Product packaging for Gsk-J4(Cat. No.:CAS No. 1373423-53-0)

Gsk-J4

Cat. No.: B560661
CAS No.: 1373423-53-0
M. Wt: 417.5 g/mol
InChI Key: WBKCKEHGXNWYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
a JMJD3 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N5O2 B560661 Gsk-J4 CAS No. 1373423-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025774
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373423-53-0
Record name Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of GSK-J4 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4, a selective, cell-permeable small molecule inhibitor, has emerged as a promising anti-cancer agent. Its primary mechanism of action revolves around the inhibition of the H3K27me3 demethylases, KDM6A (UTX) and KDM6B (JMJD3). This inhibition leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. The subsequent alteration in the epigenetic landscape of cancer cells triggers a cascade of events, including the modulation of critical signaling pathways, ultimately leading to anti-neoplastic effects such as apoptosis, cell cycle arrest, and the suppression of cancer stem cell populations. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Molecular Target and Epigenetic Consequences

This compound is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the methyl groups from H3K27me3, a repressive histone mark. By inhibiting KDM6A and KDM6B, this compound effectively increases the cellular levels of H3K27me3. This epigenetic modification is associated with gene silencing, and its accumulation leads to the repression of various oncogenic gene expression programs.[1]

Key Anti-Cancer Effects and Quantitative Data

The inhibition of KDM6A/B by this compound translates into several observable anti-cancer effects across a wide range of cancer types. These effects are often dose-dependent and vary between different cancer cell lines.

Inhibition of Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cancer Type Cell Line IC50 (µM) Treatment Duration Reference
RetinoblastomaY790.6848 hours[2]
RetinoblastomaWERI-Rb12.1548 hours[2]
Prostate CancerPC31.213Not Specified[3]
Prostate CancerC42B0.7166Not Specified[3]
Acute Myeloid LeukemiaKG-12.8472 hours[4]
Acute Myeloid LeukemiaKG-1a3.0572 hours[4]
Acute Myeloid LeukemiaKasumi-15.5272 hours[4]
Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.

Cancer Type Cell Line This compound Concentration (µM) Treatment Duration Apoptotic Cells (%) Reference
Acute Myeloid LeukemiaKG-1a448 hours~20%[5]
Acute Myeloid LeukemiaKG-1a848 hours~35%[5]
Lung AdenocarcinomaH231048 hours~25% (Annexin V+)[6]
B-cell Precursor ALLPatient-derived1048 hoursMedian increase of 59.6%[7]
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can vary depending on the cancer type and cell line.

Cancer Type Cell Line This compound Concentration (µM) Treatment Duration Effect on Cell Cycle Reference
RetinoblastomaY790.848 hoursIncrease in G2/M phase[2]
RetinoblastomaWERI-Rb12.448 hoursIncrease in G2/M phase[2]
Acute Myeloid LeukemiaKG-1a848 hoursS phase arrest[5]
Acute Myeloid LeukemiaKasumi-15.524 hoursG0/G1 phase arrest[4]
Lung AdenocarcinomaH231024 hoursG1 arrest[6]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

The PI3K/AKT/NF-κB Pathway

In several cancers, including retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway contributes to the pro-apoptotic and anti-proliferative effects of this compound.

PI3K_AKT_NFkB_Pathway GSKJ4 This compound KDM6AB KDM6A/B GSKJ4->KDM6AB inhibits H3K27me3 H3K27me3 ↑ KDM6AB->H3K27me3 demethylates GeneRepression Gene Repression H3K27me3->GeneRepression PI3K PI3K GeneRepression->PI3K downregulates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Proliferation ↓ NFkB->Proliferation Survival Survival ↓ NFkB->Survival

Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3 and subsequent repression of the PI3K/AKT/NF-κB pathway.

Endoplasmic Reticulum (ER) Stress Pathway

This compound has been observed to induce ER stress in some cancer cells, such as acute myeloid leukemia.[5] This is characterized by the upregulation of ER stress markers like GRP78 and ATF4. Prolonged ER stress can trigger apoptosis.

ER_Stress_Pathway GSKJ4 This compound KDM6AB KDM6A/B GSKJ4->KDM6AB inhibits H3K27me3 H3K27me3 ↑ KDM6AB->H3K27me3 demethylates GeneModulation Gene Modulation H3K27me3->GeneModulation ER_Stress ER Stress ↑ GeneModulation->ER_Stress GRP78 GRP78 ↑ ER_Stress->GRP78 ATF4 ATF4 ↑ ER_Stress->ATF4 Apoptosis Apoptosis ↑ ATF4->Apoptosis

Caption: this compound-mediated inhibition of KDM6A/B can lead to ER stress, contributing to apoptosis.

Downregulation of c-MYC and Cell Cycle Regulators

In prostate cancer, this compound has been shown to decrease the expression of the oncoprotein c-MYC and its target gene, Cyclin D1 (CCND1).[8] This leads to the dephosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S cell cycle checkpoint, ultimately causing cell cycle arrest.

cMYC_Pathway GSKJ4 This compound KDM6B KDM6B GSKJ4->KDM6B inhibits cMYC c-MYC ↓ KDM6B->cMYC activates CCND1 Cyclin D1 ↓ cMYC->CCND1 pRb pRb ↓ CCND1->pRb CellCycleArrest G1/S Arrest pRb->CellCycleArrest

Caption: this compound inhibits KDM6B, leading to downregulation of c-MYC, Cyclin D1, and pRb, resulting in cell cycle arrest.

Off-Target Effects

While this compound is a selective inhibitor of KDM6A and KDM6B, some studies have suggested potential off-target effects, particularly at higher concentrations. It has been reported to inhibit other JmjC domain-containing histone demethylases, such as members of the KDM5 and KDM4 families, in in-vitro assays.[9] Researchers should consider these potential off-target effects when interpreting experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of this compound on cell proliferation and to calculate IC50 values.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

  • Materials:

    • Cancer cells treated with this compound or vehicle control

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating and adherent cells) after treatment with this compound.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]

  • Materials:

    • Cancer cells treated with this compound or vehicle control

    • PBS

    • 70% cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples on a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as H3K27me3, components of signaling pathways, and cell cycle regulators.

  • Materials:

    • Cancer cells treated with this compound or vehicle control

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-c-MYC, anti-Cyclin D1, anti-pRb, anti-GRP78, anti-ATF4, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total H3).

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.[19][20][21][22][23]

  • Materials:

    • Cancer cell lines

    • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

    • Ultra-low attachment plates

    • This compound

  • Procedure:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing different concentrations of this compound or vehicle control.

    • Incubate the plates for 7-10 days to allow for mammosphere formation.

    • Count the number of mammospheres (typically >50 µm in diameter) per well.

    • Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells in response to a chemoattractant.[24][25][26]

  • Materials:

    • Transwell inserts (typically with 8 µm pores)

    • 24-well plates

    • Serum-free medium

    • Medium with a chemoattractant (e.g., 10% FBS)

    • This compound

    • Cotton swabs

    • Crystal violet staining solution

  • Procedure:

    • Pre-treat cancer cells with this compound or vehicle control for the desired time.

    • Resuspend the cells in serum-free medium.

    • Add medium with a chemoattractant to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

    • Seed the pre-treated cells in the upper chamber of the transwell inserts.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit KDM6A/B demethylases, leading to an increase in H3K27me3 levels, results in the modulation of multiple oncogenic signaling pathways. This ultimately culminates in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The in-depth understanding of its mechanism of action, supported by robust experimental data and protocols, is crucial for its further development and potential clinical application in cancer therapy. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in the field of cancer epigenetics.

References

The Core Target of GSK-J4: A Technical Guide to the Inhibition of KDM6 Histone Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and cell-permeable small molecule inhibitor that has garnered significant attention in the fields of epigenetics and drug discovery. Its primary mechanism of action revolves around the specific inhibition of two key histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are critical regulators of gene expression, playing a pivotal role in removing the repressive trimethylation and dimethylation marks from lysine 27 on histone H3 (H3K27me3/me2). By inhibiting these demethylases, this compound effectively increases the global levels of H3K27me3, a mark associated with gene silencing.[4][5] This targeted epigenetic modulation makes this compound a valuable tool for studying the biological roles of KDM6 enzymes and a promising therapeutic candidate for various diseases, including cancer and inflammatory disorders.[1][4]

Primary Molecular Targets

This compound functions as a dual inhibitor, targeting the catalytic activity of both JMJD3/KDM6B and UTX/KDM6A.[1][2][3] These enzymes belong to the Jumonji C (JmjC) domain-containing family of histone demethylases, which utilize iron (Fe2+) and α-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. The inhibitory action of this compound is competitive with the α-ketoglutarate cofactor, binding to the active site of the enzymes and preventing their demethylase activity. This compound is the ethyl ester prodrug of GSK-J1, which is the active form of the inhibitor.[3]

Quantitative Inhibitory Activity

The potency of this compound against its primary targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting KDM6A and KDM6B.

TargetIC50 (μM)Cell/Assay TypeReference
JMJD3/KDM6B 8.6Biochemical Assay[2][3]
UTX/KDM6A 6.6Biochemical Assay[2][3]

Mechanism of Action: Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of histone H3K27 methylation, a key epigenetic modification that influences gene expression.

GSK_J4_Mechanism cluster_nucleus Cell Nucleus KDM6 JMJD3 (KDM6B) / UTX (KDM6A) H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylation H3K27me2_1 H3K27me2/1 (Less Repressive) H3K27me3->H3K27me2_1 TargetGenes Target Gene Promoters H3K27me3->TargetGenes Binds to GeneSilencing Gene Silencing TargetGenes->GeneSilencing Leads to GSKJ4 This compound GSKJ4->KDM6 Inhibits

Caption: Mechanism of this compound action on H3K27 methylation.

Inhibition of JMJD3/KDM6B and UTX/KDM6A by this compound leads to the accumulation of the H3K27me3 repressive mark at the promoter regions of target genes.[4][6] This, in turn, results in the silencing of gene expression. The specific genes affected by this epigenetic reprogramming are cell-type and context-dependent, underlying the diverse biological effects of this compound in different disease models. For instance, in some cancers, this compound-mediated silencing of oncogenes can lead to apoptosis and cell cycle arrest.[4]

Off-Target Effects and Other Considerations

While this compound is a potent inhibitor of KDM6A and KDM6B, some studies have reported potential off-target effects. It has been shown to inhibit TNF-α production with an IC50 of 9 μM in human primary macrophages.[1] There is also evidence suggesting that this compound may target the KDM5 family of H3K4me3 demethylases, although its potency against these enzymes is lower than for its primary targets.[7] More recent studies have also indicated that this compound can induce metal and stress responses in cells, potentially through chelation of zinc ions, which may contribute to its biological activity.[8] These potential off-target effects should be considered when interpreting experimental results.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

In Vitro Histone Demethylase Inhibition Assay

Objective: To determine the IC50 of this compound against purified KDM6A and KDM6B.

Methodology:

  • Recombinant human KDM6A or KDM6B is incubated with a biotinylated H3K27me3 peptide substrate in the presence of cofactors (Fe(II) and α-ketoglutarate) and varying concentrations of this compound.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • The reaction is quenched, and the level of the demethylated product is quantified using a suitable detection method, such as AlphaLISA® or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with KDM6A/B in a cellular context.

Methodology:

  • Intact cells are treated with either vehicle control or this compound.

  • The treated cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble KDM6A/B remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Binding of this compound to KDM6A/B is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing

Objective: To assess the effect of this compound on H3K27me3 levels at specific gene promoters.

Methodology:

  • Cells are treated with this compound or a vehicle control.

  • Chromatin is cross-linked with formaldehyde, and the cells are lysed.

  • The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.

  • The cross-links are reversed, and the DNA is purified.

  • The enrichment of specific gene promoters in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR) or on a genome-wide scale by next-generation sequencing (ChIP-seq).

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis CellCulture Cell Culture Treatment (this compound vs. Vehicle) Biochemical Biochemical Assays (e.g., Western Blot for H3K27me3) CellCulture->Biochemical Functional Functional Assays (e.g., Proliferation, Apoptosis) CellCulture->Functional GeneExpression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) CellCulture->GeneExpression ChIP ChIP-qPCR/ChIP-seq (H3K27me3 Occupancy) CellCulture->ChIP

Caption: General workflow for assessing this compound effects.

Conclusion

This compound is a well-characterized and widely used chemical probe that potently and selectively inhibits the KDM6 family of histone demethylases. Its ability to increase H3K27me3 levels provides a powerful tool to investigate the role of this critical epigenetic mark in health and disease. While researchers should be mindful of potential off-target effects, the extensive body of literature supports its primary mechanism of action and its utility in preclinical studies across various therapeutic areas. Further research and development of more specific KDM6 inhibitors, inspired by the pioneering work with this compound, hold significant promise for the future of epigenetic-based therapies.

References

The Role of GSK-J4 in Histone H3K27 Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J4 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for the removal of methyl groups from lysine 27 of histone H3 (H3K27), a critical epigenetic mark associated with transcriptional repression. By inhibiting KDM6A and KDM6B, this compound leads to an increase in the global levels of di- and tri-methylated H3K27 (H3K27me2/me3), resulting in the silencing of target gene expression. This modulation of the epigenetic landscape has profound effects on various cellular processes, including cell cycle progression, apoptosis, and inflammation, making this compound a valuable tool for research and a potential therapeutic agent in oncology and inflammatory diseases. This guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its use in experimental settings.

Core Mechanism: Inhibition of H3K27 Demethylation

This compound is the ethyl ester prodrug of GSK-J1.[1] Once inside the cell, esterases hydrolyze this compound to its active form, GSK-J1, which is otherwise cell-impermeable.[1] GSK-J1 acts as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) binding site of KDM6A and KDM6B, essential co-factors for their demethylase activity.[2] This inhibition prevents the demethylation of H3K27me3 and H3K27me2, leading to the accumulation of these repressive marks at the promoter regions of target genes and subsequent transcriptional silencing.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized across various demethylases and cellular contexts. The following tables summarize key quantitative data from the literature.

Target DemethylaseIC50 (μM)Assay TypeReference
KDM6B (JMJD3)8.6AlphaLISA[3]
KDM6A (UTX)6.6AlphaLISA[3]
KDM5BSimilar potency to KDM6A/BCell-based
KDM4CSimilar potency to KDM6A/BCell-based
TNF-α production9LPS-stimulated macrophages[4]

Table 1: Inhibitory Concentration (IC50) of this compound against Histone Demethylases and Cellular Processes. This table provides a summary of the reported IC50 values for this compound against its primary targets, KDM6A and KDM6B, as well as its functional effect on TNF-α production.

Cell LineCancer/Disease TypeIC50 (μM)EffectReference
KG-1Acute Myeloid Leukemia2.84Inhibition of proliferation[5]
KG-1aAcute Myeloid Leukemia3.05Inhibition of proliferation[5]
Kasumi-1Acute Myeloid Leukemia5.52Inhibition of proliferation[5]
THP-1Acute Myeloid Leukemia>20Inhibition of proliferation[5]
PC3Prostate Cancer~20 (ED50)Reduction of proliferation[6]
CWR22Rv-1Prostate Cancer~4 (ED50)Reduction of proliferation[6]
R1-D567Prostate Cancer~6 (ED50)Reduction of proliferation[6]
Y79RetinoblastomaNot specifiedInhibition of proliferation[3]
WERI-Rb1RetinoblastomaNot specifiedInhibition of proliferation[3]

Table 2: Cellular Effects of this compound in Various Disease Models. This table summarizes the effective concentrations of this compound that inhibit proliferation in different cancer cell lines.

Signaling Pathways Modulated by this compound

The inhibition of H3K27 demethylation by this compound has significant downstream consequences on multiple signaling pathways critical for cell fate and function.

NF-κB Signaling Pathway

This compound has been shown to suppress the NF-κB signaling pathway. By increasing H3K27me3 at the promoter regions of NF-κB target genes, this compound can reduce their expression. This includes a reduction in the protein levels of the RELA (p65) subunit and impairment of its nuclear localization, a key step in NF-κB activation.[7] This mechanism is particularly relevant in inflammatory conditions and certain cancers where NF-κB is constitutively active.

GSK-J4_NF-kB_Pathway This compound This compound KDM6A/B KDM6A/B This compound->KDM6A/B inhibits H3K27me3 H3K27me3 KDM6A/B->H3K27me3 demethylates NF-kB Promoters NF-kB Promoters H3K27me3->NF-kB Promoters represses NF-kB Target Genes (e.g., RELA) NF-kB Target Genes (e.g., RELA) NF-kB Promoters->NF-kB Target Genes (e.g., RELA) transcription Nuclear Translocation of RELA Nuclear Translocation of RELA NF-kB Target Genes (e.g., RELA)->Nuclear Translocation of RELA translation Inflammatory Response / Cell Survival Inflammatory Response / Cell Survival Nuclear Translocation of RELA->Inflammatory Response / Cell Survival promotes

Caption: this compound inhibits KDM6A/B, increasing H3K27me3 and repressing NF-κB signaling.

PI3K/AKT Signaling Pathway

In some cancer models, such as retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[3] The precise mechanism by which increased H3K27me3 levels impact this pathway is an area of active investigation but may involve the epigenetic silencing of key components of the pathway or its upstream activators.

GSK-J4_PI3K-AKT_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Downstream Targets\n(e.g., mTOR, NF-kB) Downstream Targets (e.g., mTOR, NF-kB) AKT->Downstream Targets\n(e.g., mTOR, NF-kB) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Targets\n(e.g., mTOR, NF-kB)->Cell Proliferation & Survival This compound This compound KDM6A/B KDM6A/B This compound->KDM6A/B inhibits H3K27me3 H3K27me3 KDM6A/B->H3K27me3 demethylates Gene Silencing Gene Silencing H3K27me3->Gene Silencing promotes Gene Silencing->PI3K may inhibit expression of pathway components

Caption: this compound may suppress the PI3K/AKT pathway via epigenetic silencing.

Ferroptosis Pathway

A novel role for this compound has been identified in the regulation of ferroptosis, a form of iron-dependent programmed cell death. In cardiomyocytes, this compound was found to preserve H3K27me3 levels, leading to the suppression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) transcription.[8] ACSL4 is a key enzyme in the biosynthesis of polyunsaturated fatty acids that are substrates for lipid peroxidation, a hallmark of ferroptosis.[9][10] By downregulating ACSL4, this compound reduces lipid peroxidation and protects cells from ferroptotic death.

GSK-J4_Ferroptosis_Pathway This compound This compound KDM6A KDM6A This compound->KDM6A inhibits H3K27me3 H3K27me3 KDM6A->H3K27me3 demethylates ACSL4 Promoter ACSL4 Promoter H3K27me3->ACSL4 Promoter represses ACSL4 ACSL4 ACSL4 Promoter->ACSL4 transcription Lipid Peroxidation Lipid Peroxidation ACSL4->Lipid Peroxidation promotes biosynthesis of substrates for Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis induces

Caption: this compound inhibits ferroptosis by suppressing ACSL4 expression.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Treatment and Viability Assay

This protocol describes a general procedure for treating cultured cells with this compound and assessing cell viability using a CCK-8 assay.

Cell_Viability_Workflow cluster_0 Cell Culture and Plating cluster_1 This compound Treatment cluster_2 Cell Viability Assessment (CCK-8) Seed_Cells Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_GSKJ4 Prepare serial dilutions of this compound (e.g., 0-100 µM in DMSO, then culture medium) Incubate_24h->Prepare_GSKJ4 Treat_Cells Treat cells with this compound or vehicle (DMSO) Prepare_GSKJ4->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_CCK8 Add 10 µL CCK-8 solution to each well Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4h at 37°C Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Analyze_Data Calculate cell viability relative to control Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[8]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.

Western Blot for H3K27me3

This protocol outlines the steps for detecting changes in global H3K27me3 levels following this compound treatment.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[11] Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 (e.g., 1:1000 dilution) as a loading control.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol provides a detailed procedure for performing ChIP followed by quantitative PCR to assess the enrichment of H3K27me3 at specific gene promoters.

ChIP-qPCR_Workflow Cell_Treatment Treat cells with this compound or vehicle Crosslinking Crosslink proteins to DNA (1% formaldehyde) Cell_Treatment->Crosslinking Cell_Lysis Lyse cells and isolate nuclei Crosslinking->Cell_Lysis Chromatin_Shearing Shear chromatin to 200-1000 bp fragments (sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with anti-H3K27me3 antibody and Protein A/G magnetic beads Chromatin_Shearing->Immunoprecipitation Washing Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution Elute chromatin from beads Washing->Elution Reverse_Crosslinking Reverse crosslinks (heat) Elution->Reverse_Crosslinking DNA_Purification Purify DNA Reverse_Crosslinking->DNA_Purification qPCR Quantitative PCR with primers for target promoters DNA_Purification->qPCR Data_Analysis Analyze enrichment relative to input and IgG control qPCR->Data_Analysis

Caption: Step-by-step workflow for Chromatin Immunoprecipitation followed by qPCR.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as desired. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[4]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris.[4]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG antibody.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific promoter regions of interest. Use the input DNA to generate a standard curve.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA and normalize to the IgG control.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[13][14]

Protocol:

  • Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1-5 x 10^6 cells) into immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound for injection. A common formulation is to dissolve this compound in DMSO and then dilute it in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or corn oil.[4]

    • Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 50 mg/kg daily for 10 days).[13] The control group receives vehicle injections.

  • Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or molecular analysis (e.g., Western blot for H3K27me3).

Conclusion

This compound is a powerful and specific tool for investigating the role of H3K27 demethylation in a wide range of biological processes. Its ability to modulate the epigenetic landscape and influence key signaling pathways has established it as a valuable compound in both basic research and preclinical studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further exploration of its therapeutic potential. As our understanding of the epigenetic regulation of disease continues to grow, inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.

References

Investigating GSK-J4 in Inflammatory Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of GSK-J4, a potent and selective inhibitor of histone H3K27 demethylases, in modulating inflammatory response pathways. By elucidating its mechanism of action, impact on key immune cells, and effects on critical signaling cascades, this document serves as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Epigenetic Reprogramming of Inflammatory Genes

This compound is a cell-permeable ethyl ester prodrug of GSK-J1. Its primary mechanism of action is the competitive inhibition of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3), a modification associated with transcriptional repression. By inhibiting KDM6A/B, this compound effectively increases the levels of the repressive H3K27me3 mark on the promoters of various genes, leading to the silencing of their expression.[1][2][3]

In the context of inflammation, many pro-inflammatory genes are under the regulatory control of KDM6A/B. Upon inflammatory stimuli, the expression and activity of these demethylases increase, leading to the removal of the repressive H3K27me3 mark and subsequent transcription of inflammatory mediators. This compound counteracts this process, thereby exerting its anti-inflammatory effects.

GSK_J4_Mechanism_of_Action cluster_nucleus Nucleus KDM6AB KDM6A/B (JMJD3/UTX) H3K27me3 H3K27me3 (Repressive Mark) KDM6AB->H3K27me3 Demethylation InflammatoryGenes Pro-inflammatory Gene Promoters H3K27me3->InflammatoryGenes Represses Transcription Gene Transcription InflammatoryGenes->Transcription GSKJ4 This compound GSKJ4->KDM6AB Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->KDM6AB Induces

Figure 1: Mechanism of this compound Action.

Quantitative Effects of this compound on Inflammatory Mediators

This compound has been demonstrated to significantly reduce the production of a wide array of pro-inflammatory cytokines and modulate the expression of key cell surface molecules involved in the immune response. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
Cell TypeStimulantCytokineThis compound ConcentrationInhibitionReference
Human Primary MacrophagesLPSTNF-α9 µMIC50[4]
Human Primary MacrophagesLPSTNF-α30 µMSignificant Reduction[4]
Human Primary MacrophagesLPSIL-630 µMSignificant Reduction[4]
Murine Dendritic CellsLPSIL-625 nMStrong Inhibition[1][5]
Murine Dendritic CellsLPSIFN-γ25 nMStrong Inhibition[1][5]
Murine Dendritic CellsLPSTNF-α25 nMStrong Inhibition[1][5]
Murine BMDMsLPSTNF-αNot SpecifiedSignificant Reduction[6]
Murine BMDMsLPSIL-12bNot SpecifiedSignificant Reduction[6]
Murine BMDMsLPSIL-1βNot SpecifiedSignificant Reduction[6]
Human THP-1 cellsPMA + LPSIL-6Not SpecifiedSignificant Reduction[6]
Human THP-1 cellsPMA + LPSTNF-αNot SpecifiedSignificant Reduction[6]
Human THP-1 cellsPMA + LPSIL-1βNot SpecifiedSignificant Reduction[6]
Human THP-1 cellsPMA + LPSIL-12bNot SpecifiedSignificant Reduction[6]
Table 2: Modulation of Cell Surface Markers on Dendritic Cells by this compound
Cell TypeTreatmentMarkerThis compound ConcentrationEffectReference
Murine Dendritic CellsLPSCD8025 nMReduced Expression[1][5]
Murine Dendritic CellsLPSCD8625 nMReduced Expression[1][5]
Murine Dendritic CellsUntreated/LPSCD10325 nMIncreased Expression[1][5]
Murine Dendritic CellsUntreated/LPSTGF-β125 nMIncreased Expression[1][5]

Impact on Key Inflammatory Signaling Pathways

This compound's influence extends to critical signaling pathways that orchestrate the inflammatory response, most notably the NF-κB pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have shown that this compound can attenuate NF-κB signaling.[7] This is, in part, an indirect effect of the increased H3K27me3 on the promoters of NF-κB target genes. Additionally, some evidence suggests that this compound can reduce the protein levels of the RELA (p65) subunit of NF-κB and impair its nuclear localization.[7]

GSK_J4_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (p50/p65) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription NFkB_nucleus->GeneTranscription Activates GSKJ4 This compound GSKJ4->NFkB_cytoplasm Impairs Nuclear Localization

Figure 2: this compound's Impact on the NF-κB Pathway.
The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity. While the direct effects of this compound on STAT3 phosphorylation and activity are not as extensively documented as its impact on NF-κB, there is evidence of crosstalk. For instance, STAT3 and JMJD3 signaling have been shown to be involved in macrophage death.[3] Given that many cytokines that signal through the JAK/STAT pathway are themselves regulated by this compound (e.g., IL-6), it is plausible that this compound indirectly modulates STAT3 activity by altering the cytokine milieu. Further research is warranted to fully elucidate the direct and indirect effects of this compound on the JAK/STAT pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Tolerogenic Dendritic Cells (DCs)

This protocol describes the generation of bone marrow-derived DCs and their treatment with this compound to induce a tolerogenic phenotype.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant murine GM-CSF (20 ng/mL)

  • Recombinant murine IL-4 (10 ng/mL)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) (100 ng/mL)

  • Flow cytometry antibodies: anti-CD11c, anti-CD80, anti-CD86, anti-CD103

  • ELISA kits for IL-6, IFN-γ, TNF-α, and TGF-β1

Procedure:

  • DC Generation: Culture bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6-8 days. Non-adherent and loosely adherent cells are harvested as immature DCs.

  • This compound Treatment: Plate immature DCs at 1 x 10^6 cells/mL. Treat with desired concentrations of this compound (e.g., 10 nM, 25 nM) or vehicle (DMSO) for 16 hours.

  • Maturation (Optional): For some experiments, stimulate the DCs with LPS (100 ng/mL) for the final 24 hours of culture to induce maturation.

  • Analysis of Surface Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and CD103. Analyze by flow cytometry.

  • Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, IFN-γ, TNF-α, and TGF-β1 using ELISA kits.

Tolerogenic_DC_Workflow BM_Cells Bone Marrow Cells Culture Culture with GM-CSF and IL-4 (6-8 days) BM_Cells->Culture Immature_DCs Immature Dendritic Cells Culture->Immature_DCs Treatment Treat with this compound or Vehicle (16h) Immature_DCs->Treatment Maturation Stimulate with LPS (24h) (Optional) Treatment->Maturation Analysis Analysis Treatment->Analysis Maturation->Analysis Flow_Cytometry Flow Cytometry (CD80, CD86, CD103) Analysis->Flow_Cytometry ELISA ELISA (IL-6, IFN-γ, TNF-α, TGF-β1) Analysis->ELISA ChIP_Workflow Cells Cells Treated with This compound or Vehicle Crosslink Cross-link with Formaldehyde Cells->Crosslink Lysis_Shear Cell Lysis and Chromatin Shearing Crosslink->Lysis_Shear IP Immunoprecipitation (Anti-H3K27me3 or IgG) Lysis_Shear->IP Wash Wash Beads IP->Wash Elute_Reverse Elution and Reverse Cross-linking Wash->Elute_Reverse Purify DNA Purification Elute_Reverse->Purify qPCR qPCR Analysis Purify->qPCR

References

GSK-J4: A Technical Guide to Investigating Epigenetic Regulation in Neurodevelopment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK-J4, a potent and selective small molecule inhibitor, and its application in the study of epigenetic regulation during neurodevelopment. This compound has emerged as a critical chemical probe for elucidating the role of histone demethylases in controlling gene expression programs that govern neural stem cell differentiation, proliferation, and cell fate determination.

Core Concepts: this compound and H3K27me3 in Neurodevelopment

This compound is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Inside the cell, it is rapidly hydrolyzed into its active form, GSK-J1, which is a potent, dual inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[2][3] These enzymes are responsible for removing the di- and tri-methylation marks (me2/me3) from lysine 27 on histone H3 (H3K27).[2][4]

The H3K27me3 mark is a key repressive epigenetic modification, generally associated with gene silencing.[4] During neurodevelopment, the dynamic regulation of H3K27me3 levels is crucial for orchestrating the precise temporal and spatial expression of genes that drive the transition from pluripotent stem cells to differentiated neurons.[5] By inhibiting KDM6A and KDM6B, this compound effectively increases the global levels of H3K27me3, thereby providing a powerful tool to probe the functional consequences of this epigenetic mark in various neurodevelopmental processes.[6]

Mechanism of Action of this compound

This compound's utility in neurodevelopmental research stems from its ability to modulate the epigenetic landscape. The inhibition of KDM6A/B by the active form, GSK-J1, prevents the removal of the repressive H3K27me3 mark from the promoter and enhancer regions of target genes. This leads to a more condensed chromatin state and subsequent transcriptional repression of genes that are critical for maintaining a proliferative or undifferentiated state, thereby influencing neuronal differentiation and lineage commitment.

GSK-J4_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular GSKJ4_ext This compound (Prodrug) GSKJ4_int This compound GSKJ4_ext->GSKJ4_int Cellular Uptake Esterases Esterases GSKJ4_int->Esterases Hydrolysis GSKJ1 GSK-J1 (Active) Esterases->GSKJ1 KDM6 KDM6A/B (JMJD3/UTX) GSKJ1->KDM6 Inhibition H3K27me3_demethylation H3K27me3 Demethylation GSKJ1->H3K27me3_demethylation Blocks KDM6->H3K27me3_demethylation H3K27me3_increased Increased H3K27me3 Gene_Repression Repression of Neurodevelopmental Genes H3K27me3_increased->Gene_Repression Neuronal_Differentiation Altered Neuronal Differentiation & Proliferation Gene_Repression->Neuronal_Differentiation Experimental_Workflow cluster_0 Experimental Setup cluster_1 Sample Processing & Analysis Cell_Culture Neural Stem Cells/ Embryoid Bodies Culture Treatment This compound or DMSO (Control) Treatment Cell_Culture->Treatment Incubation Incubation (e.g., 24-48h) Treatment->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Cell_Assays Cell-Based Assays (Viability, Apoptosis, etc.) Harvest->Cell_Assays RTqPCR RT-qPCR (Gene Expression) RNA_Extraction->RTqPCR RNASeq RNA-Seq (Transcriptome) RNA_Extraction->RNASeq Western_Blot Western Blot (H3K27me3 Levels) Protein_Extraction->Western_Blot Shh_Pathway_Modulation Shh Shh Ligand Ptch1 Ptch1 Receptor Shh->Ptch1 Smo Smoothened (Smo) Ptch1->Smo Gli Gli Transcription Factors Smo->Gli Activation Target_Genes Shh Target Genes (e.g., Gli1, Ptch1) Gli->Target_Genes Transcription Proliferation CGNP Proliferation Target_Genes->Proliferation GSKJ4 This compound KDM6B KDM6B (JMJD3) GSKJ4->KDM6B Inhibition H3K27me3 H3K27me3 at Shh Target Gene Loci KDM6B->H3K27me3 Demethylation H3K27me3->Target_Genes Repression

References

A Technical Guide to the Preliminary Studies of GSK-J4 in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant area of unmet medical need. Recent research has focused on epigenetic modifications as key regulators of immune cell function and inflammatory pathways. This document provides a technical overview of the preliminary preclinical research on GSK-J4, a selective, cell-permeable small molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX/KDM6A) histone demethylases. These enzymes are responsible for removing the repressive H3K27me3 histone mark. By inhibiting their activity, this compound effectively increases H3K27me3 levels, leading to the transcriptional repression of pro-inflammatory genes. This guide summarizes the mechanism of action, key quantitative findings from in vitro and in vivo models of various autoimmune diseases, detailed experimental protocols, and the core signaling pathways involved.

Core Mechanism of Action

This compound is an ethyl ester prodrug that readily crosses the cell membrane and is hydrolyzed into its active form, GSK-J1.[1] Its primary targets are the KDM6 subfamily of histone demethylases, JMJD3 and UTX. These enzymes specifically demethylate tri- and di-methylated lysine 27 on histone H3 (H3K27me3/me2), a mark associated with transcriptional repression.

In the context of autoimmunity, inflammatory stimuli often induce the expression of JMJD3, which then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes (e.g., cytokines, chemokines).[2] This epigenetic alteration facilitates gene transcription, driving the inflammatory cascade. This compound intervenes by inhibiting JMJD3 and UTX, thereby maintaining or increasing H3K27me3 levels at these gene loci, which suppresses their expression and dampens the inflammatory response.[1][3]

GSKJ4 This compound JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) GSKJ4->JMJD3_UTX H3K27me3 H3K27me3 Levels (Repressive Mark) JMJD3_UTX->H3K27me3 Decreases Promoters Pro-inflammatory Gene Promoters H3K27me3->Promoters Represses Transcription Gene Transcription Promoters->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Caption: Core inhibitory mechanism of this compound on inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity

Parameter Value Cell Type / Condition Reference
IC50 (JMJD3/KDM6B) 8.6 µM Enzyme Assay [4]
IC50 (UTX/KDM6A) 6.6 µM Enzyme Assay [4]
IC50 (TNF-α Inhibition) 9 µM LPS-stimulated human primary macrophages [1][4][5]
IC50 (Cell Viability, Y79) 0.68 µM Retinoblastoma Cells (48h) [6]

| IC50 (Cell Viability, WERI-Rb1) | 2.15 µM | Retinoblastoma Cells (48h) |[6] |

Table 2: In Vivo Efficacy in Autoimmune Models

Autoimmune Model Animal Dosing Regimen Key Outcomes Reference
EAE (MS Model) C57BL/6 Mice 0.5 mg/kg, i.p., daily Ameliorated disease severity, delayed onset [4][7]
CIA (RA Model) DBA/1 Mice Not Specified Relieved arthritis symptoms, reduced IL-6 [3][8]
DSS-induced Colitis C57BL/6 Mice Not Specified Attenuated colitis, reduced inflammatory infiltrate [9]
R848-induced Lupus Balb/c Mice 1 mg/kg, i.p., 3x/week Reduced autoantibodies, ISG expression, and kidney pathology [10]

| Diabetic Kidney Disease | db/db Mice | 10 mg/kg, i.p., 3x/week | Attenuated kidney disease development |[4] |

Preclinical Evidence in Specific Autoimmune Diseases

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

In the EAE mouse model, this compound administration significantly ameliorates disease severity.[2][11][12] The primary mechanism is attributed to its effect on dendritic cells (DCs). This compound promotes a tolerogenic DC phenotype characterized by:

  • Reduced expression of co-stimulatory molecules (CD80/CD86).[2]

  • Increased expression of tolerogenic molecules like CD103 and TGF-β1.[2][7]

  • Decreased secretion of pro-inflammatory cytokines including IL-6, IFN-γ, and TNF.[2][7]

These tolerogenic DCs, in turn, enhance the generation, stability, and suppressive function of regulatory T cells (Tregs) without significantly affecting Th1 and Th17 cell populations.[2][7] Adoptive transfer of this compound-treated DCs into EAE mice was sufficient to reduce the clinical manifestation of the disease.[2][11]

cluster_phenotype DC Phenotype Modulation cluster_tcell T-Cell Differentiation GSKJ4 This compound iDC Immature Dendritic Cell (DC) GSKJ4->iDC Acts on tDC Tolerogenic DC iDC->tDC Promotes CD80 CD80/CD86 ↓ CD103 CD103 / TGF-β1 ↑ Cytokines IL-6, IFN-γ, TNF ↓ NaiveT Naive CD4+ T-Cell tDC->NaiveT Presents Antigen to Treg Regulatory T-Cell (Treg) Generation & Stability ↑ NaiveT->Treg Th17 Th1 / Th17 Cells (Unaffected) NaiveT->Th17 Outcome Amelioration of EAE Treg->Outcome Leads to

Caption: Effect of this compound on dendritic cells and T-cell differentiation in EAE.
Rheumatoid Arthritis (RA)

In the Collagen-Induced Arthritis (CIA) mouse model, this compound has been shown to relieve RA symptoms.[3][8] The therapeutic effect is linked to the epigenetic regulation of pro-inflammatory cytokine transcription in macrophages.[3][13] Studies show that macrophages derived using GM-CSF, which are highly pro-inflammatory and prevalent in RA joints, have low basal levels of H3K27me3. This compound treatment enhances H3K27me3 levels at the promoters of key cytokine genes, notably IL6, suppressing their transcription.[3][8] This inhibition extends to other crucial cytokines like TNF-α and IL-1β, contributing to the overall reduction in inflammation and joint damage.[3][13]

Inflammatory Bowel Disease (IBD)

In DSS-induced models of colitis, this compound attenuates inflammation by acting on both innate and adaptive immune cells.[9] Similar to its role in EAE, this compound induces a tolerogenic phenotype in DCs.[9] A key mechanism identified in the gut is that this compound enhances the synthesis of retinoic acid (RA) in DCs by increasing activating epigenetic marks on the promoters of retinaldehyde dehydrogenase (raldh) enzymes.[9] This increase in RA production promotes the stability and gut-homing properties of Tregs, enhancing their suppressive function and helping to resolve mucosal inflammation.[9] this compound also directly reduces the production of TNF-α by macrophages.[9]

Systemic Lupus Erythematosus (SLE)

Preliminary studies in the context of SLE have focused on the characteristic overexpression of Interferon Stimulated Genes (ISGs). In monocytes from SLE patients, chronic exposure to IFN-α leads to epigenetic changes that sustain ISG expression. This compound has been shown to reverse this IFN-induced ISG expression in vitro.[10] In a resiquimod (R848)-induced mouse model of lupus, which is driven by TLR7/8 activation and a strong IFN signature, treatment with this compound reduced autoantibody production, systemic ISG expression, and ameliorated kidney pathology.[10]

Detailed Experimental Protocols

EAE Induction and In Vivo Treatment
  • Model: Experimental Autoimmune Encephalomyelitis (EAE).

  • Animals: C57BL/6 mice.

  • Induction: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (pMOG) in Complete Freund's Adjuvant (CFA).[7]

  • Co-adjuvant: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of Pertussis toxin.[7]

  • Treatment Protocol: this compound is administered daily via i.p. injection at a dose of 0.5 mg/kg, typically starting from day 1 to day 5 post-induction.[7]

  • Monitoring: Mice are weighed and scored daily for clinical signs of EAE based on a standardized 0-5 scale reflecting the degree of paralysis.

  • Endpoint Analysis: At the study endpoint, the central nervous system (CNS) is harvested to analyze inflammatory cell infiltration via flow cytometry or histology.

start Day 0: EAE Induction (pMOG + CFA) ptx1 Day 0 & 2: Pertussis Toxin (i.p.) start->ptx1 Co-administer treatment Days 1-5: This compound (0.5 mg/kg, i.p.) or Vehicle Control ptx1->treatment Begin Treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring analysis Endpoint: CNS Harvest & Inflammatory Cell Analysis monitoring->analysis

Caption: Experimental workflow for in vivo EAE studies with this compound.
In Vitro Macrophage Cytokine Suppression Assay

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with this compound (e.g., 4 µM) or vehicle (DMSO) for 1 hour.[14][15]

  • Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[14][15]

  • Incubation: Cells are incubated for a defined period (e.g., 2-24 hours) depending on the target analyte.

  • Analysis:

    • mRNA Expression: Supernatants are removed, and cells are lysed. RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA levels of cytokines like Tnf, Il6, and Il1b.[14]

    • Protein Secretion: Culture supernatants are collected, and cytokine protein levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

cluster_analysis 5. Analysis start 1. Seed Macrophages (e.g., RAW 264.7) pretreat 2. Pre-treat for 1 hr (this compound or Vehicle) start->pretreat stimulate 3. Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate 4. Incubate (2-24 hours) stimulate->incubate qpcr Cell Lysate: qPCR for mRNA (Tnf, Il6, etc.) incubate->qpcr elisa Supernatant: ELISA for Protein (TNF-α, IL-6, etc.) incubate->elisa

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of GSK-J4

Introduction

This compound is a highly selective, cell-permeable small molecule that has emerged as a critical tool in the study of epigenetics and a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders. It functions as a potent dual inhibitor of the Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), and ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine-specific demethylase 6A (KDM6A).[1][2] These enzymes are histone demethylases responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a key repressive epigenetic modification. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

The development of this compound stemmed from the need for a cell-permeable tool to probe the function of H3K27 demethylases. The initial inhibitor, GSK-J1, is a potent and selective inhibitor of JMJD3 and UTX, with an IC50 of 60 nM in cell-free assays.[3][4] However, due to its polar carboxylate group, GSK-J1 has poor cell permeability, limiting its utility in cellular and in vivo studies.[5]

To overcome this limitation, this compound was developed as an ethyl ester derivative of GSK-J1.[3][6] This modification renders the molecule more lipophilic, allowing it to efficiently cross cell membranes. Once inside the cell, this compound acts as a prodrug and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[4][5][7] This innovative approach provides a robust method for achieving pharmacologically relevant intracellular concentrations of the active compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of KDM6A (UTX) and KDM6B (JMJD3). These enzymes belong to the Jumonji C (JmjC) family of histone demethylases, which require iron (Fe2+) and α-ketoglutarate as cofactors to demethylate H3K27.[8] By inhibiting these "erasers" of histone methylation, this compound treatment leads to a global increase in the levels of the repressive H3K27me3 mark.[9][10]

The accumulation of H3K27me3 at the promoter regions of target genes leads to chromatin condensation and transcriptional repression.[11] This epigenetic reprogramming alters the expression of genes involved in numerous cellular processes, including inflammation, cell cycle control, apoptosis, and differentiation.[9][12] For instance, in human primary macrophages, this compound prevents the lipopolysaccharide (LPS)-induced loss of H3K27me3 at the TNFα transcription start site, thereby blocking its production.[3] In cardiomyocytes, this compound preserves H3K27me3 levels, which in turn suppresses the transcription of ACSL4, a key regulator of ferroptosis.[11][13]

Signaling Pathway Diagram

GSK_J4_Pathway cluster_extracellular Extracellular GSKJ4_ext This compound (Prodrug) GSKJ4_int This compound GSKJ4_ext->GSKJ4_int Cellular Uptake Esterases Intracellular Esterases GSKJ4_int->Esterases GSKJ1 GSK-J1 (Active) Esterases->GSKJ1 Hydrolysis KDM6AB KDM6A (UTX) & KDM6B (JMJD3) GSKJ1->KDM6AB Inhibition H3K27me2 H3K27me2 KDM6AB->H3K27me2 Demethylation TargetGenes Target Gene Transcription KDM6AB->TargetGenes Activation H3K27me3 H3K27me3 (Repressive Mark) H3K27me3->TargetGenes Repression Repression Transcriptional Repression

Caption: Mechanism of action of the prodrug this compound.

Quantitative Data

The inhibitory activity of this compound and its active form, GSK-J1, has been quantified against various targets and in different cellular contexts. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity
CompoundTarget EnzymeAssay TypeIC50Citation
GSK-J1JMJD3/KDM6BCell-free60 nM[3][4]
This compoundJMJD3/KDM6BCell-free> 50 µM[3][7]
This compoundJMJD3/KDM6BCellular8.6 µM[2][14]
This compoundUTX/KDM6ACellular6.6 µM[2][14]
Table 2: Cellular Activity and Cytotoxicity
CompoundCell Line / ContextEffect MeasuredIC50 / EC50Citation
This compoundHuman Primary MacrophagesTNF-α Production9 µM[1][2][6][7]
This compoundPC3 (Prostate Cancer)Cell Viability1.21 µM[15]
This compoundC42B (Prostate Cancer)Cell Viability0.72 µM[15]
This compoundY79 (Retinoblastoma)Cell Viability0.68 µM[16]
This compoundWERI-Rb1 (Retinoblastoma)Cell Viability2.15 µM[16]
This compoundT. gondiiParasite Inhibition2.37 µM[8]
This compoundHuman Foreskin FibroblastsToxicity (TD50)34.6 µM[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol is adapted from descriptions of cell-free enzymatic assays.[3]

  • Reagents: Assay buffer (50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20), recombinant KDM6B enzyme, biotinylated H3K27me3 peptide substrate, α-ketoglutarate, L-Ascorbic Acid, Ferrous Ammonium Sulfate (FAS), this compound/J1 diluted in DMSO.

  • Procedure: a. Add 5 µL of assay buffer containing the KDM6B enzyme to the wells of a 384-well proxiplate. b. Transfer 0.1 µL of titrated GSK-J1 or this compound compound dilutions to each well (final DMSO concentration of 1%). c. Pre-incubate the enzyme and compound for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated peptide, α-ketoglutarate, FAS, and L-Ascorbic Acid. e. Incubate for the desired reaction time at room temperature. f. Stop the reaction and detect the demethylated product using an AlphaLISA detection kit according to the manufacturer's instructions, which typically involves adding acceptor beads and a specific antibody against the demethylated product. g. Read the plate on an appropriate plate reader to determine IC50 values.

Workflow for In Vitro Demethylase Assay

In_Vitro_Workflow A 1. Add Enzyme to 384-well plate B 2. Add this compound/J1 (Compound Titration) A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add Substrate Mix (Peptide, α-KG, FAS, Ascorbate) C->D E 5. Incubate (Reaction Time, RT) D->E F 6. Add AlphaLISA Detection Reagents E->F G 7. Read Plate & Calculate IC50 F->G In_Vivo_Workflow A 1. Inject Cancer Cells into Immunodeficient Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Groups B->C D 4. Administer this compound or Vehicle (i.p.) C->D E 5. Monitor Tumor Growth & Animal Health D->E F 6. Excise & Analyze Tumors at Study Endpoint E->F

References

GSK-J4: A Targeted Epigenetic Approach for the Treatment of Pediatric Brainstem Glioma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

Pediatric high-grade brainstem gliomas, particularly Diffuse Intrinsic Pontine Glioma (DIPG), are among the most devastating childhood cancers, with a median survival of less than one year.[1][2] The discovery of a recurrent, heterozygous mutation in histone H3 genes (most commonly H3.3K27M) in over 80% of DIPG cases has identified a key epigenetic driver of the disease.[3] This mutation leads to a global reduction in the repressive H3K27 trimethylation (H3K27me3) mark, causing widespread gene dysregulation and promoting tumorigenesis.[1][4] GSK-J4, a potent and selective small-molecule inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a promising therapeutic agent.[5][6] By blocking the removal of methyl groups from H3K27, this compound restores H3K27me3 levels, reverses the oncogenic gene expression program, and exhibits potent anti-tumor activity in preclinical models of DIPG.[7][8][9][10] This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental protocols related to this compound as a potential therapeutic for pediatric brainstem glioma.

The Epigenetic Landscape of DIPG and the Rationale for this compound

The H3K27M mutation is a neomorphic mutation that profoundly alters the epigenetic landscape of DIPG cells. The mutant histone protein competitively inhibits the methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), the primary enzyme responsible for H3K27 methylation.[1][4] This results in a global loss of the H3K27me2 and H3K27me3 repressive marks, leading to the aberrant expression of genes that drive cell proliferation and tumor growth.[1]

The Jumonji-domain containing protein 3 (JMJD3) is a key histone demethylase that actively removes the methyl marks from H3K27.[7][11] In glioma, JMJD3 is often overexpressed compared to normal brain tissue.[12][13] This overexpression exacerbates the hypomethylated state initiated by the H3K27M mutation.

The therapeutic strategy, therefore, is to counteract this epigenetic state by inhibiting the demethylase activity. This compound is a specific inhibitor of JMJD3 and its homolog UTX.[5] By inhibiting these enzymes, this compound increases global H3K27me2 and H3K27me3 levels, effectively restoring the repressive chromatin state and silencing the oncogenic gene expression associated with H3K27M-mutant DIPG.[7][11][14] This targeted approach has shown specificity for H3K27M-mutant cells, with minimal effects on cells expressing wild-type histone H3.[14]

GSK-J4_Mechanism_of_Action cluster_0 Normal State (H3 WT) cluster_1 DIPG State (H3K27M Mutation) cluster_2 This compound Therapeutic Intervention PRC2 PRC2 (Methyltransferase) H3K27me3_norm H3K27me3 (Repressive Mark) PRC2->H3K27me3_norm Adds CH3 JMJD3 JMJD3 (Demethylase) H3K27me3_norm->JMJD3 Removes CH3 Gene_norm Gene Silencing H3K27me3_norm->Gene_norm H3K27M H3K27M Mutation PRC2_inhibited PRC2 (Inhibited) H3K27M->PRC2_inhibited Inhibits H3K27me3_low Low H3K27me3 PRC2_inhibited->H3K27me3_low Reduced Methylation JMJD3_active JMJD3 (Active) H3K27me3_low->JMJD3_active Demethylation Gene_active Oncogene Expression H3K27me3_low->Gene_active GSKJ4 This compound JMJD3_inhibited JMJD3 (Inhibited) GSKJ4->JMJD3_inhibited Inhibits H3K27me3_restored Restored H3K27me3 JMJD3_inhibited->H3K27me3_restored Prevents Demethylation Tumor_suppression Tumor Suppression H3K27me3_restored->Tumor_suppression

Caption: Mechanism of this compound in H3K27M-mutant DIPG.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated significant anti-tumor activity across a range of glioma cell lines, with particular potency against those harboring the H3K27M mutation.[8][11] Studies show that this compound treatment leads to a dose- and time-dependent inhibition of cell proliferation, induces apoptosis, and inhibits cell migration.[12][13] Notably, these effects are selective for glioma cells, with minimal impact observed on normal human brain microvascular endothelial cells (hCMEC).[12][13] The anti-proliferative effects are directly linked to the drug's mechanism, as treatment with this compound results in a marked increase in H3K27me3 levels within the cancer cells.[12]

Table 1: Summary of In Vitro Efficacy of this compound on Glioma Cells

Cell LineTypeKey Findings with this compound TreatmentReference
SF8628, DIPG-007 H3K27M DIPGDecreased cell viability; Downregulation of DNA damage repair genes; Increased H3K27me3 levels.[15][16]
U87, U251 Glioblastoma (JMJD3 Overexpressed)Dose- and time-dependent inhibition of proliferation; Induction of apoptosis; Inhibition of cell migration.[12][13]
hCMEC Normal Brain EndothelialNo obvious inhibition of proliferation or induction of apoptosis.[12][13]
H3K27M-mutant cells Pediatric Brainstem GliomaDose- and time-dependent growth inhibition; Increased apoptosis; Increased H3K27me2 and H3K27me3.[14]
In Vivo Studies

The anti-tumor activity of this compound has been validated in vivo using orthotopic patient-derived xenograft (PDX) models of DIPG.[11][17] Systemic administration of this compound in mice bearing H3K27M-mutant brainstem glioma xenografts resulted in reduced tumor growth, as measured by bioluminescence, and a significant extension of animal survival compared to vehicle-treated controls.[10][11][18] Immunohistochemical analysis of tumors from treated mice confirmed an increase in H3K27me3, a decrease in the proliferation marker Ki-67, and an increase in apoptosis as indicated by TUNEL staining.[10][15] These findings underscore the potential of this compound to cross the blood-brain barrier and exert its therapeutic effects within the brainstem.[14]

Table 2: Summary of In Vivo Efficacy of this compound in DIPG Xenograft Models

Animal ModelTumor TypeTreatment RegimenKey OutcomesReference
Mice with SF7761 xenografts H3.3K27M DIPGThis compound (details not specified)Reduced tumor growth; Significantly extended animal survival.[10]
Mice with SF8628 xenografts H3.3K27M DIPGThis compound (details not specified)Reduced tumor growth; Promoted tumor cell death; Significantly extended animal survival.[10][11]
Mice with DIPG PDX H3K27M DIPGThis compound (details not specified)Delayed tumor progression; Prolonged animal survival.[17]
Mice with DIPG xenografts H3K27M DIPGThis compound + RadiationIncreased animal survival compared to either monotherapy.[15][19]

This compound in Combination Therapies

The therapeutic potential of this compound may be enhanced when used in combination with other anti-cancer agents, a strategy that could also permit the use of lower, less toxic doses of each drug.

  • With Panobinostat (HDAC Inhibitor): A synergistic effect has been observed when combining this compound with the histone deacetylase (HDAC) inhibitor panobinostat.[4][7] This combination therapy targets two distinct but complementary epigenetic pathways, leading to more profound anti-tumor activity against DIPG cells than either agent alone.[4][7]

  • With Radiation Therapy: Radiation is the current standard of care for DIPG, but its effects are palliative.[19] this compound has been shown to act as a potent radiosensitizer.[19][20] Mechanistically, this compound treatment downregulates the expression of genes involved in DNA double-strand break (DSB) repair and inhibits the homologous recombination repair pathway.[15][19] This leads to sustained, radiation-induced DNA damage (indicated by high levels of γH2AX and 53BP1), reduced clonogenic survival, and significantly increased survival in animal models treated with the combination compared to either monotherapy.[15][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of this compound.

Cell Culture and Drug Preparation
  • Cell Lines: Human DIPG cell lines (e.g., SF8628, carrying the H3.3K27M mutation) and glioblastoma lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[21] Aliquots are stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control containing the equivalent concentration of DMSO is used in all experiments.[21]

Cell Viability Assay (CCK-8)
  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-8,000 cells per well and allowed to adhere overnight.[22]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO vehicle control.

  • Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).[22]

  • Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Quantification: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Preparation: Cells are seeded in 6-well plates and treated with this compound (e.g., 4 µM or 8 µM) or DMSO for 24-48 hours.[12]

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for H3K27me3
  • Protein Extraction: Cells are treated with this compound for a specified duration. Total protein or histone extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against H3K27me3 (e.g., Cell Signaling #9733) and a loading control (e.g., total Histone H3).[15][21]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Orthotopic Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

  • Cell Implantation: Patient-derived DIPG cells (e.g., SF8628) engineered to express luciferase are stereotactically injected into the pons of the mice.[23]

  • Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) on a regular basis (e.g., weekly).

  • Treatment: Once tumors are established (as confirmed by BLI), mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a predetermined dose and schedule.[14]

  • Efficacy Evaluation: The primary endpoints are tumor growth (quantified by BLI signal) and overall survival. Survival differences are typically analyzed using the Kaplan-Meier method and log-rank test.[10][15]

  • Immunohistochemistry: At the study endpoint, brains are harvested, fixed, and sectioned for immunohistochemical analysis of markers like Ki-67 (proliferation) and TUNEL (apoptosis).[10][15]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Culture 1. Cell Culture (DIPG Lines) Treatment_vitro 2. This compound Treatment (Dose-Response) Culture->Treatment_vitro Viability 3a. Viability Assay (CCK-8 / MTT) Treatment_vitro->Viability Apoptosis 3b. Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis Western 3c. Western Blot (H3K27me3 Levels) Treatment_vitro->Western Implantation 4. Orthotopic Implantation (Immunocompromised Mice) Viability->Implantation Promising results lead to in vivo testing Monitoring 5. Tumor Monitoring (Bioluminescence) Implantation->Monitoring Treatment_vivo 6. This compound Administration (Systemic) Monitoring->Treatment_vivo Analysis_vivo 7. Efficacy Analysis (Tumor Growth & Survival) Treatment_vivo->Analysis_vivo IHC 8. Immunohistochemistry (Ki-67, TUNEL) Analysis_vivo->IHC

Caption: General workflow for preclinical evaluation of this compound.

Challenges and Future Directions

Despite its promising preclinical activity, this compound faces challenges for clinical translation. This compound is a pro-drug that is rapidly converted in vivo to its active form, GSK-J1, which has limited cell and brain permeability.[17] This pharmacokinetic property may limit its efficacy in reaching therapeutic concentrations within the brainstem.

To address this, next-generation inhibitors with improved pharmacological properties are in development. For instance, a novel inhibitor, UR-8, has demonstrated greater anti-tumor activity and survival benefit than this compound in intracranial DIPG models, suggesting it may have better brain penetrance.[17]

Future work should focus on:

  • Developing and testing novel JMJD3/UTX inhibitors with superior brain permeability and pharmacokinetic profiles.

  • Conducting further preclinical studies to optimize dosing and scheduling for combination therapies, particularly with radiation.

  • Initiating well-designed clinical trials for the most promising candidates in H3K27M-mutant pediatric brainstem glioma patients.

  • Identifying and validating biomarkers, such as JMJD3 expression levels, to select patients most likely to respond to this therapeutic strategy.[12]

Conclusion

This compound represents a rationally designed, targeted therapeutic agent that directly addresses the core epigenetic vulnerability of H3K27M-mutant pediatric brainstem glioma. By inhibiting the JMJD3 demethylase, this compound effectively restores the repressive H3K27me3 mark, leading to the suppression of oncogenic gene expression and potent anti-tumor activity in both in vitro and in vivo models.[8][10] Its ability to synergize with other treatments, especially as a radiosensitizer, further highlights its therapeutic potential.[19] While challenges related to drug delivery remain, the success of this compound in preclinical studies provides a strong proof-of-concept for the pharmacologic modulation of histone methylation as a viable and promising strategy for this devastating disease. Further development of this class of drugs holds the potential to finally improve outcomes for children with DIPG.

References

Methodological & Application

Application Notes and Protocols: Optimal GSK-J4 Concentration for Treating Human Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK-J4, a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX, in human macrophage research. The following sections detail effective concentrations, experimental protocols, and the underlying signaling pathways.

Summary of this compound Efficacy in Human Macrophages

This compound is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. It is a valuable tool for studying the role of H3K27 demethylation in macrophage function and inflammation.

ParameterValueCell TypeExperimental ContextReference
IC50 for TNFα release 9 µMPrimary human macrophagesInhibition of LPS-induced TNFα production.[1]
Effective Concentration 5 µMWound macrophagesNegated palmitate-mediated inflammatory cytokine upregulation.[2]
Effective Concentration 25 µMHeLa cells (transfected with Flag-JMJD3)Preserved nuclear H3K27me3 staining.[3][4][5]
Effective Concentration 30 µMPrimary human macrophagesSignificantly reduced the expression of 16 of 34 LPS-driven cytokines.[3][4][5]
Effective Concentration 30 µMPrimary human macrophagesPrevented the LPS-induced loss of H3K27me3 at the TNFA TSS.[3][5]
Pre-treatment Concentration 60 µMHuman monocyte-derived macrophagesUsed for pre-treatment before stimulation with IFN-γ or IL-4.[6]

Signaling Pathway and Mechanism of Action

This compound primarily acts by inhibiting the demethylase activity of JMJD3 and UTX, leading to an increase in the repressive histone mark H3K27me3 at the promoters of pro-inflammatory genes. This epigenetic modification results in the suppression of gene transcription and a subsequent reduction in the production of inflammatory cytokines.

GSK_J4_Signaling cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates JMJD3_UTX JMJD3/UTX NFkB->JMJD3_UTX induces H3K27me3_low H3K27me3 (low) JMJD3_UTX->H3K27me3_low demethylates H3K27me3_high H3K27me3 (high) JMJD3_UTX->H3K27me3_high maintains Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNFA, IL6) H3K27me3_low->Pro_inflammatory_Genes activates transcription Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines translates to Inflammation Inflammation Cytokines->Inflammation GSKJ4 This compound GSKJ4->JMJD3_UTX inhibits H3K27me3_high->Pro_inflammatory_Genes represses transcription

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and repressing pro-inflammatory gene expression.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10-40 mg/ml.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months.[1]

  • Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2. In Vitro Treatment of Human Macrophages with this compound

This protocol describes the treatment of human primary macrophages with this compound to assess its effect on lipopolysaccharide (LPS)-induced cytokine production.

Experimental_Workflow cluster_workflow Experimental Workflow A Isolate human primary monocytes and differentiate into macrophages B Pre-treat macrophages with this compound (e.g., 30 µM) or vehicle (DMSO) for a specified duration (e.g., 30 min) A->B C Stimulate macrophages with LPS (e.g., 100 ng/mL) B->C D Incubate for a defined period (e.g., 2-6 hours) C->D E Collect supernatant and/or cell lysates D->E F Analyze cytokine production (ELISA) or gene expression (qRT-PCR, Western Blot) E->F

Caption: Workflow for assessing this compound's effect on LPS-stimulated human macrophages.

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Purify monocytes using adherence or magnetic-activated cell sorting (MACS).

    • Differentiate monocytes into macrophages by culturing in appropriate media supplemented with M-CSF or GM-CSF for 5-7 days.

  • This compound Treatment and LPS Stimulation:

    • One hour prior to stimulation, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 30 µM) or vehicle control (DMSO).[3]

    • Incubate the cells for 1 hour.

    • Add LPS to the culture medium at a final concentration of 10-100 ng/mL.

    • Incubate for the desired time period (e.g., 2 hours for gene expression analysis, 6 hours for cytokine protein analysis).[3][4][5]

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes.

    • Western Blotting: Lyse the cells and perform western blotting to analyze protein levels and signaling pathway activation (e.g., IκBα degradation).[3][5]

    • Chromatin Immunoprecipitation (ChIP): To assess the H3K27me3 status at specific gene promoters, perform ChIP followed by qPCR.[3][5]

3. Assessment of this compound Cytotoxicity

It is crucial to determine the cytotoxic potential of this compound on your specific macrophage population to ensure that the observed effects are not due to cell death.

  • Method:

    • Plate macrophages in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for the longest duration planned in your experiments.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

Concluding Remarks

The optimal concentration of this compound for treating human macrophages is dependent on the specific experimental goals and the macrophage subtype being investigated. The provided protocols and data serve as a starting point for designing and executing experiments to explore the role of H3K27 demethylases in macrophage biology. It is recommended to perform dose-response experiments to determine the most effective and non-toxic concentration for your specific application.

References

Application Notes and Protocols: GSK-J4 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of GSK-J4, a potent and cell-permeable inhibitor of the H3K27 histone demethylases JMJD3/KDM6B and UTX/KDM6A, in DMSO and cell culture media. This document also includes comprehensive protocols for its use in a research setting.

Data Presentation: this compound Solubility

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and ethanol, while it is generally considered insoluble in water. For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO, which is then further diluted to the final working concentration in the desired cell culture medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 40 - 14195.8 - 337.72Solubility can be enhanced by warming to 37°C or sonication. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2][3][4]
Ethanol 40 - 9195.8 - 218Sonication is recommended to achieve maximum solubility.[2][5][6]
Water InsolubleInsoluble

Note: The molecular weight of this compound is 417.5 g/mol , and its hydrochloride salt (this compound HCl) is 453.96 g/mol . Calculations of molarity should be adjusted based on the specific form of the compound used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound, a critical first step for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes and vortex again.[1]

  • Alternatively, use an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Once fully dissolved, the stock solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Stored properly, the stock solution can be stable for several months to a year.[1][3]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.

  • Sterile pipette tips and tubes.

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting or inverting the tube.

  • Apply the freshly prepared working solution to your cells.

  • Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.[7]

Visualizations

Signaling Pathway of this compound

This compound is a pro-drug that is intracellularly converted to its active form, GSK-J1. GSK-J1 inhibits the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which specifically target di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3). This inhibition leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, thereby altering gene expression.

GSK_J4_Signaling_Pathway cluster_cell Cell GSK-J4_in This compound (Pro-drug) GSK-J1 GSK-J1 (Active) GSK-J4_in->GSK-J1 Esterase Hydrolysis JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSK-J1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylation Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression Repression GSK-J4_out This compound (Extracellular) GSK-J4_out->GSK-J4_in Cellular Uptake Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Treat_Cells Treat Cells with this compound (and Vehicle Control) Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Downstream_Analysis Perform Downstream Analysis (e.g., Western Blot, RT-qPCR, Viability Assay) Incubate->Downstream_Analysis End End Downstream_Analysis->End

References

Application Notes and Protocols for In Vivo Mouse Studies with GSK-J4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX), making it a valuable tool for studying the role of histone methylation in various biological processes and disease models.[1][2] It is a cell-permeable prodrug of GSK-J1.[2][3] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies in mice, compiled from various research sources.

Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylation of histone H3 at lysine 27 (H3K27).[1][2] This leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark.[4][5] The inhibition of KDM6A/B by this compound has been shown to modulate various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and has demonstrated therapeutic potential in models of inflammation, autoimmune disorders, cancer, and metabolic diseases.[4][6][7][8]

Signaling Pathway Diagram

GSK_J4_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects KDM6AB KDM6A/B (JMJD3/UTX) H3K27me3 H3K27me3 KDM6AB->H3K27me3 Demethylation TargetGenes Target Gene Transcription H3K27me3->TargetGenes Repression H3K27me2 H3K27me2 H3K27me2->TargetGenes Repression Inflammation Inflammation TargetGenes->Inflammation CellCycle Cell Cycle Arrest TargetGenes->CellCycle Apoptosis Apoptosis TargetGenes->Apoptosis GSKJ4 This compound GSKJ4->KDM6AB Inhibition

Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3/me2 and altered gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data for in vivo mouse studies with this compound, extracted from various publications.

Table 1: Solubility of this compound
SolventConcentrationNotes
DMSO84 - 141 mg/mLUse fresh DMSO as it is hygroscopic, which can reduce solubility.[1][2]
Ethanol41.75 - 42 mg/mLSonication may be required.[1][2]
WaterInsoluble[1]
Table 2: Recommended Dosages and Administration Routes in Mice
DosageAdministration RouteMouse ModelStudy FocusReference
0.5 mg/kgIntraperitoneal (i.p.)Experimental Autoimmune Encephalomyelitis (EAE)Autoimmune Disease[2]
1 - 3 mg/kgIntraperitoneal (i.p.)Sepsis (ICR mice)Inflammation[2][9]
10 mg/kgIntraperitoneal (i.p.)Diabetic Kidney DiseaseMetabolic Disease[10][11]
30 mg/kgIntraperitoneal (i.p.)Diet-Induced Obesity (DIO)Metabolic Disease[12]
50 mg/kgIntraperitoneal (i.p.)Prostate Cancer XenograftCancer[5][13]
50 mg/kgIntraperitoneal (i.p.)T-cell Acute Lymphoblastic Leukemia (T-ALL) XenograftCancer[14]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is a common method for preparing this compound for i.p. administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Phosphate-buffered saline (PBS) or Saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in fresh DMSO to a concentration of 84 mg/mL.[1] Ensure complete dissolution, which may be aided by gentle warming or sonication.

  • Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • In a sterile tube, add the required volume of DMSO (containing the dissolved this compound).

    • Sequentially add PEG300, Tween 80, and finally saline, vortexing or mixing thoroughly after each addition to ensure a clear solution.[2][10][15]

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound stock in DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

  • Final Preparation and Administration:

    • The final solution should be clear. If precipitation occurs, gentle warming may be necessary.

    • Administer the prepared this compound solution to mice via intraperitoneal injection at the desired dosage. The injection volume is typically 100-200 µL per mouse.

    • It is recommended to use the freshly prepared solution immediately for optimal results.[1]

Note: The vehicle composition may need to be optimized depending on the specific experimental requirements and the desired final concentration of this compound. Always prepare a vehicle control group that receives the same formulation without this compound.

Protocol 2: Preparation of this compound for Oral Administration

For oral gavage, this compound can be prepared as a suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile gavage needles

Procedure:

  • Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a solution of 0.5% - 1% CMC-Na in sterile water.

    • Levigate the this compound powder with a small amount of the CMC-Na solution to form a paste.

    • Gradually add the remaining CMC-Na solution while continuously mixing to form a homogenous suspension.[1] A concentration of at least 5 mg/mL is achievable.[1]

  • Administration:

    • Administer the suspension to mice using a gavage needle at the desired dosage.

    • Ensure the suspension is well-mixed before each administration to maintain homogeneity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis GSKJ4_prep This compound Formulation (e.g., i.p. or oral) Mice_treatment Mouse Dosing (e.g., daily, every 2 days) GSKJ4_prep->Mice_treatment Vehicle_prep Vehicle Control Preparation Vehicle_prep->Mice_treatment Tumor_measurement Tumor Volume/ Bioluminescence Mice_treatment->Tumor_measurement Tissue_collection Tissue/Blood Collection Mice_treatment->Tissue_collection Biochemical_analysis Biochemical Assays Tissue_collection->Biochemical_analysis Histology Histology/ Immunohistochemistry Tissue_collection->Histology Gene_expression Gene Expression (RT-qPCR, Western Blot) Tissue_collection->Gene_expression

Caption: A typical workflow for an in vivo mouse study using this compound.

Conclusion

The successful use of this compound in in vivo mouse studies relies on its proper preparation and administration. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to tailor the dosage, administration route, and vehicle to the specific experimental model and scientific question being addressed. Always refer to the original publications for detailed context and consider performing preliminary dose-response and toxicity studies to determine the optimal experimental conditions.

References

Application Notes and Protocols: Detecting H3K27me3 Changes After GSK-J4 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is dynamically regulated by histone methyltransferases, primarily EZH2 within the Polycomb Repressive Complex 2 (PRC2), and demethylases such as JMJD3/KDM6B and UTX/KDM6A.[1][2] Dysregulation of H3K27me3 levels is implicated in various diseases, including cancer.[1][3]

GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][4] By inhibiting these enzymes, this compound leads to an accumulation of H3K27me3, which can alter gene expression and cellular phenotypes.[1][5] This makes this compound a valuable tool for studying the functional roles of H3K27me3 and a potential therapeutic agent.[1][6]

Western blotting is a widely used technique to detect changes in the global levels of H3K27me3 in response to treatments like this compound.[7] This document provides a detailed protocol for the treatment of cultured cells with this compound, subsequent histone extraction, and Western blot analysis to quantify changes in H3K27me3 levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the overall experimental procedure.

cluster_0 Mechanism of H3K27me3 Regulation and this compound Inhibition H3K27me2 H3K27me2 EZH2 EZH2 (PRC2) H3K27me2->EZH2 H3K27me3 H3K27me3 (Transcriptional Repression) KDM6 JMJD3/UTX (KDM6A/B) H3K27me3->KDM6 Demethylation EZH2->H3K27me3 Methylation KDM6->H3K27me2 GSKJ4 This compound GSKJ4->KDM6 Inhibition

Figure 1: Mechanism of H3K27me3 Regulation and this compound Inhibition.

cluster_workflow Experimental Workflow arrow arrow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Harvest & Lysis B->C D 4. Histone Extraction (Acid Extraction) C->D E 5. Protein Quantification (BCA/Bradford) D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Immunoblotting (Anti-H3K27me3 & Anti-H3) G->H I 9. Signal Detection H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: Western Blot Workflow for H3K27me3 Detection.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the experimental protocol.

Table 1: Reagents and Recommended Concentrations/Dilutions

Reagent/AntibodyVendor ExampleCatalog # ExampleRecommended Concentration/Dilution
This compoundSelleck ChemicalsS70701-30 µM in cell culture medium[8][9]
Anti-H3K27me3 (Rabbit pAb)Thermo FisherPA5-85596WB: 1:500 - 1:3,000[2]
Anti-H3K27me3 (Rabbit pAb)Abbexaabx002133WB: 1:500 - 1:1,000[10]
Anti-Histone H3 (Rabbit pAb)Abcamab1791WB: 1:1,000 - 1:10,000
HRP-conjugated Goat Anti-Rabbit IgGJackson ImmunoResearch111-035-003WB: 1:10,000[11]

Table 2: Experimental Parameters

ParameterRecommended ValueNotes
Cell Seeding Density1-5 x 10^6 cells / 10 cm dishAdjust based on cell type and proliferation rate.
This compound Treatment Duration24 - 72 hoursTime-course experiments are recommended.[12][13][14]
Histone Loading Amount3-20 µg per lane3 µg for abundant histones, up to 20 µg for less abundant modifications.[11][15]
SDS-PAGE Gel Percentage12-15%Higher percentage gels provide better resolution for low molecular weight proteins like histones.[11][12]
Primary Antibody IncubationOvernight at 4°C or 1.5 hr at RTOvernight incubation can increase signal intensity.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a sufficient density in appropriate cell culture dishes to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. For a 10 cm dish, a seeding density of 1-5 x 10^6 cells is a common starting point.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[4] Store at -20°C or -80°C.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 1-30 µM).[8][9] Also, include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12][13][14]

Histone Extraction (Acid Extraction Method)

This protocol is adapted from established methods for histone extraction.[16][17][18]

  • Cell Harvest:

    • For adherent cells, wash twice with ice-cold PBS, then scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • For suspension cells, collect by centrifugation.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C.[16] Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3).

    • Lyse the cells on a rotator for 10 minutes at 4°C.[16]

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[16] Discard the supernatant.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl.

    • Acid extract the histones overnight on a rotator at 4°C.[16]

    • The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.[16]

    • Carefully collect the supernatant containing the histones into a new tube.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions. Use the acid extraction solution (0.2 N HCl) as the blank.

SDS-PAGE and Western Blotting
  • Sample Preparation: For each sample, mix 3-20 µg of histone extract with 4X Laemmli sample buffer.[11] Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, ensure the transfer is efficient. A wet transfer at 100V for 1-2 hours at 4°C is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Stripping and Re-probing for Total Histone H3 (Loading Control)
  • After imaging for H3K27me3, the membrane can be stripped using a mild stripping buffer and re-probed for total Histone H3 as a loading control.

  • Follow the same immunoblotting steps (from blocking onwards) with the primary antibody against total Histone H3.

Data Analysis

  • Densitometry: Quantify the band intensities for both H3K27me3 and total Histone H3 from the Western blot images using software such as ImageJ.[7][11]

  • Normalization: For each sample, normalize the H3K27me3 band intensity to the corresponding total Histone H3 band intensity.

  • Comparison: Compare the normalized H3K27me3 levels in the this compound treated samples to the vehicle control to determine the fold change.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Increase the primary antibody concentration or incubation time.

    • Ensure efficient protein transfer.

  • High Background:

    • Increase the number and duration of washing steps.

    • Ensure the blocking step is adequate.

    • Decrease the antibody concentrations.

  • "Blotchy" Appearance: This can sometimes occur with histone blots. Ensure the gel and transfer are run evenly. Using a PVDF membrane (0.2 µm) activated in methanol is recommended.[19]

By following this detailed protocol, researchers can reliably detect and quantify the changes in H3K27me3 levels following treatment with the demethylase inhibitor this compound, providing valuable insights into the epigenetic regulation of their biological system of interest.

References

Application Notes and Protocols: GSK-J4 Dose-Response in Retinoblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dose-dependent effects of GSK-J4, a selective histone demethylase inhibitor, on retinoblastoma cell lines. The included protocols and data are compiled from recent studies and are intended to guide further research into the therapeutic potential of this compound in this pediatric ocular cancer.

Introduction

Retinoblastoma is the most common intraocular tumor in children, often initiated by mutations in the RB1 gene.[1] Epigenetic modifications, such as histone methylation, are increasingly recognized as key drivers in cancer progression. This compound is a potent and selective inhibitor of the H3K27me3 demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2] By inhibiting these enzymes, this compound leads to an increase in the repressive H3K27me3 mark, subsequently altering gene expression and inducing anti-tumor effects.[3] Recent studies have demonstrated that this compound significantly inhibits proliferation, induces apoptosis, and causes cell cycle arrest in retinoblastoma cell lines, suggesting its potential as a novel therapeutic agent.[1][4][5]

Data Presentation

Table 1: this compound IC50 Values in Retinoblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in two commonly used retinoblastoma cell lines, Y79 and WERI-Rb1, after 48 hours of treatment.

Cell LineIC50 (µM) at 48 hours
Y790.68
WERI-Rb12.15

Data sourced from a study on the antitumoral potential of this compound in retinoblastoma.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Retinoblastoma Cells

Treatment with this compound was found to induce cell cycle arrest at the G2/M phase in retinoblastoma cell lines.

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Y79DMSO (Control)---
Y79This compound--Increased
WERI-Rb1DMSO (Control)---
WERI-Rb1This compound--Increased

Qualitative summary based on findings that this compound arrested the cell cycle at the G2/M phase.[1][4][5] Specific percentages were not provided in the source material.

Table 3: Induction of Apoptosis by this compound in Retinoblastoma Cells

This compound treatment for 48 hours significantly increased the proportion of apoptotic cells in both Y79 and WERI-Rb1 cell lines.

Cell LineTreatmentOutcome
Y79DMSO (Control)Baseline level of apoptosis
Y79This compoundSignificant increase in the proportion of apoptotic cells.[1]
Upregulation of cleaved PARP and cleaved caspase-9 expression.[1]
WERI-Rb1DMSO (Control)Baseline level of apoptosis
WERI-Rb1This compoundSignificant increase in the proportion of apoptotic cells.[1]
Upregulation of cleaved PARP and cleaved caspase-9 expression.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the dose-response curve and IC50 value of this compound in retinoblastoma cell lines.

Materials:

  • Retinoblastoma cell lines (e.g., Y79, WERI-Rb1)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay kit[6][7]

  • Microplate reader

Procedure:

  • Seed retinoblastoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point. Include a DMSO-only control.

  • Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubate the plates for 24, 48, and 72 hours.[1]

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

  • Plot the dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.[8][9]

Materials:

  • Retinoblastoma cells treated with this compound or DMSO (control) for 48 hours.[1]

  • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.[10]

Materials:

  • Retinoblastoma cells treated with this compound or DMSO (control) for a specified time (e.g., 24 or 48 hours).

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 1 hour (can be stored at -20°C for longer periods).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation start Seed Retinoblastoma Cells (Y79, WERI-Rb1) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway cluster_pi3k PI3K/AKT/NF-κB Pathway GSKJ4 This compound KDM6 KDM6A/B (UTX/JMJD3) GSKJ4->KDM6 Inhibits PI3K PI3K GSKJ4->PI3K Suppresses H3K27me3 H3K27me3 KDM6->H3K27me3 Demethylates Proliferation Cell Proliferation H3K27me3->Proliferation Inhibits Apoptosis Apoptosis H3K27me3->Apoptosis Promotes CellCycleArrest G2/M Arrest H3K27me3->CellCycleArrest Promotes AKT AKT PI3K->AKT PI3K->Proliferation PI3K->Apoptosis NFkB NF-κB AKT->NFkB NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: this compound mechanism of action in retinoblastoma cells.

References

Application Notes: Assessing Cell Viability Following GSK-J4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK-J4 is a selective and cell-permeable small molecule that acts as an inhibitor of the H3K27 histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] By preventing the removal of the trimethyl mark on histone H3 at lysine 27 (H3K27me3), this compound effectively increases the levels of this repressive epigenetic mark, leading to the silencing of target genes.[1] Aberrant epigenetic modifications are a hallmark of many cancers, and the dysregulation of H3K27me3 has been implicated in tumor progression.[1] Consequently, this compound has emerged as a promising anti-cancer agent, demonstrating the ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer models.[1][3][4] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common colorimetric (MTT) and luminescent (ATP-based) assays.

Mechanism of Action

This compound's primary mechanism involves the inhibition of KDM6A/B demethylases. These enzymes are responsible for removing the methyl groups from H3K27me3, a mark associated with transcriptional repression. By inhibiting this process, this compound maintains a repressive chromatin state at specific gene promoters, downregulating the expression of genes crucial for cancer cell proliferation, survival, and migration.[1][3] This targeted epigenetic modulation makes this compound a valuable tool for cancer research and a potential therapeutic candidate.

GSKJ4 This compound KDM6 KDM6B (JMJD3) & KDM6A (UTX) Demethylases GSKJ4->KDM6 Inhibits H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylates Gene_Expression Target Gene Expression H3K27me3->Gene_Expression Represses Cell_Effects Inhibition of Proliferation Induction of Apoptosis Gene_Expression->Cell_Effects Leads to

Caption: Mechanism of this compound action.

Affected Signaling Pathways

Research indicates that this compound exerts its anti-tumor effects by modulating key cellular signaling pathways. One of the significantly affected cascades is the PI3K/AKT/NF-κB pathway, which is frequently dysregulated in cancer and plays a central role in promoting cell survival and proliferation.[4] By suppressing this pathway, this compound can effectively induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[4][5] Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress, further contributing to its apoptotic effects in cancer cells.[6]

cluster_pathway PI3K/AKT/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Survival Cell Survival & Proliferation NFkB->Survival Outcomes Cell Cycle Arrest Apoptosis Survival->Outcomes GSKJ4 This compound Treatment GSKJ4->PI3K Suppresses

Caption: this compound suppresses the PI3K/AKT/NF-κB survival pathway.

Data Presentation: Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) varies depending on the cell type and the duration of treatment.

Cell LineCancer TypeAssay UsedIncubation Time (h)IC50 / ED50 (µM)Reference
Y79RetinoblastomaCCK-8480.68[7]
WERI-Rb1RetinoblastomaCCK-8482.15[7]
CWR22Rv-1Prostate CancerAlamar Blue72~3[8]
KG-1aAcute Myeloid LeukemiaCCK-8484-6 (approx.)[6]

Experimental Workflow

A typical cell viability experiment involving this compound follows a standardized workflow, from initial cell culture preparation to final data analysis. This process ensures reproducibility and accurate quantification of the compound's effects.

start 1. Cell Culture (Select appropriate cell line) seed 2. Cell Seeding (96-well plate) start->seed treat 3. This compound Treatment (Dose-response & controls) seed->treat incubate 4. Incubation (e.g., 24, 48, 72 hours) treat->incubate add_reagent 5. Add Viability Reagent (MTT, CellTiter-Glo®, etc.) incubate->add_reagent measure 6. Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze 7. Data Analysis (Calculate % viability, IC50) measure->analyze

Caption: Standard workflow for a this compound cell viability assay.

Experimental Protocols

Protocol 1: MTT Colorimetric Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

A. Materials

  • This compound (Stock solution in DMSO, e.g., 10 mM)[8]

  • Selected cancer cell line and appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT labeling reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference >650 nm)

B. Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range might be 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, 5% CO₂, allowing formazan crystals to form.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Alternatively, incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). Use a reference wavelength of >650 nm to subtract background absorbance.

C. Data Analysis

  • Subtract the average absorbance of the medium-only blanks from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol uses the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10] The assay is a rapid and highly sensitive method that generates a luminescent "glow-type" signal.[10][11]

A. Materials

  • This compound (Stock solution in DMSO, e.g., 10 mM)

  • Selected cancer cell line and appropriate culture medium

  • 96-well solid white, opaque-bottom tissue culture plates (to reduce signal crosstalk)

  • CellTiter-Glo® 2.0 Assay Kit (or similar)[12]

  • Multichannel pipette

  • Luminometer or microplate reader with luminescence detection capability

B. Procedure

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, Step 1, using the solid white 96-well plates.

  • This compound Treatment:

    • Follow the same procedure as in Protocol 1, Step 2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the desired treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Signal Stabilization and Measurement:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Acquisition:

    • The integration time for the luminescence reading will depend on the instrument and cell number, but 0.5 to 1 second per well is typical.

C. Data Analysis

  • Subtract the average luminescence of the medium-only blanks from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

    • % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols: GSK-J4 Treatment for Inducing Cell Cycle Arrest in Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, the most prevalent primary malignant tumor of the central nervous system, presents significant therapeutic challenges. Emerging evidence highlights the potential of epigenetic modulators, such as GSK-J4, in the treatment of glioma. This compound is a selective, cell-permeable inhibitor of the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). By inhibiting these enzymes, this compound leads to an increase in the repressive histone mark H3K27 trimethylation (H3K27me3), subsequently altering gene expression and inducing anti-tumor effects, including the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest in glioma cells, including detailed protocols for key experiments and a summary of relevant quantitative data.

Mechanism of Action

This compound exerts its anti-glioma effects primarily through the inhibition of JMJD3 and UTX, leading to an increase in H3K27me3 levels.[1][2] This epigenetic modification represses the transcription of genes involved in cell proliferation and survival. Two key signaling pathways have been implicated in mediating the downstream effects of this compound: the Endoplasmic Reticulum (ER) stress pathway and the PI3K/AKT/NF-κB pathway.

  • ER Stress Pathway: In some cancer cell types, this compound has been shown to induce ER stress, leading to the unfolded protein response (UPR).[3] This can trigger cell cycle arrest and apoptosis. Key players in this pathway include the upregulation of p21 and the downregulation of Cyclin D1 and Cyclin A2, leading to an S-phase arrest.[3][4]

  • PI3K/AKT/NF-κB Pathway: The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival and is frequently hyperactivated in glioma.[5][6][7] In retinoblastoma, this compound has been shown to suppress this pathway, contributing to its anti-tumor effects.[8]

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on glioma and other cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
PC3Prostate Cancer1.213[9]
C42BProstate Cancer0.7166[9]

Note: Specific IC50 values for this compound in common glioma cell lines like U87 and U251 are not consistently reported in the literature. However, studies have demonstrated a concentration-dependent inhibition of proliferation in these cell lines.[1][10]

Table 2: Effect of this compound on Cell Cycle Distribution in Different Cancer Cell Lines

Cell LineCancer TypeThis compound Conc. (µM)Treatment Time (h)Observed EffectKey Proteins ModulatedCitation
KG-1aAcute Myeloid Leukemia2, 4, 6, 8, 1048S-phase arrest↑p21, ↓Cyclin D1, ↓Cyclin A2[3]
Y79, WERI-Rb1RetinoblastomaVarious48G2/M arrest↓phospho-cdc2, ↓Cyclin B1[8][11]

Note: The specific cell cycle phase arrest induced by this compound in glioma cells has not been definitively established and may be cell-line dependent. The data from other cancer types provide a valuable reference.

Mandatory Visualizations

Signaling Pathways

GSK-J4_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Cellular Effects cluster_pathways Potential Mediating Pathways GSKJ4 This compound JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 ↑ JMJD3_UTX->H3K27me3 Demethylates Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression ER_Stress ER Stress Pathway Gene_Expression->ER_Stress PI3K_AKT PI3K/AKT/NF-κB Pathway Gene_Expression->PI3K_AKT Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis ER_Stress->Cell_Cycle_Arrest ER_Stress->Apoptosis PI3K_AKT->Cell_Cycle_Arrest PI3K_AKT->Apoptosis

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and altering gene expression, potentially via ER stress and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Experimental Assays start Start: Glioma Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis cck8->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis western->data_analysis conclusion Conclusion: Determine Effect of this compound data_analysis->conclusion

Caption: Workflow for assessing this compound's effect on glioma cells, including treatment and subsequent analysis of viability, cell cycle, apoptosis, and protein expression.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of glioma cells.

Materials:

  • Glioma cell lines (e.g., U87, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioma cells.

    • Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in glioma cells following this compound treatment.

Materials:

  • Glioma cells

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ glioma cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, CytExpert) to gate the cell population and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting the expression levels of key cell cycle regulatory proteins.

Materials:

  • Glioma cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-Cyclin A2, anti-Cyclin B1, anti-CDK2, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat glioma cells with this compound as described for the other assays.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to normalize the protein levels.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

Conclusion

This compound represents a promising therapeutic agent for glioma by targeting epigenetic mechanisms to induce cell cycle arrest and apoptosis. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of this compound on glioma cells. Further investigation into the specific cell cycle checkpoint and the key regulatory molecules affected by this compound in different glioma subtypes will be crucial for its clinical development.

References

Application Notes and Protocols for Apoptosis Assays in GSK-J4 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and selective inhibitor of the H3K27me3/2 demethylases KDM6B/JMJD3 and KDM6A/UTX. By preventing the removal of these repressive histone marks, this compound plays a crucial role in epigenetic regulation and has emerged as a promising anti-cancer agent.[1] A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cell types.[2][3] This document provides detailed protocols for assessing apoptosis in cells treated with this compound, along with data presentation guidelines and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound across different cell lines and experimental conditions.

Table 1: Apoptosis Induction by this compound in Human Cancer Cell Lines (Annexin V/PI Staining)

Cell LineThis compound ConcentrationIncubation Time (hours)Apoptotic Cells (%) - ControlApoptotic Cells (%) - this compound TreatedFold Increase in ApoptosisReference
KG-1a (AML)4 µM48Not specifiedSignificantly increasedNot specified[2]
Y79 (Retinoblastoma)0.8 µM48~5%~15%~3.0[3]
WERI-Rb1 (Retinoblastoma)3.2 µM48~5%~20%~4.0[3]
H23 (Lung Adenocarcinoma)10 µmol/L48~5%~15%~3.0[4]
H1975 (Lung Adenocarcinoma)10 µmol/L48~2%~8%~4.0[4]
BCP-ALL patient-derived cellsNot specifiedNot specifiedNot specifiedSignificantly increased (p=0.0005)Not specified[5]

Table 2: Effect of this compound on Cell Viability and Necrosis

Cell Line/SystemThis compound ConcentrationIncubation Time (hours)Effect on ViabilityNecrotic Cells (%) - ControlNecrotic Cells (%) - this compound TreatedReference
PC-3 (Prostate Cancer)20 µM48~50% decreaseNot specifiedNot specified[6]
LNCaP (Prostate Cancer)20 µM48~50% decrease (IC50)Not specifiedNot specified[6]
Embryoid Bodies10 µM48Not specifiedNot specified2.23% increase[7]

Table 3: Caspase Activity in Response to this compound Treatment

Cell LineThis compound ConcentrationIncubation Time (hours)AssayResultReference
A172 IDH1R132H (Glioma)Not specifiedNot specifiedCaspase-Glo 3/7Highly increased activity (in combination with Belinostat)[8]
NGP (Neuroblastoma)Not specifiedNot specifiedCaspase 3/7 ActivityDose-dependent increase[9]
THP-1 (AML)5 µmol/L48Caspase-3/7 ActivityIncreased (synergistic with doxorubicin)[10]
KG-1 (AML)5 µmol/L48Caspase-3/7 ActivityIncreased (synergistic with doxorubicin)[10]
HCT116 (Colorectal Carcinoma)Various48Muse Caspase-3/7 KitIncreased activity[11]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is the most common method to quantify apoptosis following this compound treatment. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (appropriate stock concentration in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. A positive control for apoptosis (e.g., staurosporine) can also be included.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Trypsinize the cells, and then neutralize the trypsin with complete medium. Collect the cells in a centrifuge tube.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.

    • Acquire data for at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a functional measure of apoptosis.

Materials:

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density.

    • Treat cells with this compound as described in the Annexin V/PI protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each sample using a plate-reading luminometer.

    • Express the data as fold change in caspase activity relative to the vehicle-treated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound

  • Cells grown on coverslips or slides

  • TUNEL assay kit (e.g., with fluorescent label)

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and treat with this compound as previously described.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Follow the manufacturer's instructions for the specific TUNEL assay kit to prepare the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

    • Optionally, counterstain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI-stained).

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

GSK_J4_Apoptosis_Pathway cluster_inhibition This compound Action cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction GSKJ4 This compound KDM6 KDM6A/B (JMJD3/UTX) GSKJ4->KDM6 H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylation ER_Stress ER Stress H3K27me3->ER_Stress Leads to PKC_PI3K Inhibition of PKCα/p-Bcl2 & PI3K/AKT/NF-κB H3K27me3->PKC_PI3K Leads to Caspase_Activation Caspase Activation (Caspase-9, Caspase-12) ER_Stress->Caspase_Activation PKC_PI3K->Caspase_Activation Bax_up Bax Upregulation PKC_PI3K->Bax_up Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax_up->Apoptosis

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment harvest Cell Harvesting (Trypsinization or Collection) treatment->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi caspase Caspase Activity Assay harvest->caspase tunel TUNEL Assay harvest->tunel flow_cytometry Flow Cytometry annexin_pi->flow_cytometry luminometry Luminometry caspase->luminometry microscopy Fluorescence Microscopy tunel->microscopy quantification Quantification of Apoptosis flow_cytometry->quantification luminometry->quantification microscopy->quantification end End: Results quantification->end

References

Application Notes and Protocols for the Combined Use of GSK-J4 and Cisplatin in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies, particularly for castration-resistant prostate cancer (CRPC), is a critical area of research. Cisplatin, a potent DNA-damaging agent, has demonstrated efficacy in various solid tumors; however, its use in prostate cancer is often limited by intrinsic or acquired resistance. Emerging evidence suggests that epigenetic modulators can enhance the sensitivity of cancer cells to conventional chemotherapy. GSK-J4, a selective inhibitor of the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has shown promise in preclinical prostate cancer models by altering the epigenetic landscape and inhibiting cell proliferation.

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of combining this compound with cisplatin in prostate cancer. The rationale for this combination lies in the hypothesis that this compound-mediated epigenetic reprogramming may sensitize prostate cancer cells to the cytotoxic effects of cisplatin, offering a novel approach to overcoming chemoresistance.

Principle of the Combination Therapy

This compound functions by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark.[1][2] This epigenetic alteration can transcriptionally silence genes involved in cell cycle progression, DNA repair, and survival pathways. Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[3][4] The synergistic potential of this combination is predicated on the idea that this compound may inhibit DNA repair mechanisms or modulate pro-apoptotic pathways, thereby lowering the threshold for cisplatin-induced cell death.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineTypeThis compound IC50 (µM) after 48hReference
PC-3Androgen-Independent3.53[4]
LNCaPAndrogen-Sensitive3.93[4]
DU 145Androgen-Independent22.87[4]
CWR22Rv-1Castration-Resistant3.5[5]
R1-D567Castration-Resistant (AR-ΔLBD)6.3[5]
R1-AD1Androgen-Sensitive (AR-WT)21.5[5]
Table 2: In Vitro Efficacy of Cisplatin in Prostate Cancer Cell Lines (in combination with other agents)
Cell LineCombination AgentCisplatin IC50 (µM) after 48hReference
Du145Pdcd5>200 (Cisplatin alone)[6]
Du145Pdcd5114.1 (Combination)[6]
PC-3Pdcd550.6 (Combination)[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, DU 145)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in complete medium.

  • Treat the cells with varying concentrations of this compound, cisplatin, or the combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO) for this compound.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.

Materials:

  • Prostate cancer cells

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the molecular mechanisms underlying the combined effect of this compound and cisplatin on prostate cancer cells.

Materials:

  • Prostate cancer cells

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-H3K27me3, anti-JMJD3, anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Treat cells with this compound, cisplatin, or the combination for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 4: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of the this compound and cisplatin combination on prostate cancer tumor growth.

Materials:

  • Male athymic nude mice (5-6 weeks old)

  • Prostate cancer cells (e.g., PC-3 or DU 145) mixed with Matrigel

  • This compound (formulated for intraperitoneal injection)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously inject prostate cancer cells into the flanks of nude mice.[8]

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin.

  • Administer treatments as per the established dosing schedule (e.g., this compound daily via IP injection, cisplatin weekly via IP injection). Dosing for this compound has been reported at 50 mg/kg.[8]

  • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Combined Effect GSKJ4 This compound JMJD3_UTX JMJD3/UTX Demethylases GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 Increase JMJD3_UTX->H3K27me3 Demethylates (Inhibited by this compound) Gene_Repression Gene Repression (e.g., DNA Repair Genes) H3K27me3->Gene_Repression DNA_Damage DNA Damage Gene_Repression->DNA_Damage Potentiates Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Adducts->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis Synergy Synergistic Cell Death Apoptosis_Cis->Synergy

Caption: Proposed mechanism of synergistic action between this compound and cisplatin.

G cluster_0 In Vitro Workflow cluster_1 Analyses start Seed Prostate Cancer Cells treatment Treat with this compound, Cisplatin, or Combination start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western

Caption: In vitro experimental workflow for evaluating the this compound and cisplatin combination.

G cluster_0 In Vivo Workflow start Implant Prostate Cancer Cells in Nude Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Cisplatin, or Combination randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint

References

Application Notes: GSK-J4 for Modulating Cytokine Production in Dendritic Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK-J4 is a potent and selective, cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] In immunology research, this compound has emerged as a critical tool for studying the epigenetic regulation of immune responses. Specifically, in dendritic cells (DCs), this compound has been shown to promote a tolerogenic phenotype. This is characterized by the reduced secretion of pro-inflammatory cytokines and decreased expression of costimulatory molecules, thereby limiting inflammation.[2][3] These characteristics make this compound a valuable compound for investigating potential therapeutic strategies for inflammatory and autoimmune disorders such as experimental autoimmune encephalomyelitis (EAE) and inflammatory colitis.[2][4]

Mechanism of Action

Dendritic cells are key regulators of immune responses, capable of inducing either tolerance or inflammation.[4][5] The function of these cells is tightly controlled by epigenetic mechanisms, including histone methylation. The demethylase JMJD3 plays a significant role in inflammatory responses by removing the repressive H3K27me3 mark from the promoters of inflammatory genes.[6]

This compound exerts its effect by inhibiting JMJD3/UTX activity. This inhibition leads to an increase in the repressive H3K27me3 histone mark on the promoters of genes encoding pro-inflammatory cytokines and signaling molecules, such as those in the NF-κB pathway.[7][8] Consequently, the expression of pro-inflammatory cytokines like IL-6, IFN-γ, and TNF-α is reduced.[2][9] Furthermore, this compound has been shown to enhance the synthesis of retinoic acid (RA) in DCs by increasing the expression of retinaldehyde dehydrogenase (RALDH) enzymes, which promotes the generation and stability of regulatory T cells (Tregs).[4][6] This dual action of suppressing inflammatory pathways while promoting tolerogenic pathways underscores its potential in modulating DC function.

GSK_J4_Mechanism cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Gene Expression cluster_3 Pro-inflammatory Genes cluster_4 Tolerogenic Genes cluster_5 Cellular & Systemic Outcome GSKJ4 This compound JMJD3 JMJD3/UTX (H3K27 Demethylase) GSKJ4->JMJD3 H3K27me3 Increase H3K27me3 (Repressive Mark) JMJD3->H3K27me3 NFkB NF-κB Pathway Genes H3K27me3->NFkB Cytokines_Pro IL-6, TNF-α Genes H3K27me3->Cytokines_Pro RALDH RALDH Genes H3K27me3->RALDH Outcome_Pro Reduced Secretion of IL-6, TNF-α, IFN-γ NFkB->Outcome_Pro Cytokines_Pro->Outcome_Pro Outcome_Tol Increased Retinoic Acid Synthesis RALDH->Outcome_Tol Outcome_DC Tolerogenic DC Phenotype Outcome_Pro->Outcome_DC Outcome_Tol->Outcome_DC Outcome_Treg Enhanced Treg Generation & Stability Outcome_DC->Outcome_Treg

Caption: Mechanism of this compound in dendritic cells.

Data Presentation

Table 1: Summary of Quantitative Effects of this compound on Dendritic Cells

ParameterEffectCell TypeConcentrationReference
Pro-inflammatory Cytokines
IL-6 SecretionReducedMurine Splenic DCs10-25 nM[2][3]
TNF-α SecretionReducedMurine Splenic DCs10-25 nM[2][3]
TNF-α ProductionInhibitionNot SpecifiedIC50: 9 µM[1]
IFN-γ SecretionReducedMurine Splenic DCs10-25 nM[2]
Co-stimulatory Molecules
CD80/CD86 ExpressionReducedMurine Splenic DCs10-25 nM[2][3]
Tolerogenic Molecules
CD103 ExpressionIncreasedMurine Splenic DCs10-25 nM[2]
TGF-β1 ExpressionIncreasedMurine Splenic DCs10-25 nM[2]
RALDH ActivityIncreasedMurine Splenic & MLN DCs25 nM[5]
T-Cell Regulation
Treg GenerationExacerbatedDC-T Cell Co-culture10-25 nM (on DCs)[2][3]

Experimental Protocols

Experimental_Workflow cluster_setup Experiment Setup cluster_collection Sample Collection cluster_analysis Downstream Analysis A 1. Isolate & Culture Dendritic Cells B 2. Treatment with this compound +/- Stimulant (e.g., LPS) A->B C 3. Incubate for 16-24 hours B->C D 4. Collect Supernatant (for protein analysis) C->D E 5. Harvest Cells (for RNA/protein/flow cytometry) C->E F Quantify Cytokines via ELISA D->F G Quantify Gene Expression via RT-qPCR E->G H Analyze Surface Markers via Flow Cytometry E->H

Caption: General experimental workflow.

Protocol 1: Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of DCs from murine bone marrow precursors, a widely used method for obtaining a large number of DCs for in vitro studies.

Materials:

  • Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Recombinant murine Interleukin-4 (IL-4).

  • ACK lysis buffer (for red blood cell lysis).

  • 70 µm cell strainer.

Procedure:

  • Euthanize a 6-8 week old mouse (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femur and tibia. Remove surrounding muscle tissue.

  • Cut the ends of the bones and flush the marrow out with complete RPMI-1640 medium using a 25-gauge needle and syringe.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 7 minutes. Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Quench the lysis by adding an excess of complete RPMI-1640 medium and centrifuge again.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • Plate the cells in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells/mL.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh medium containing GM-CSF and IL-4.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells. These are immature BMDCs, ready for use.

Protocol 2: this compound Treatment of Dendritic Cells

This protocol outlines the treatment of cultured DCs with this compound to assess its impact on cytokine production, with or without an inflammatory stimulus.

Materials:

  • Cultured dendritic cells (from Protocol 1).

  • This compound (stock solution in DMSO, e.g., 10 mM).[1]

  • Lipopolysaccharide (LPS) or other TLR agonist as a stimulant.

  • Cell culture plates (e.g., 96-well or 24-well plates).

Procedure:

  • Seed the immature DCs in culture plates at a density of 1 x 10^6 cells/mL.

  • Prepare working solutions of this compound by diluting the DMSO stock in culture medium. A final concentration range of 10-25 nM is often effective for observing a tolerogenic phenotype.[2][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Pre-treat the DCs with the desired concentrations of this compound (or vehicle) for 1-2 hours before adding a stimulant.

  • If investigating the response to an inflammatory challenge, add a stimulant such as LPS (e.g., 100 ng/mL).

  • Incubate the plates for 16-24 hours at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and/or harvest the cells for RNA extraction (Protocol 4) or flow cytometry.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes a standard sandwich ELISA for measuring the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[10][11][12]

Materials:

  • 96-well high-binding ELISA plate.

  • Capture antibody (specific to the cytokine of interest).

  • Detection antibody (biotinylated, specific to the cytokine).

  • Recombinant cytokine standard.

  • Assay diluent (e.g., PBS with 10% FBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Streptavidin-HRP.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.[13]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the plate 5-7 times.

  • Development: Add 100 µL of TMB substrate to each well. Incubate until a color change is apparent (5-15 minutes), protected from light.

  • Stopping: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Protocol 4: Quantification of Cytokine mRNA Expression by RT-qPCR

This protocol details the measurement of cytokine gene expression levels in this compound-treated DCs using reverse transcription-quantitative PCR (RT-qPCR).[14][15][16]

Materials:

  • Harvested dendritic cells.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers specific for target cytokine genes (e.g., Il6, Tnf) and a housekeeping gene (e.g., Actb, Gapdh).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Lyse the harvested DCs and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 0.5-1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene of interest. In each well of a qPCR plate, combine the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA template.

  • Real-Time PCR: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).

  • Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

References

Application Notes and Protocols for Long-Term Storage and Stability of GSK-J4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the preparation, long-term storage, and stability assessment of stock solutions of GSK-J4, a potent dual inhibitor of the histone demethylases JMJD3/KDM6B and UTX/KDM6A. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound is a cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is hydrolyzed by esterases to its active form, GSK-J1, which inhibits the H3K27me3/me2 demethylase activity of JMJD3 and UTX. This inhibition leads to an increase in the global levels of H3K27me3, a repressive histone mark, thereby modulating the expression of target genes involved in various biological processes, including inflammation, cancer, and cell differentiation. Given its epigenetic mechanism of action, maintaining the stability and purity of this compound solutions is paramount for accurate and reliable research.

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is the first step in ensuring the quality of your experiments. The choice of solvent and handling procedures are critical.

Recommended Solvents and Solubility

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.

SolventMaximum SolubilityReference
DMSO84 - 141 mg/mL (201 - 338 mM)
Ethanol41.75 - 42 mg/mL (~100 mM)
WaterInsoluble

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use anhydrous, high-purity DMSO and to handle it in a low-humidity environment to prevent precipitation.

Protocol for Reconstitution of Lyophilized this compound Powder

Materials:

  • Lyophilized this compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the vial of lyophilized this compound powder to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial in a clean, dry environment.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 417.5 g/mol ), add 239.5 µL of DMSO.

  • Recap the vial tightly and vortex gently for 1-2 minutes to ensure complete dissolution. Sonication in a water bath for a few minutes can aid in dissolving the compound.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Long-Term Storage and Stability of Stock Solutions

The stability of this compound stock solutions is dependent on storage temperature, solvent, and handling.

Recommended Storage Conditions
Storage ConditionSolventStability DurationRecommendationsReferences
Powder N/AUp to 3 years at -20°CStore in a desiccator to prevent moisture absorption.
In Solvent DMSOUp to 1 year at -80°CAliquot to avoid repeated freeze-thaw cycles.
DMSOUp to 1 month at -20°CSuitable for short-term storage of working aliquots.
DMSOUp to 1 week at 4°CFor frequent use, but daily preparation is ideal.

Key Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Each cycle can contribute to the degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice.

  • Protect from Light: While not explicitly stated for this compound in the search results, it is a general good practice for storing small molecule inhibitors to protect them from light to prevent photodegradation.

  • Use Proper Storage Vials: Polypropylene tubes are recommended as they are less likely to interact with the compound compared to other plastics.

Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound stock solutions over time, particularly for long-term studies, it is advisable to perform periodic stability assessments. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Principle of Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact drug from its potential degradation products, allowing for the accurate quantification of the parent compound. This is typically achieved by subjecting the drug to forced degradation conditions to generate these products, which are then used to develop a robust separation method.

Protocol for Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating HPLC method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Heating block or water bath

Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Control Sample: Keep a this compound stock solution at -20°C, protected from light.

  • After the incubation period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

Representative Stability-Indicating HPLC Method (Hypothetical)

Note: The following is a representative protocol. Method development and validation are required for accurate results.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL.

Data Analysis:

  • Analyze the chromatograms of the forced degradation samples to identify the peak corresponding to intact this compound and any degradation product peaks.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

  • To assess the stability of stored stock solutions, analyze them using the validated HPLC method and compare the peak area of this compound to that of a freshly prepared standard. A decrease in the peak area indicates degradation.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in H3K27me3 levels at the promoter regions of target genes, which results in the repression of their transcription.

GSK_J4_Mechanism cluster_0 Cellular Environment cluster_1 Epigenetic Regulation GSKJ4 This compound (Prodrug) Esterases Esterases GSKJ4->Esterases GSKJ1 GSK-J1 (Active) Esterases->GSKJ1 Hydrolysis JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) GSKJ1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylation Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Stability

A typical workflow for evaluating the long-term stability of this compound stock solutions.

Stability_Workflow cluster_0 Preparation & Storage cluster_1 Stability Testing Timepoints cluster_2 Analysis cluster_3 Results Prep Prepare this compound Stock Solution Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -80°C Aliquot->Store T0 Time 0 (Freshly Prepared) Store->T0 T1 Time 1 (e.g., 1 Month) HPLC HPLC Analysis T0->HPLC T_n Time n (e.g., 1 Year) T1->HPLC T_n->HPLC Quantify Quantify this compound Peak Area HPLC->Quantify Compare Compare to Time 0 Quantify->Compare Degradation Calculate % Degradation Compare->Degradation Decision Determine Usable Shelf-Life Degradation->Decision

Caption: Workflow for this compound stability assessment.

This compound in Inflammatory Signaling

This compound has been shown to modulate inflammatory responses by affecting cytokine production in macrophages. This is primarily mediated through the regulation of genes controlled by NF-κB.

Inflammatory_Signaling cluster_0 Stimulus cluster_1 Intracellular Signaling cluster_2 Epigenetic Regulation cluster_3 Gene Expression & Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation JMJD3 JMJD3 Upregulation NFkB_activation->JMJD3 GSKJ4 This compound GSKJ4->JMJD3 Inhibition H3K27me3_demethylation H3K27me3 Demethylation at Inflammatory Gene Promoters JMJD3->H3K27me3_demethylation Gene_expression Inflammatory Gene Expression H3K27me3_demethylation->Gene_expression Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_expression->Cytokines

Caption: this compound's role in inflammatory signaling.

Conclusion

The stability and integrity of this compound stock solutions are critical for obtaining reliable and reproducible data in research. By following the detailed protocols for preparation, storage, and stability assessment outlined in these application notes, researchers can minimize variability and ensure the quality of their experimental outcomes. It is strongly recommended to aliquot stock solutions and store them at -80°C for long-term use and to perform stability checks, especially for long-duration experiments.

Troubleshooting & Optimization

Technical Support Center: GSK-J4 and H3K27me3 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand experimental results related to the use of GSK-J4 and the analysis of H3K27me3 levels by western blot.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on global H3K27me3 levels?

This compound is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. These enzymes are responsible for removing the di- and tri-methyl groups (me2/me3) from lysine 27 on histone H3 (H3K27)[3][4]. Therefore, by inhibiting these demethylases, treatment with this compound is expected to lead to an increase or accumulation of H3K27me3 levels in cells[5][6][7].

Q2: My western blot shows no change or a decrease in H3K27me3 after this compound treatment. Is this possible?

While an increase in H3K27me3 is the canonical and frequently reported outcome, some studies have observed that the effect of this compound on global H3K27me3 levels can be context-dependent. For instance, some cancer cell lines have shown only minor or no accumulation of H3K27me3 after treatment[8]. In specific experimental models, such as certain prostate cancer xenografts, a surprising decrease in H3K27me3 on specific gene promoters was noted[9]. These results suggest that the cellular context, including the baseline activity of histone methyltransferases and other epigenetic factors, can influence the outcome[9]. It is also known that JMJD3 and UTX can have functions independent of their demethylase activity, which could add another layer of complexity to the cellular response to their inhibition[10].

Q3: How does this compound work?

This compound is a cell-permeable prodrug (ethyl ester) that is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1. GSK-J1 inhibits the catalytic activity of JMJD3 and UTX by chelating the iron (Fe(II)) in the active site, which is essential for the demethylation reaction[7]. This prevents the removal of methyl groups from H3K27, leading to an accumulation of the H3K27me3 repressive mark.

Signaling Pathway and Mechanism of Action

GSK_J4_Mechanism cluster_cell Cell cluster_nucleus Nucleus GSKJ4 This compound (Prodrug) Esterases Cellular Esterases GSKJ4->Esterases Hydrolysis GSKJ1 GSK-J1 (Active) JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) GSKJ1->JMJD3_UTX Inhibition Esterases->GSKJ1 H3K27me2_1 H3K27me2/me1 JMJD3_UTX->H3K27me2_1 Demethylation H3K27me3 H3K27me3 (Repressive Mark) H3K27me3->JMJD3_UTX Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing

Caption: Mechanism of this compound action.

Troubleshooting Guide: Unexpected H3K27me3 Levels After this compound Treatment

If you are not observing the expected increase in H3K27me3 levels, systematically review your experimental workflow. The following guide provides potential causes and solutions for this issue.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_compound Compound & Treatment Issues cluster_cell Cellular & Experimental Design Issues cluster_wb Western Blot Issues Start Unexpected Result: H3K27me3 not increasing Check_Compound 1. Verify this compound Integrity & Treatment Start->Check_Compound Check_Cell_System 2. Assess Cellular System & Experiment Design Check_Compound->Check_Cell_System Compound OK Compound_Degradation Degradation Solubility Issues Check_Compound->Compound_Degradation [No] Dose_Time Suboptimal Dose or Time Point Check_Compound->Dose_Time [No] Check_WB_Protocol 3. Review Western Blot Protocol Check_Cell_System->Check_WB_Protocol System OK Cell_Context Cell-type Specific Effects Low Demethylase Activity Check_Cell_System->Cell_Context [No] Cell_Health Cell Viability Passage Number Check_Cell_System->Cell_Health [No] Resolved Problem Resolved Check_WB_Protocol->Resolved Protocol OK Extraction Poor Histone Extraction Check_WB_Protocol->Extraction [No] Antibody Primary Antibody Issue Check_WB_Protocol->Antibody [No] Transfer Poor Transfer of Low MW Proteins Check_WB_Protocol->Transfer [No] Loading Uneven Loading Check_WB_Protocol->Loading [No]

References

Unexpected decrease in H3K27me3 after GSK-J4 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the unexpected decrease in H3K27 trimethylation (H3K27me3) following treatment with GSK-J4, a known inhibitor of H3K27me3 demethylases.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound and observed a decrease in global H3K27me3 levels by Western blot. Isn't this the opposite of the expected effect?

A1: Yes, this is contrary to the canonical mechanism of this compound. This compound is a potent dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A[1][2]. Therefore, its application is expected to lead to an increase or accumulation of global H3K27me3 levels by preventing its removal[3][4][5]. An observed decrease is unexpected and warrants a thorough investigation into potential experimental, biological, or context-specific factors.

Q2: Are there any published instances of this compound causing a decrease in H3K27me3?

A2: Yes, this paradoxical effect has been documented in specific contexts. A study on prostate cancer xenografts reported that while the expected increase in H3K27me3 was observed in vitro, treatment of androgen-independent DU-145 xenografts with this compound resulted in a surprising decrease in H3K27me3 enrichment on the promoters of several studied genes[6][7]. This suggests that the effect of this compound can be tissue-dependent and may involve mechanisms independent of its demethylase activity[6][7].

Q3: What are the most likely causes for an unexpected decrease in H3K27me3?

A3: The most common causes can be grouped into three categories:

  • Experimental Artifacts: This is the most frequent reason. Issues with antibody specificity, histone sample preparation, Western blot transfer efficiency, or inconsistent loading can lead to misleading results. See the Troubleshooting Guides below for detailed checks.

  • Cell-Specific Biological Context: The cellular response to this compound can be highly context-dependent. The unexpected outcome may be influenced by the cell line's specific genetic background (e.g., mutations in PRC2 complex components), the activity of other signaling pathways, or the androgen receptor status, as seen in prostate cancer models[6][7].

  • Indirect or Off-Target Effects: this compound could trigger indirect cellular responses, such as a feedback loop that downregulates the expression or activity of EZH2, the catalytic subunit of the PRC2 complex responsible for writing the H3K27me3 mark[8][9]. Additionally, this compound is known to induce apoptosis or cell cycle arrest in various cancer cell lines[4][10]. Significant cell death could lead to histone degradation, resulting in an apparent decrease in total H3K27me3 levels.

Q4: How does this compound's effect on H3K27me3 relate to the PRC2 complex and EZH2?

A4: The level of H3K27me3 is balanced by the "writer" activity of the PRC2 complex (with its catalytic subunit EZH2) and the "eraser" activity of demethylases like JMJD3 and UTX[11][12]. This compound inhibits the erasers. The unexpected decrease in H3K27me3 could hypothetically arise if this compound treatment leads to a compensatory downregulation of EZH2 activity or expression, thereby tipping the balance toward demethylation despite the inhibition of JMJD3/UTX. In some contexts, loss of EZH2 function is known to cause a global decrease in H3K27me3[13].

Visualizing the Pathways

cluster_0 Expected Mechanism of this compound Action GSKJ4 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) (H3K27me3 Demethylases) GSKJ4->JMJD3_UTX Inhibits H3K27me2 H3K27me2/me1 JMJD3_UTX->H3K27me2 Removes methyl group H3K27me3 H3K27me3 Levels H3K27me3->JMJD3_UTX EZH2 EZH2 (PRC2) (H3K27me3 Methyltransferase) EZH2->H3K27me3 Adds methyl group

Caption: Canonical pathway showing this compound inhibiting demethylases to increase H3K27me3.

Start Start: Unexpected H3K27me3 Decrease Observed CheckWB Troubleshoot Western Blot Protocol (Antibody, Lysis, Transfer, Controls) Start->CheckWB ResultWB Result Still Shows Decrease? CheckWB->ResultWB CheckViability Assess Cell Viability / Apoptosis (e.g., Trypan Blue, Caspase-3 Staining) ResultVia Significant Cell Death? CheckViability->ResultVia CheckChIP Perform Locus-Specific Analysis (ChIP-qPCR at known target genes) ResultChIP Decrease is Locus-Specific? CheckChIP->ResultChIP CheckEZH2 Analyze EZH2 Expression/Activity (Western Blot, qPCR for EZH2) ResultEZH2 EZH2 Levels Reduced? CheckEZH2->ResultEZH2 ResultWB->CheckViability Yes ConclusionArtifact Conclusion: Likely Experimental Artifact ResultWB->ConclusionArtifact No ResultVia->CheckChIP No ConclusionApoptosis Conclusion: Decrease is likely due to widespread histone degradation. ResultVia->ConclusionApoptosis Yes ResultChIP->CheckEZH2 No (Global) ConclusionContext Conclusion: Context-dependent effect. Investigate downstream pathways. ResultChIP->ConclusionContext Yes ResultEZH2->ConclusionContext No ConclusionFeedback Conclusion: Indirect effect via EZH2 downregulation. Investigate feedback mechanism. ResultEZH2->ConclusionFeedback Yes

Caption: A logical workflow for troubleshooting an unexpected decrease in H3K27me3.

Troubleshooting Guides

Table 1: Western Blotting for H3K27me3
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No H3K27me3 Signal - Inefficient Histone Extraction: Standard whole-cell lysates may be insufficient. - Poor Antibody Performance: Antibody may not be specific or sensitive enough. - Low Protein Load: Insufficient amount of histone protein loaded on the gel[14]. - Inefficient Transfer: Small histone proteins (~17 kDa) may transfer too quickly through the membrane ("blowout").- Use an acid extraction protocol specifically for histones. - Validate the primary antibody with a positive control (e.g., nuclear extract from a cell line known to have high H3K27me3). - Increase the amount of protein loaded per well. - Optimize transfer time and voltage. Use a 0.2 µm PVDF membrane, which is better for small proteins[15]. Confirm transfer with Ponceau S staining[16].
Inconsistent H3K27me3 Levels Between Replicates - Unequal Loading: Inaccurate protein quantification or pipetting errors. - Variable Lysis/Extraction Efficiency: Inconsistent sample preparation.- Meticulously quantify protein concentration before loading. - Crucially, normalize to a loading control. Use Total Histone H3 as the loading control, not housekeeping proteins like GAPDH or Actin, as you are analyzing a histone modification[17].
High Background Signal - Antibody Concentration Too High: Primary or secondary antibody concentration is excessive[16]. - Inadequate Blocking: Blocking step is insufficient in time or reagent choice[14]. - Insufficient Washing: Wash steps are not stringent enough to remove non-specific binding[18].- Titrate the primary antibody to find the optimal concentration. - Increase blocking time (e.g., 1-2 hours at room temperature) or switch blocking agent (e.g., 5% BSA instead of milk). - Increase the number and/or duration of washes. Add a detergent like Tween-20 to the wash buffer[16].
Table 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
ProblemPossible Cause(s)Recommended Solution(s)
Low DNA Yield / No Enrichment - Inefficient Cross-linking: Formaldehyde concentration or incubation time is suboptimal[19]. - Ineffective Chromatin Shearing: Sonication is insufficient, resulting in large DNA fragments that are difficult to immunoprecipitate. - Insufficient Antibody: Not enough antibody is used to capture the target. - Masked Epitope: Cross-linking can sometimes hide the antibody's binding site on the histone tail[20].- Optimize cross-linking by testing a range of formaldehyde concentrations (0.75-1.5%) and times (5-15 min)[21]. - Optimize sonication to achieve fragments primarily in the 200-1000 bp range. Verify fragment size on an agarose gel[19]. - Titrate your ChIP-validated antibody (typically 1-10 µg per reaction). - Try a different antibody that recognizes a distinct epitope on the H3 tail.
High Background / Non-specific Binding - Incomplete Cell Lysis: Releases insufficient chromatin. - Non-specific Antibody Binding: The antibody may cross-react with other proteins. - Contaminated Reagents: Buffers may be contaminated. - Insufficient Washing: Wash conditions are not stringent enough.- Ensure complete lysis by checking a small aliquot under a microscope. - Include a pre-clearing step with protein A/G beads before adding the specific antibody[19]. - Always include a negative control (Isotype IgG) ChIP reaction. - Prepare fresh buffers for each experiment. Increase the number and stringency (salt concentration) of washes.
Inconsistent qPCR Results - Poor Primer Efficiency: qPCR primers are not optimized. - Variable IP Efficiency: Technical variability between replicate ChIP experiments.- Validate all qPCR primers to ensure their efficiency is between 90-110%. - Normalize ChIP-qPCR data to an input control for each respective sample. Present data as "percent input" or "fold enrichment" over a negative control region and/or the IgG control[22].

Detailed Experimental Protocols

Protocol 1: Western Blot for Global H3K27me3
  • Histone Extraction (Acid Extraction Method)

    • Harvest 1-5 million cells by centrifugation. Wash the pellet once with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).

    • Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).

    • Lyse cells on ice for 10 minutes with gentle stirring, then centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet once more with TEB and centrifuge again.

    • Resuspend the pellet in 0.2 N Hydrochloric Acid (HCl) and incubate overnight at 4°C with gentle rotation.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble proteins (histones).

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer

    • Load 10-15 µg of histone extract per lane on a 15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a 0.2 µm PVDF membrane. Given the small size of histone H3 (~17 kDa), perform the transfer at 4°C for 60-90 minutes at 100V.

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm even transfer across all lanes.

  • Immunodetection

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.

Protocol 2: ChIP-qPCR for Locus-Specific H3K27me3
  • Cell Cross-linking and Lysis

    • Harvest approximately 10-20 million cells. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells using a lysis buffer containing protease inhibitors.

  • Chromatin Sonication

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization is critical; perform a time course to determine the ideal sonication conditions for your specific cell type and equipment.

    • After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.

  • Immunoprecipitation (IP)

    • Save a small fraction of the chromatin lysate as "Input" control (typically 1-2%).

    • Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour.

    • Incubate the pre-cleared chromatin with 2-5 µg of anti-H3K27me3 antibody and a parallel control tube with Isotype IgG overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours. Also, process the "Input" sample in parallel.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and qPCR

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Perform quantitative PCR (qPCR) using the purified DNA from the H3K27me3 IP, IgG IP, and Input samples. Use primers designed for a known H3K27me3-repressed gene (positive control) and a gene desert or actively transcribed gene (negative control)[22][23][24].

    • Analyze the data by calculating the "percent input" or "fold enrichment" over the negative control region/IgG.

References

Technical Support Center: GSK-J4 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone demethylase inhibitor, GSK-J4, in primary cell cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
High variability in cytotoxicity results between experiments. 1. Inconsistent this compound concentration due to improper dissolution or storage. 2. Variation in primary cell viability or density at the start of the experiment. 3. Inconsistent incubation times.1. Prepare fresh this compound stock solutions in DMSO for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting to the final working concentration.[1] 2. Standardize the cell seeding density and ensure high cell viability (>95%) before treatment. Use cells from the same passage number for replicates. 3. Use a calibrated timer and adhere strictly to the planned incubation periods.
No significant cytotoxicity observed at expected concentrations. 1. The primary cell type is resistant to this compound. 2. Suboptimal this compound concentration or exposure time. 3. Inactivation of this compound in the culture medium.1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1-50 µM) to determine the IC50 for your specific primary cell type.[2][3] 2. Increase the incubation time (e.g., 24, 48, 72 hours) to allow for the cytotoxic effects to manifest.[3][4] 3. Replenish the culture medium with fresh this compound every 24-48 hours for long-term experiments.
Unexpected or off-target effects observed. 1. This compound may have off-target effects on other cellular processes.[3] 2. The vehicle (e.g., DMSO) is causing cytotoxicity.1. Include appropriate controls, such as a structurally related but inactive compound, if available. Perform knockdown/knockout experiments of the target demethylases (JMJD3/UTX) to confirm that the observed phenotype is on-target.[5] 2. Run a vehicle control group with the same concentration of DMSO used in the highest this compound treatment group. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Difficulty in detecting apoptosis. 1. The primary mechanism of cell death may be non-apoptotic. 2. Apoptosis is occurring at a time point not being measured. 3. The chosen apoptosis assay is not sensitive enough.1. Consider assessing other forms of cell death, such as necroptosis or ferroptosis.[6] 2. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. 3. Use a combination of apoptosis assays, such as Annexin V/PI staining and a functional assay like caspase-3/7 activity measurement.[7][8][9]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][10] By inhibiting these enzymes, this compound leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[11][12] This alteration in histone methylation status leads to changes in gene expression, which can subsequently induce cell cycle arrest, apoptosis, and other cytotoxic effects in susceptible cells.[8][13]

2. What is the recommended starting concentration of this compound for primary cell cultures?

The optimal concentration of this compound can vary significantly depending on the primary cell type. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Based on published data, a starting range of 1 µM to 25 µM is often used.[2][3][13] For example, in human primary macrophages, this compound inhibited LPS-induced TNF-α production with an IC50 of 9 µM.[10]

3. How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

4. What are the common cellular effects of this compound treatment in primary cells?

Treatment with this compound has been shown to induce a range of cellular effects, including:

  • Reduced cell proliferation and viability. [2][9][13]

  • Cell cycle arrest , often at the S or G2/M phase.[7][8][9]

  • Induction of apoptosis , frequently mediated through the endoplasmic reticulum (ER) stress pathway.[7][8][10][14]

  • Inhibition of inflammatory responses , for instance, by reducing the production of pro-inflammatory cytokines like TNF-α in macrophages.[15]

5. Are there any known off-target effects of this compound?

While this compound is a selective inhibitor of JMJD3/UTX, the possibility of off-target effects should be considered, especially at higher concentrations.[3] It is crucial to include appropriate experimental controls to validate that the observed cytotoxic effects are a direct result of H3K27 demethylase inhibition.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound across different cell types as reported in the literature.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)Assay
CWR22Rv-1Prostate Cancer~372Cell Proliferation Assay
R1-D567Prostate Cancer~472Cell Proliferation Assay
PC3Prostate Cancer~2472Cell Proliferation Assay
Y79Retinoblastoma0.6848CCK-8 Assay
WERI-Rb1Retinoblastoma2.1548CCK-8 Assay
PC-3Prostate Cancer~2048MTT Assay
LNCaPProstate Cancer~2048MTT Assay

Data compiled from multiple sources.[2][3][9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining cell viability.[3]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines a common method for detecting apoptosis by flow cytometry.[7][8][9]

  • Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

GSK_J4_Mechanism cluster_0 Cell Nucleus cluster_1 Cellular Outcomes GSKJ4 This compound JMJD3_UTX JMJD3/UTX (H3K27 Demethylases) GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Removes methyl group Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Repression->Apoptosis Reduced_Proliferation Reduced Proliferation Gene_Repression->Reduced_Proliferation

Caption: Mechanism of action of this compound leading to cytotoxic effects.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays start Start: Primary Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Analysis: Determine IC50, % Apoptosis, etc. viability->analysis apoptosis->analysis cell_cycle->analysis end End: Conclusion on Cytotoxicity analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start Problem: No Cytotoxicity Observed q1 Is the this compound concentration and exposure time sufficient? start->q1 sol1 Solution: Increase concentration and/or incubation time. Perform dose-response/time-course. q1->sol1 No q2 Is the primary cell type known to be resistant? q1->q2 Yes a1_yes Yes a1_no No sol2 Consider alternative inhibitors or combination therapies. q2->sol2 Yes q3 Was a vehicle control included? q2->q3 No a2_yes Yes a2_no No sol3 Review experimental protocol for other potential issues (e.g., cell health, reagent quality). q3->sol3 Yes a3_yes Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Navigating the Nuances of GSK-J4: A Guide to Off-Target Effects on KDM5 and KDM4 Subfamilies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the histone demethylase inhibitor, GSK-J4, on the KDM5 and KDM4 subfamilies. This guide offers troubleshooting advice and frequently asked questions to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor for the KDM6 subfamily?

A1: No, this compound is not a specific inhibitor for the KDM6 subfamily (e.g., KDM6A/UTX and KDM6B/JMJD3). While it was initially developed as a potent inhibitor of KDM6, subsequent studies have demonstrated that it also exhibits significant inhibitory activity against other Jumonji C (JmjC) domain-containing histone demethylases, including members of the KDM5 and KDM4 subfamilies.[1] This lack of specificity is a critical consideration for any experiment using this compound.

Q2: What are the reported IC50 values of this compound against KDM4 and KDM5 enzymes?

A2: The half-maximal inhibitory concentration (IC50) values of this compound show comparable potency against members of the KDM4, KDM5, and KDM6 subfamilies in various assays. For a detailed comparison of IC50 values, please refer to the data tables below.

Q3: How can I control for the off-target effects of this compound in my experiments?

A3: To account for the off-target effects of this compound, it is crucial to include appropriate controls. Consider using:

  • A structurally similar but inactive control compound , such as GSK-J5, which is a regioisomer of GSK-J1 (the active form of this compound) and is inactive due to its inability to chelate the active site iron.

  • Genetic knockdown or knockout (e.g., using siRNA or CRISPR/Cas9) of the intended KDM6 target to confirm that the observed phenotype is indeed due to the inhibition of that specific enzyme.[1]

  • Testing the effect of this compound in cell lines with varying expression levels of KDM4, KDM5, and KDM6 subfamily members.

Q4: Besides KDM inhibition, are there other known off-target effects of this compound?

A4: Yes, this compound has been reported to have effects independent of its KDM inhibitory activity. For instance, it can attenuate the production of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 of approximately 9 µM.[1] Researchers should be aware of these potential confounding effects, especially in immunology-focused studies.

Q5: What are some common issues encountered when working with this compound?

A5: Common challenges include:

  • Data misinterpretation due to its broad selectivity profile.

  • Cell permeability and stability: this compound is the ethyl ester prodrug of GSK-J1 and is designed to be cell-permeable. However, its conversion to the active form, GSK-J1, can vary between cell types.

  • Solubility issues: Ensure proper dissolution of this compound in a suitable solvent like DMSO before diluting it in culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. The observed effect may be due to inhibition of KDM4 or KDM5 subfamilies, or other off-target proteins, rather than the intended KDM6 target.- Perform siRNA or CRISPR-mediated knockdown of KDM6A/B to validate the phenotype. - Use the inactive control compound GSK-J5 to distinguish specific from non-specific effects. - Profile the expression levels of KDM4, KDM5, and KDM6 family members in your cell model.
No effect observed at expected concentrations. - Insufficient intracellular concentration of the active form, GSK-J1. - The biological process under investigation is not dependent on the catalytic activity of the targeted KDMs. - Degradation of the compound.- Increase the concentration of this compound, with careful monitoring for toxicity. - Confirm the expression and activity of the target KDM in your system. - Prepare fresh stock solutions of this compound and use them promptly.
High cellular toxicity. Off-target effects or solvent toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. - Compare the toxicity with the inactive control GSK-J5.
Variability between experiments. Inconsistent compound handling, cell passage number, or assay conditions.- Standardize all experimental parameters, including cell density, treatment duration, and compound preparation. - Use cells within a consistent passage number range. - Ensure complete solubilization of this compound before each use.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various KDM subfamilies as determined by biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound (AlphaLISA Assay)

TargetSubfamilyIC50 (µM)
KDM6BKDM68.6
KDM6AKDM66.6
KDM5BKDM5Similar potency to KDM6
KDM4CKDM4Similar potency to KDM6

Data compiled from research articles. The term "similar potency" indicates that the IC50 values were reported to be in the same micromolar range as those for KDM6A and KDM6B.[1]

Table 2: Cell-Based Inhibitory Activity of this compound

Target Enzyme (Transfected)SubfamilyCellular Process MeasuredIC50 (µM)
KDM6BKDM6Induced loss of H3K27me2~9
KDM5BKDM5Induced loss of H3K4me2~9
KDM4CKDM4Induced loss of H3K9me3~9

These values represent the concentration of this compound required to inhibit the demethylase activity in a cellular context, demonstrating broad activity across these subfamilies.[1]

Experimental Protocols

Key Experiment 1: In Vitro KDM Inhibition Assay (AlphaLISA)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against KDM enzymes using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

Materials:

  • Recombinant KDM enzyme (e.g., KDM4C, KDM5B, KDM6B)

  • Biotinylated histone peptide substrate (e.g., H3K9me3 for KDM4C, H3K4me3 for KDM5B, H3K27me3 for KDM6B)

  • This compound and control compounds

  • AlphaLISA anti-demethylated product antibody (e.g., anti-H3K9me2) conjugated to Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: Fe(II) and α-ketoglutarate

  • 384-well white opaque assay plates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 384-well plate, add the KDM enzyme, assay buffer, and cofactors.

  • Add the test compounds (including a vehicle control, e.g., DMSO).

  • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the demethylase reaction by adding the biotinylated histone peptide substrate.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads (conjugated to the antibody recognizing the demethylated product) and Streptavidin-coated Donor beads.

  • Incubate the plate in the dark for 60 minutes at room temperature to allow for bead proximity binding.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Key Experiment 2: Cell-Based Histone Demethylation Assay

This protocol describes a general method to evaluate the ability of this compound to inhibit KDM activity within a cellular environment.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Plasmids encoding the KDM of interest (e.g., KDM4C, KDM5B, KDM6B)

  • Transfection reagent

  • This compound and control compounds

  • Cell lysis buffer

  • Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K4me2, H3K27me2) and a loading control (e.g., total Histone H3)

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Western blot or immunofluorescence imaging system

Procedure:

  • Seed cells in appropriate culture plates.

  • Transfect the cells with the plasmid encoding the KDM of interest.

  • Allow cells to express the KDM for 24-48 hours.

  • Treat the transfected cells with various concentrations of this compound or control compounds for a defined period (e.g., 24 hours).

  • For Western Blot Analysis:

    • Lyse the cells and extract histones.

    • Separate the histone extracts by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the specific histone methylation mark and a loading control.

    • Incubate with the appropriate secondary antibody and visualize the bands.

    • Quantify the band intensities to determine the relative levels of histone methylation.

  • For Immunofluorescence Analysis:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against the specific histone methylation mark.

    • Incubate with a fluorescently labeled secondary antibody.

    • Image the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity to assess the levels of histone methylation.

  • Determine the IC50 by plotting the change in histone methylation levels against the compound concentration.

Visualizations

GSK_J4_Selectivity cluster_Inhibitor Inhibitor cluster_KDMs KDM Subfamilies This compound This compound KDM6 KDM6 This compound->KDM6 Intended Target (Potent Inhibition) KDM5 KDM5 This compound->KDM5 Off-Target (Potent Inhibition) KDM4 KDM4 This compound->KDM4 Off-Target (Potent Inhibition) Experimental_Workflow cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay A Recombinant KDM + this compound B Add Substrate & Cofactors A->B C AlphaLISA Detection B->C D IC50 Determination C->D E Transfect Cells with KDM F Treat with This compound E->F G Measure Histone Methylation (WB/IF) F->G H IC50 Determination G->H

References

Inconsistent results with GSK-J4 between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results with GSK-J4 between experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[1][2] Specifically, it is a potent dual inhibitor of KDM6B (JMJD3) and KDM6A (UTX).[3][4] These enzymes are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3 and H3K27me2).[1][5] By inhibiting these demethylases, this compound treatment leads to an increase in the global levels of H3K27me3, a histone mark associated with transcriptional repression.[5][6][7]

Q2: What is the relationship between this compound and GSK-J1?

This compound is the ethyl ester prodrug of GSK-J1.[1][8] GSK-J1 is a potent inhibitor of KDM6A/B but has poor cell permeability due to its highly polar nature. This compound was developed to overcome this limitation; it is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active compound, GSK-J1.[8] Therefore, for cell-based assays, this compound is the appropriate compound to use.

Q3: How should I properly store and handle this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent practices are a major source of experimental variability.

  • Powder: The solid form of this compound should be stored at -20°C.[3][8][9] Under these conditions, it is stable for at least one to four years.[8][9] Some suppliers note stability at room temperature for shipping purposes.[1][10]

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or ethanol.[1][9] It is highly recommended to use fresh DMSO, as moisture can reduce solubility.[3] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stored properly, stock solutions are stable for at least 1-3 months.[3][9][10] Always equilibrate aliquots to room temperature before use and ensure any precipitate is fully dissolved.[10]

Q4: Does this compound have known off-target effects?

Yes. While this compound is highly selective for the KDM6 subfamily, it can inhibit other histone demethylases at certain concentrations. Studies have shown that this compound can also inhibit members of the KDM5 and KDM4 subfamilies, which target H3K4 and H3K9 methylation, respectively.[11][12] It is crucial to consider these potential off-target effects when interpreting results, especially when using high concentrations of the inhibitor. Using a structurally related inactive control compound, if available, can help distinguish on-target from off-target effects.[13][14]

Troubleshooting Inconsistent Results with this compound

This guide addresses common issues leading to variability in experiments using this compound.

Issue 1: I am observing inconsistent potency and efficacy of this compound between experiments.

Variability in the observed effects of this compound can stem from several factors, from compound handling to experimental setup.

Potential Cause 1: Improper Preparation, Storage, or Handling

The chemical stability of this compound can be compromised by improper handling, leading to reduced potency.

► Recommended Action: Adhere strictly to the recommended storage and handling protocols. Use the batch-specific molecular weight provided on the Certificate of Analysis for all calculations, as this can vary.[1]

Table 1: this compound Storage and Handling Summary

FormSolventStorage TemperatureStabilityKey Considerations
Powder N/A-20°C≥ 1-4 years[8][9]Keep desiccated.
Stock Solution Anhydrous DMSO or Ethanol-20°C or -80°C1-3 months[3][9][10]Aliquot to avoid freeze-thaw cycles.[3] Use fresh, moisture-free DMSO.[3]
Working Dilution Aqueous Buffer / Cell MediaUse ImmediatelyNot StablePrepare fresh for each experiment from a thawed stock aliquot.[3][10]

Potential Cause 2: Variability in Experimental Conditions

Cellular context plays a significant role in the response to this compound.

► Recommended Action: Standardize your experimental protocol.

  • Cell Density: Ensure consistent cell seeding density, as this can influence drug response.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular phenotypes and epigenetic landscapes can drift over time.

  • Treatment Duration & Concentration: The effects of this compound are both time and concentration-dependent.[15][16] Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and endpoint.

Issue 2: My Western blot results for H3K27me3 levels are not reproducible.

Changes in H3K27me3 levels are the direct downstream readout of this compound activity, and inconsistency here points to specific experimental variables.

Potential Cause 1: Sub-optimal Treatment Conditions

Insufficient concentration or treatment time may not be enough to produce a detectable change in global H3K27me3 levels.

► Recommended Action: Optimize the treatment protocol for your specific cell model. Some cell lines may require higher concentrations (e.g., up to 10-16 µM) or longer incubation times (e.g., 24-72 hours) to see a significant increase in H3K27me3.[6]

Potential Cause 2: Cell Line-Specific Differences

The baseline expression of KDM6A/B and the background levels of H3K27me3 can vary significantly between cell lines.[7] A cell line with very high baseline KDM6B expression might require more inhibitor to achieve the same effect as a cell line with lower expression.

► Recommended Action: Characterize your cell model. Before extensive experiments, perform a baseline Western blot to determine the relative expression levels of KDM6B (JMJD3) and H3K27me3 in your cell line(s).

Issue 3: I am observing unexpected cytotoxicity or phenotypes that may be off-target effects.

High concentrations of any small molecule inhibitor can lead to effects unrelated to its primary target.

Potential Cause 1: Non-specific Cellular Stress

At high concentrations or with prolonged exposure, this compound can induce cell cycle arrest, apoptosis, or other stress responses that may confound results.[2][7][15]

► Recommended Action: Always run a parallel cytotoxicity assay (e.g., CCK-8, MTT) to determine the concentration range where this compound is non-toxic in your system.[15][17] Correlate your phenotypic observations with the non-toxic concentration range.

Potential Cause 2: Inhibition of Other KDM Subfamilies

As noted in the FAQ, this compound can inhibit KDM5 family members.[12] If your observed phenotype is related to changes in H3K4 methylation, this could be an off-target effect.

► Recommended Action:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives a robust increase in H3K27me3 and use this for phenotypic experiments.

  • Validate with siRNA/shRNA: To confirm that your phenotype is due to KDM6A/B inhibition, use a genetic approach like siRNA or shRNA to knock down KDM6A and/or KDM6B and see if it recapitulates the effect of this compound.[18]

Experimental Protocols

Protocol: Treatment of Cultured Cells and Western Blot for H3K27me3

This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Thaw a single aliquot of your this compound DMSO stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). Also, prepare a vehicle control plate using the same final concentration of DMSO as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells and extract histones using a commercial kit or a standard acid extraction protocol.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load 10-15 µg of histone extract per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K27me3 overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

    • Quantify band intensity and normalize the H3K27me3 signal to the total Histone H3 signal.[6]

Visualizations

GSK-J4_Signaling_Pathway cluster_0 Cell Nucleus KDM6 KDM6A (UTX) KDM6B (JMJD3) H3K27me3 H3K27me3 (Trimethylated Histone H3) KDM6->H3K27me3 Demethylates Gene Target Gene Transcription H3K27me3->Gene Represses GSKJ4 This compound GSKJ4->KDM6 Inhibits

Caption: Mechanism of this compound action in the cell nucleus.

Troubleshooting_Workflow cluster_1 Actions for Step 1 cluster_2 Actions for Step 2 cluster_3 Actions for Step 3 cluster_4 Actions for Step 4 Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckProtocol Step 2: Standardize Protocol CheckCompound->CheckProtocol Compound OK Action1 Check storage conditions Use fresh anhydrous DMSO Aliquot new stock solution Use batch-specific MW CheckCompound->Action1 CheckCellular Step 3: Assess Cellular Context CheckProtocol->CheckCellular Protocol Standardized Action2 Standardize cell density Use consistent passage number Run dose-response & time-course CheckProtocol->Action2 ConsiderOffTarget Step 4: Investigate Off-Target Effects CheckCellular->ConsiderOffTarget Cell Context Understood Action3 Profile baseline KDM6B & H3K27me3 Compare between cell lines CheckCellular->Action3 ResultOK Consistent Results ConsiderOffTarget->ResultOK On-Target Effect Confirmed Action4 Run cytotoxicity assays Use lowest effective dose Validate with siRNA/shRNA ConsiderOffTarget->Action4

Caption: A stepwise workflow for troubleshooting this compound inconsistency.

Logical_Relationships Cause1 Improper Storage (e.g., Freeze-Thaw) Issue1 Reduced Potency Cause1->Issue1 Issue2 Variable H3K27me3 Levels Cause1->Issue2 Cause2 Batch Variation (Purity, MW) Cause2->Issue1 Cause3 Inconsistent Dosing (Concentration, Time) Cause3->Issue2 Cause4 Cellular State (Density, Passage) Cause4->Issue2 Cause5 High Concentration Issue3 Unexpected Cytotoxicity Cause5->Issue3 Issue4 Poor Reproducibility Issue1->Issue4 Issue2->Issue4 Issue3->Issue4

Caption: Logical map of causes for inconsistent this compound results.

References

Technical Support Center: Troubleshooting Low Potency of GSK-J4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the variable potency of GSK-J4, a histone demethylase inhibitor, in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 of this compound significantly different in my cell-based assay compared to the published cell-free assay values?

A: this compound is a cell-permeable ethyl ester prodrug of its active form, GSK-J1.[1][2] The potent, low nanomolar IC50 values (e.g., 60 nM) are typically reported for GSK-J1 against the purified JMJD3/UTX enzymes in cell-free systems.[1] In contrast, this compound must first enter the cell and then be hydrolyzed by intracellular esterases into the active GSK-J1. This conversion efficiency can vary significantly between different cell types, leading to a higher and more variable effective concentration in cellular assays, often in the low micromolar range (e.g., 3-24 µM for anti-proliferative effects).[3]

Q2: What is the expected timeframe to observe a biological effect with this compound?

A: this compound acts via an epigenetic mechanism, leading to the accumulation of the repressive H3K27me3 histone mark.[4][5] This process is inherently slower than inhibitors that target kinases or cell surface receptors. While changes in H3K27me3 levels might be detectable within 24 hours, downstream consequences such as altered gene expression, cell cycle arrest, or apoptosis may require longer incubation periods, typically ranging from 48 to 96 hours or more.[5][6]

Q3: How can I confirm that this compound is active in my specific cell type?

A: The most direct way to confirm target engagement is to measure the levels of the H3K27me3 mark. Following treatment with this compound, an increase in global H3K27me3 levels is expected. This can be readily assessed by Western blot analysis using an antibody specific for H3K27me3, with total Histone H3 used as a loading control.[5][7] This confirms that the drug is entering the cells, being converted to its active form, and inhibiting its target demethylases.

Q4: Are there any known off-target effects for this compound?

A: While this compound is known as a selective inhibitor of the KDM6 subfamily (JMJD3/UTX), some studies have suggested that at higher micromolar concentrations, it may also inhibit other JmjC domain-containing histone demethylase subfamilies, such as KDM4 and KDM5.[8][9] This is an important consideration when interpreting data from experiments using high doses of the inhibitor.

Q5: What is the purpose of using GSK-J5 as a negative control?

A: GSK-J5 is an isomer of this compound that is structurally similar but lacks inhibitory activity against JMJD3/UTX.[10] Including GSK-J5 in your experiments is critical to distinguish the specific effects of H3K27 demethylase inhibition from any non-specific or off-target effects of the chemical scaffold.[10][11] A true on-target effect should be observed with this compound but not with GSK-J5.

Troubleshooting Guide for Low this compound Potency

When encountering low or inconsistent potency with this compound, a systematic approach is recommended. The following workflow and table summarize key areas to investigate.

Start Problem: This compound Shows Low Potency CheckCompound 1. Verify Compound Integrity (Use fresh stock, avoid freeze-thaw, confirm solubility) Start->CheckCompound CheckTime 2. Extend Incubation Time (Perform time-course: 24, 48, 72, 96h) CheckCompound->CheckTime Handling OK ResultOK Potency Issue Resolved CheckCompound->ResultOK Issue resolved CheckEndpoint 3. Assess Proximal Biomarker (Measure H3K27me3 levels via Western Blot) CheckTime->CheckEndpoint Still low potency CheckTime->ResultOK Issue resolved CheckContext 4. Evaluate Cellular Context (Profile baseline JMJD3/UTX expression and H3K27me3 levels) CheckEndpoint->CheckContext Still low potency CheckEndpoint->ResultOK Target engagement confirmed CheckControl 5. Use Inactive Control (Run parallel experiment with GSK-J5) CheckContext->CheckControl Still low potency CheckControl->ResultOK Specificity confirmed (GSK-J5 inactive) ResultBad Issue Persists: Consider alternative cell model or confirm target expression CheckControl->ResultBad Still low potency

Caption: A logical workflow for troubleshooting low this compound potency.

Data Presentation

Table 1: Reported Cellular Potency of this compound
Cell Type/AssayEndpointReported IC50 / ED50Reference
Human Primary MacrophagesTNF-α Production9 µM[10][12]
Prostate Cancer Cells (CWR22Rv-1)Cell Proliferation~3 µM[3]
Prostate Cancer Cells (R1-D567)Cell Proliferation~4 µM[3]
Prostate Cancer Cells (R1-AD1)Cell Proliferation~8 µM[3]
Prostate Cancer Cells (PC3)Cell Proliferation~24 µM[3]
Acute Myeloid Leukemia (KG-1a)Cell Viability~4-6 µM (at 72h)[6]
Glioma Cells (U87, U251)Cell ProliferationConcentration-dependent effect (2.5-10 µM)[13]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Global H3K27me3 Levels
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Histone Extraction: Harvest cells and use a commercial histone extraction kit or an acid extraction protocol (e.g., with 0.2 M H2SO4) to isolate histone proteins.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with a primary antibody against total Histone H3 (1:5000) as a loading control. Quantify band intensities and present H3K27me3 levels normalized to total H3.

Protocol 2: Cell Viability/Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase throughout the experiment (e.g., 5,000-10,000 cells/well).

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 25 µM) and a vehicle control. Include a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[6]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50/ED50 value.

Visualizations

cluster_cell Cell Interior GSKJ4_in This compound (Prodrug) Hydrolysis Intracellular Esterases GSKJ4_in->Hydrolysis Hydrolysis GSKJ1 GSK-J1 (Active Inhibitor) Hydrolysis->GSKJ1 JMJD3 JMJD3/UTX (Demethylase) GSKJ1->JMJD3 Inhibition H3K27me3 Increased H3K27me3 (Target Engagement) JMJD3->H3K27me3 Inhibited Action GSKJ4_out This compound (External) GSKJ4_out->GSKJ4_in Cellular Uptake

Caption: Mechanism of this compound entry, activation, and target inhibition.

cluster_gene Gene Transcription State PRC2 PRC2 Complex (e.g., EZH2) Methyltransferase H3K27me3 H3K27me3 (Repressive Mark) PRC2->H3K27me3 Adds methyl groups H3K27 Histone H3 Lysine 27 Activation Gene Activation H3K27->Activation Permits JMJD3 JMJD3 / UTX Demethylase H3K27me3->JMJD3 Substrate for Repression Gene Repression H3K27me3->Repression Promotes JMJD3->H3K27 Removes methyl groups GSKJ4 This compound (as active GSK-J1) GSKJ4->JMJD3 Inhibits

References

GSK-J4 Technical Support Center: Troubleshooting Precipitation and Other Common Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the common challenges encountered when working with GSK-J4, particularly its precipitation in aqueous solutions. The following information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. Why is this happening?

A1: this compound is poorly soluble in water.[1] Direct dissolution in aqueous solutions will likely result in precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution before further dilution into your aqueous experimental medium.[2][3]

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] Ethanol is also a viable option.[2][5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1][6]

Q3: How can I improve the solubility of this compound in my final working solution?

A3: To minimize precipitation when diluting your this compound stock solution into an aqueous buffer or medium, consider the following:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining this compound solubility, as high concentrations can be toxic to cells.

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in your buffer or medium.

  • Warming and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can help dissolve small amounts of precipitate.[7][8]

  • pH of the Medium: The pH of your aqueous solution can influence the solubility of this compound. While specific data on pH-dependent solubility is limited in the provided search results, it is a factor to consider in your experimental setup.

  • Use of Surfactants: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are often used to improve solubility and stability.[1][6]

Q4: What is the difference between this compound free base and this compound HCl salt in terms of solubility?

A4: this compound is available as a free base and a hydrochloride (HCl) salt. The HCl salt form generally exhibits higher solubility in aqueous solutions compared to the free base.[9][10] For experiments requiring direct dissolution in aqueous buffers, the HCl salt may be a better choice, although initial dissolution in a solvent like DMSO is still recommended for high concentrations.

Q5: How should I store my this compound stock solution to prevent precipitation and degradation?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][6] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for up to one month.[1][2][6] It is recommended to prepare and use solutions on the same day if possible.[2]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound stock to cell culture medium.

This is a common issue due to the low aqueous solubility of this compound.

Troubleshooting Workflow

start Precipitate observed in media check_stock Is the stock solution clear? start->check_stock improper_stock Stock solution has precipitate. Re-dissolve by warming/sonicating. If unresolved, prepare fresh stock. check_stock->improper_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Direct high-fold dilution? check_dilution->direct_dilution serial_dilution Used serial dilution? check_dilution->serial_dilution recommend_serial Action: Use serial dilution method. Prepare an intermediate dilution first. direct_dilution->recommend_serial check_final_conc What is the final DMSO concentration? serial_dilution->check_final_conc high_dmso > 0.5% DMSO? check_final_conc->high_dmso low_dmso < 0.5% DMSO? check_final_conc->low_dmso reduce_dmso Action: Lower final DMSO concentration if possible. Consider alternative formulation for in vivo use. high_dmso->reduce_dmso consider_salt Action: Use this compound HCl salt for potentially better aqueous solubility. low_dmso->consider_salt

Caption: Troubleshooting logic for this compound precipitation in media.

Issue 2: Loss of this compound activity over time in an experiment.

This could be due to degradation or precipitation of the compound in the aqueous experimental conditions.

Experimental Protocol: Verifying this compound Stability and Activity

  • Preparation of Fresh Stock: Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, prepare the final working solution by serially diluting the stock in your pre-warmed cell culture medium or buffer.

  • Time-Course Analysis: Set up parallel experiments where the this compound-containing medium is incubated for different durations (e.g., 0, 2, 6, 12, 24 hours) before being applied to the cells.

  • Activity Readout: Measure a known downstream effect of this compound, such as the inhibition of TNF-α production in LPS-stimulated macrophages or changes in H3K27me3 levels.[1][4]

  • Data Comparison: Compare the activity of this compound from the different pre-incubation times. A decrease in activity over time suggests instability or precipitation in the medium.

Data Presentation

Table 1: Solubility of this compound and its HCl salt in various solvents.

Compound FormSolventSolubilityReference(s)
This compound (free base)DMSO84 - 100 mg/mL[1]
Ethanol42 - 100 mg/mL[1]
WaterInsoluble[1]
This compound HClDMSO≥13.9 - 91 mg/mL[6][7]
Ethanol<2.53 mg/mL[8]
WaterSoluble (up to 84 mg/mL reported, but may vary)[9]

Note: Solubility can vary between batches. It is always recommended to test the solubility of a new batch.

Table 2: Recommended Storage Conditions.

FormSolventStorage TemperatureDurationReference(s)
Powder--20°C3 years[1][6]
Stock SolutionDMSO/Ethanol-80°C1 year[1][6]
DMSO/Ethanol-20°C1 month[1][2][6]

Signaling Pathways and Mechanism of Action

This compound is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4] By inhibiting these enzymes, this compound prevents the removal of the repressive H3K27me3 mark, leading to alterations in gene expression. This mechanism has been shown to impact various signaling pathways, including NF-κB and TGF-β signaling.[11][12]

Diagram: Simplified Signaling Pathway of this compound Action

GSKJ4 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ4->JMJD3_UTX inhibits H3K27me3_levels Increased H3K27me3 GSKJ4->H3K27me3_levels results in H3K27me3_demethylation H3K27me3 Demethylation JMJD3_UTX->H3K27me3_demethylation catalyzes H3K27me3_demethylation->H3K27me3_levels leads to decrease Gene_Expression Altered Gene Expression (e.g., TNF-α, DKK1) H3K27me3_levels->Gene_Expression represses Signaling_Pathways Modulation of Signaling (e.g., NF-κB, TGF-β) Gene_Expression->Signaling_Pathways Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Inhibition of fibrosis) Signaling_Pathways->Cellular_Response

Caption: Mechanism of action of this compound on histone demethylation.

References

Technical Support Center: Managing GSK-J4-Induced Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 and managing its-induced endoplasmic reticulum (ER) stress in cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific dual inhibitor of the histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3/me2), a mark associated with transcriptional repression.[3] By inhibiting these demethylases, this compound leads to an increase in global H3K27me3 levels, thereby altering gene expression.[3][4] this compound is a cell-permeable ethyl ester prodrug of GSK-J1.[2]

Q2: How does this compound induce endoplasmic reticulum (ER) stress?

This compound has been shown to induce ER stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen.[5][6] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis.[7] Studies have demonstrated that treatment with this compound increases the expression of key ER stress marker proteins, including GRP78 (BiP), ATF4, and CHOP.[5][8][9] The induction of ER stress appears to be a significant contributor to the cellular effects of this compound, including apoptosis and cell cycle arrest.[5][6] One proposed mechanism is that this compound induces the expression of ATF4, a key transcription factor in the integrated stress response, through the activation of HRI (heme-regulated eIF2α kinase).[7]

Q3: What are the common observable effects of this compound-induced ER stress in cells?

Common effects observed in cells following this compound treatment that are linked to ER stress include:

  • Reduced cell viability and proliferation: this compound can decrease cell proliferation in a dose- and time-dependent manner.[3][10]

  • Induction of apoptosis: this compound can promote programmed cell death, as evidenced by increased levels of apoptosis-related proteins like cleaved caspase-9 and Bax.[5][11]

  • Cell cycle arrest: The compound can cause cells to accumulate in the S phase of the cell cycle.[5]

  • Increased expression of UPR target genes: Researchers will observe an upregulation of ER stress markers at both the mRNA and protein levels.[8][9]

Q4: How can I confirm that the observed cellular effects are due to ER stress induced by this compound?

To confirm the role of ER stress in the observed cellular response to this compound, you can perform a rescue experiment using an ER stress inhibitor. A commonly used chemical chaperone that alleviates ER stress is 4-phenylbutyric acid (4-PBA).[5][9] Pre-treating cells with 4-PBA before this compound administration has been shown to attenuate this compound-induced effects like apoptosis and cell cycle arrest.[5][6] If the effects of this compound are mitigated by the co-treatment with an ER stress inhibitor, it strongly suggests the involvement of the ER stress pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death even at low this compound concentrations. Cell line is highly sensitive to this compound.Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up.[10][12]
Off-target effects of this compound.To confirm that the observed phenotype is due to the inhibition of KDM6A/B, consider using a negative control compound, such as GSK-J5, the inactive enantiomer of GSK-J1.[13] Alternatively, use siRNA to specifically knock down KDM6A and/or KDM6B and see if it phenocopies the effect of this compound.[8][14]
Issues with this compound stock solution.This compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control. Prepare fresh dilutions of this compound for each experiment.
Inconsistent or no induction of ER stress markers (e.g., GRP78, ATF4, CHOP). Suboptimal this compound concentration or treatment duration.Optimize the concentration of this compound and the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak expression of ER stress markers.[8]
Poor antibody quality for Western blotting.Use validated antibodies for ER stress markers. Check the manufacturer's datasheet for recommended applications and dilutions. Include positive controls, such as cells treated with known ER stress inducers like tunicamycin or thapsigargin.[15][16]
Inefficient protein extraction or sample handling.Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure equal protein loading for Western blot analysis by performing a protein quantification assay (e.g., BCA or Bradford).[15]
Difficulty in interpreting qPCR results for UPR gene expression. Inappropriate reference genes.Select stable reference genes that are not affected by this compound treatment in your specific cell model. It may be necessary to test a panel of common housekeeping genes to identify the most stable ones.
Poor primer design or RNA quality.Design and validate primers for specificity and efficiency. Ensure the integrity of your RNA before performing reverse transcription.

Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol allows for the detection of key ER stress-associated proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, ATF4, CHOP, phospho-eIF2α)[17][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Treat cells with this compound at the desired concentrations and time points. Include a vehicle control (DMSO).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[10]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This method quantifies the mRNA levels of UPR target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., HSPA5 (GRP78), ATF4, DDIT3 (CHOP), and spliced XBP1) and a stable reference gene.[19][20]

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound as described above.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for your target and reference genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
PC3Prostate Cancer~24Cell Viability[22]
CWR22Rv-1Prostate Cancer~3Cell Viability[22]
R1-D567Prostate Cancer~4Cell Viability[22]
R1-AD1Prostate Cancer~8Cell Viability[22]
PC-3Prostate Cancer~20 (48h)MTT[10]
LNCaPProstate Cancer~20 (48h)MTT[10]
PC3Prostate Cancer1.213Cell Viability[12]
C42BProstate Cancer0.7166Cell Viability[12]

Table 2: Effect of this compound on ER Stress Marker Expression

Cell LineTreatmentMarkerChangeReference
KG-1a4 µM this compound (48h)GRP78Increased[5][9]
KG-1a4 µM this compound (48h)ATF4Increased[5][9]
KG-1a4 µM this compound (48h)Caspase-12Increased[5][9]
AC16400 µM Palmitic Acid + 5 µM this compoundGRP78 (Bip)Decreased (vs. PA alone)[8][14]
AC16400 µM Palmitic Acid + 5 µM this compoundATF4Decreased (vs. PA alone)[8][14]
AC16400 µM Palmitic Acid + 5 µM this compoundATF6Decreased (vs. PA alone)[8][14]

Visualizations

GSK_J4_Mechanism This compound Mechanism of Action GSKJ4 This compound KDM6 KDM6A (UTX) / KDM6B (JMJD3) (Histone Demethylases) GSKJ4->KDM6 Inhibits H3K27me3 H3K27me3 (Transcriptional Repression) KDM6->H3K27me3 Demethylates Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression Regulates ER_Stress Endoplasmic Reticulum Stress (UPR) Gene_Expression->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ER_Stress->Cell_Cycle_Arrest

Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3, altered gene expression, and induction of ER stress, ultimately causing apoptosis and cell cycle arrest.

UPR_Pathway Unfolded Protein Response (UPR) Signaling cluster_ER ER Lumen cluster_ER_Membrane ER Membrane Unfolded_Proteins Unfolded Proteins (Induced by this compound) PERK PERK Unfolded_Proteins->PERK Activates IRE1 IRE1 Unfolded_Proteins->IRE1 Activates ATF6 ATF6 Unfolded_Proteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1s sXBP1 IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP (Apoptosis) ATF4->CHOP Induces ER_Chaperones ER Chaperones (e.g., GRP78) XBP1s->ER_Chaperones Induces ATF6n->ER_Chaperones Induces

Caption: The UPR is activated by ER stress, leading to three main signaling branches (PERK, IRE1, ATF6) that coordinate a response to restore homeostasis or induce apoptosis.

Experimental_Workflow Workflow for Investigating this compound-Induced ER Stress Start Start: Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Assess Cell Viability (e.g., MTT, Alamar Blue) Treatment->Viability Apoptosis_Analysis Analyze Apoptosis (e.g., Annexin V staining) Treatment->Apoptosis_Analysis ER_Stress_Confirmation Confirm ER Stress Viability->ER_Stress_Confirmation Apoptosis_Analysis->ER_Stress_Confirmation qPCR qPCR for UPR genes (ATF4, CHOP, sXBP1) ER_Stress_Confirmation->qPCR Yes Western_Blot Western Blot for UPR proteins (GRP78, p-eIF2α, CHOP) ER_Stress_Confirmation->Western_Blot Yes Rescue_Experiment Rescue Experiment with ER Stress Inhibitor (4-PBA) qPCR->Rescue_Experiment Western_Blot->Rescue_Experiment Conclusion Conclusion Rescue_Experiment->Conclusion

Caption: A logical workflow for characterizing this compound-induced ER stress, from initial treatment to confirmatory rescue experiments.

References

Technical Support Center: GSK-J4 and Metallothionein Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the effects of GSK-J4 on metallothionein gene expression. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the underlying mechanisms observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed a significant upregulation of metallothionein (MT) genes (e.g., MT1X, MT2A) in our cell line after treatment with this compound. Is this a known off-target effect?

A1: Yes, the upregulation of metallothionein genes is a documented effect of this compound treatment in various cell types, including multiple myeloma cells.[1][2] While this compound is a selective inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3), the induction of MT genes is not believed to be a direct consequence of H3K27me3 modulation.[3] Evidence suggests this is an indirect effect related to the chemical properties of the this compound molecule itself.[1][3]

Q2: What is the proposed mechanism for this compound-induced metallothionein expression?

A2: The leading hypothesis is that this compound acts as a zinc ionophore.[1][3] Its metal-chelating properties may allow it to transport zinc ions (Zn²⁺) across the cell membrane, leading to a transient increase in intracellular zinc concentration.[1] This increase in bioavailable zinc activates the Metal-responsive Transcription Factor 1 (MTF-1), a key regulator of the metal-inducible stress response.[1][2] Activated MTF-1 then translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of metallothionein genes, driving their transcription.[2]

Q3: How does the metallothionein induction by this compound differ from that of direct zinc supplementation (e.g., with ZnSO₄)?

A3: While both this compound and zinc salts like ZnSO₄ induce metallothionein expression via MTF-1 activation, the overall transcriptional responses can differ.[1][3] Both treatments upregulate the MT gene cluster. However, this compound also induces a broader stress response, including the activation of transcription factors like ATF4, which is associated with the integrated stress response (ISR).[2][3] Zinc supplementation, on the other hand, tends to induce a more specific metal-response signature, including the upregulation of heat shock proteins.[3]

Q4: Does the ethyl ester group of this compound play a role in this effect?

A4: this compound is a cell-permeable prodrug, an ethyl ester derivative of the active inhibitor GSK-J1.[3] Intracellular esterases cleave the ethyl ester group to release the active form, GSK-J1. The ionophoric activity is attributed to the chemical structure of the molecule which allows for metal chelation. While the ester group is crucial for cell permeability, the core molecular structure is responsible for the metal-binding and transport properties.

Troubleshooting Guide

Issue 1: Unexpectedly high and rapid induction of metallothionein and other stress-response genes in RNA-Seq/qPCR data following this compound treatment.

  • Possible Cause: This is likely due to the zinc ionophore activity of this compound, leading to a rapid metal-response signaling cascade. The upregulation of MT genes can be detected as early as 3 hours post-treatment, often peaking around 6 hours.[2]

  • Recommendation:

    • Time-Course Analysis: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamics of MT gene expression. You will likely observe a transient induction that diminishes over time.[2]

    • Control Experiments: Include a positive control for metal response, such as cells treated with a low concentration of ZnSO₄. This will help to compare the magnitude and profile of the metal-response signature.[1][3]

    • Chelation Control: To confirm the role of intracellular zinc, co-treat cells with this compound and a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). This should attenuate the induction of metallothionein genes.

Issue 2: Difficulty distinguishing between the epigenetic effects of KDM6 inhibition and the off-target metallothionein induction.

  • Possible Cause: The potent metal-response signature can mask the more subtle, direct effects of H3K27me3 modulation on certain target genes.

  • Recommendation:

    • Use of Inactive Control: If available, use an inactive structural analog of this compound that lacks KDM6 inhibitory activity but retains a similar chemical structure to control for effects related to the chemical scaffold itself.

    • Alternative KDM6 Inhibition: Employ alternative methods to inhibit KDM6A/B, such as siRNA or shRNA-mediated knockdown, and compare the resulting gene expression changes to those induced by this compound. This can help to isolate the effects specifically due to KDM6 demethylase activity inhibition.

    • ChIP-qPCR/ChIP-Seq: To verify the intended epigenetic effect of this compound, perform Chromatin Immunoprecipitation (ChIP) for H3K27me3 on the promoter regions of known KDM6 target genes. An increase in H3K27me3 at these loci would confirm on-target activity, even in the presence of the metallothionein response.

Quantitative Data Summary

The following table summarizes representative data on the upregulation of metallothionein genes in multiple myeloma cell lines after treatment with this compound, as determined by RNA sequencing.

GeneCell LineThis compound Treatment (Time)Log₂ Fold Change
MT1XJJN36 hours> 5.0
MT2AJJN36 hours> 5.0
MT1EJJN36 hours> 4.0
MT1GJJN36 hours> 4.0

Note: Data is illustrative and compiled from findings suggesting a strong upregulation of the metallothionein gene cluster.[1][2] Actual fold changes may vary depending on the cell line, this compound concentration, and treatment duration.

Experimental Protocols

Protocol 1: Analysis of Metallothionein Gene Expression by RT-qPCR
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 3, 6, 12, 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the metallothionein genes of interest (e.g., MT1X, MT2A) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Measurement of Intracellular Labile Zinc
  • Cell Preparation: Plate cells in a suitable format for live-cell imaging (e.g., glass-bottom dishes).

  • Zinc-Sensor Loading: Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) by incubating them in a buffer containing the probe according to the manufacturer's protocol.

  • Live-Cell Imaging: Mount the plate on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire baseline fluorescence images.

  • Treatment and Imaging: Add this compound to the cells while continuously acquiring images. A rapid increase in fluorescence intensity indicates a rise in intracellular labile zinc.

  • Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or across the cell population.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a negative control IgG. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of target genes or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

Visualizations

GSK_J4_Metallothionein_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GSKJ4_ext This compound GSKJ4_int This compound GSKJ4_ext->GSKJ4_int Acts as Zn²⁺ ionophore Zn_ext Zn²⁺ membrane Zn_int Increased Intracellular Zn²⁺ GSKJ4_int->Zn_int Releases Zn²⁺ MTF1_inactive MTF-1 (inactive) Zn_int->MTF1_inactive Binds to MTF1_active MTF-1 (active) MTF1_inactive->MTF1_active Activation MTF1_nuc MTF-1 MTF1_active->MTF1_nuc Translocation MRE Metal Response Element (MRE) MTF1_nuc->MRE Binds to MT_gene Metallothionein Gene MRE->MT_gene Promotes Transcription MT_mRNA MT mRNA MT_gene->MT_mRNA

Caption: Proposed signaling pathway for this compound-induced metallothionein gene expression.

Experimental_Workflow_Validation cluster_experiment1 Gene Expression Analysis cluster_experiment2 Zinc Chelation Control cluster_experiment3 Intracellular Zinc Measurement start Hypothesis: This compound induces MT genes via zinc ionophore activity treat_cells Treat Cells with this compound (Time-course) start->treat_cells treat_combo Co-treat Cells with This compound + TPEN start->treat_combo load_probe Load Cells with FluoZin-3 AM start->load_probe rna_extract RNA Extraction treat_cells->rna_extract rt_qpcr RT-qPCR for MT Genes rna_extract->rt_qpcr observe_upregulation Result: MT Gene Upregulation rt_qpcr->observe_upregulation rna_extract2 RNA Extraction treat_combo->rna_extract2 rt_qpcr2 RT-qPCR for MT Genes rna_extract2->rt_qpcr2 observe_attenuation Result: Attenuated Upregulation rt_qpcr2->observe_attenuation live_imaging Live-cell Imaging + Add this compound load_probe->live_imaging observe_fluorescence Result: Increased Fluorescence live_imaging->observe_fluorescence

Caption: Experimental workflow to validate the zinc ionophore hypothesis for this compound.

References

Navigating In Vivo Studies with GSK-J4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Gaithersburg, MD – November 10, 2025 – For researchers, scientists, and drug development professionals utilizing the histone demethylase inhibitor GSK-J4 in in vivo models, this technical support center provides essential guidance on minimizing potential toxicities and ensuring experimental success. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and crucial data presented in a clear, accessible format.

Understanding this compound and Its In Vivo Application

This compound is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] By inhibiting these enzymes, this compound leads to an increase in the repressive histone mark H3K27me3, thereby influencing gene expression.[3][4] Its ability to modulate epigenetic landscapes has made it a valuable tool in preclinical research across various fields, including oncology, immunology, and metabolic diseases.

While this compound has shown therapeutic potential in several in vivo models, understanding and managing its potential for toxicity is paramount for generating reliable and reproducible data. This guide addresses common challenges and provides actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Q1: What is the recommended starting dose for this compound in mice, and have any toxicity studies been conducted?

While comprehensive public data on the LD50 (Lethal Dose, 50%) or a formal Maximum Tolerated Dose (MTD) for this compound is limited, numerous in vivo studies have established effective and apparently well-tolerated dosage ranges.

A review of published literature indicates that doses ranging from 10 mg/kg to 50 mg/kg administered intraperitoneally (i.p.) are commonly used in mouse models for various diseases, including cancer and inflammatory conditions.[5][6] For instance, a study in a retinoblastoma xenograft model reported no significant difference in the body weight of mice treated with this compound compared to a control group, suggesting a lack of overt toxicity at the effective dose.[7] Another study involving T-cell acute lymphoblastic leukemia patient-derived xenografts noted that this compound treatment was well-tolerated, with no weight loss or adverse effects observed in major organs such as the intestine, spleen, liver, or kidney.[8]

Recommendation: It is crucial to perform a pilot dose-finding study in your specific animal model to determine the optimal therapeutic window that balances efficacy with minimal toxicity. Start with a lower dose within the reported range (e.g., 10 mg/kg) and escalate cautiously while closely monitoring for any adverse effects.

Q2: I'm observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. What are the potential causes and how can I mitigate them?

Observed toxicity can stem from several factors, including the dose, formulation, administration route, and the specific animal model.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study can help identify the lowest effective dose.

  • Formulation Optimization: The vehicle used to dissolve and administer this compound can contribute to toxicity. Common formulations include solutions with DMSO, PEG300, Tween 80, and saline or PBS.[9][10] If you are observing irritation or other adverse effects, consider optimizing the formulation. Reducing the percentage of DMSO or trying alternative solubilizing agents may be beneficial. For oral administration, polymer-based nanoparticles have been explored as a strategy to reduce the toxicity of other drugs.[11]

  • Alternative Administration Route: If intraperitoneal injections are causing localized inflammation or peritonitis, consider alternative routes such as oral gavage or subcutaneous injection, if appropriate for your experimental design.

  • Dosing Schedule Modification: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for a recovery period between doses.

  • Supportive Care: Ensure animals have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.

Q3: How should I prepare this compound for in vivo administration to ensure stability and minimize precipitation?

This compound has limited solubility in aqueous solutions. Proper preparation is critical to ensure accurate dosing and avoid precipitation, which can lead to inaccurate results and potential toxicity.

Recommended Formulation Protocol:

A commonly used vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween 80, and a buffered saline solution (PBS or saline).[9][10]

  • Step 1: Dissolve this compound in a small amount of DMSO first. Ensure it is completely dissolved.

  • Step 2: Add PEG300 and mix thoroughly.

  • Step 3: Add Tween 80 and mix again.

  • Step 4: Finally, add the buffered saline solution (PBS or saline) to reach the final desired concentration.

Important Considerations:

  • Prepare the formulation fresh before each use.

  • Visually inspect the solution for any precipitation before administration.

  • If precipitation occurs, gentle warming and sonication may help to redissolve the compound. However, be cautious about the stability of this compound at elevated temperatures.

  • Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Data on In Vivo Dosing and Observed Effects

The following table summarizes this compound dosages and reported observations from various in vivo studies. This information can serve as a starting point for designing your own experiments.

Animal ModelDisease ModelThis compound Dose and RouteKey Findings and Toxicity ObservationsReference
Mouse (NOD-scid IL2Rg null)T-cell acute lymphoblastic leukemia (patient-derived xenograft)50 mg/kg, i.p., for 3 consecutive weeksDramatic decrease in leukemic blasts; well-tolerated with no weight loss or adverse effects on major organs.[8]
Mouse (athymic nude)Retinoblastoma (orthotopic xenograft)Not specifiedSignificantly suppressed tumor growth; no obvious difference in average body weight compared to the DMSO group.[7]
Mouse (C57BL/6)Doxorubicin-induced cardiotoxicity10 mg/kg/day, i.p., for 7 daysImproved cardiac function. No toxicity was explicitly mentioned.[12]
Mouse (diabetic db/db)Diabetic cardiomyopathy10 mg/kg, i.p., every 2 days for 16 weeksAttenuated cardiomyocyte hypertrophy; a tendency for decreased body weight was observed (p=0.16).[13][14][15]
Mouse (athymic nu/nu)Prostate cancer xenograft50 mg/kg, i.p., every day for 10 consecutive daysInduced higher xenograft growth in AR- cells and decreased growth in AR+ cells. No adverse effects were reported.[6][16]

Experimental Protocols for Toxicity Assessment

To rigorously assess the potential toxicity of this compound in your in vivo model, a combination of clinical observations, and biochemical and histological analyses is recommended.

I. Daily Clinical Observation
  • Procedure:

    • Observe each animal daily for any clinical signs of toxicity.

    • Record observations in a detailed log for each animal.

    • Measure body weight at least three times per week.

  • Parameters to Monitor:

    • Changes in posture or gait

    • Changes in activity level (lethargy, hyperactivity)

    • Changes in food and water consumption

    • Appearance of fur (piloerection)

    • Signs of dehydration

    • Any signs of distress (e.g., labored breathing)

II. Serum Biochemical and Hematological Analysis
  • Procedure:

    • At the end of the study (or at predetermined time points), collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleed).

    • For serum biochemistry, collect blood in tubes without anticoagulant, allow it to clot, and then centrifuge to separate the serum.

    • For hematology, collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Analyze the samples using a certified veterinary diagnostic laboratory or in-house analyzers.

  • Key Markers for Organ Toxicity:

    • Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin.

    • Kidney Function: Blood urea nitrogen (BUN), Creatinine.[17]

  • Hematological Parameters:

    • Complete Blood Count (CBC) including red blood cell (RBC) count, white blood cell (WBC) count with differential, hemoglobin, hematocrit, and platelet count.[13][18]

III. Histopathological Examination
  • Procedure:

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the fixed tissues, embed them in paraffin, and section them.

    • Stain the sections with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should perform a microscopic examination of the stained tissues.[19]

  • What to Look For:

    • Signs of cellular damage (necrosis, apoptosis)

    • Inflammation

    • Fibrosis

    • Changes in tissue architecture

Visualizing Key Pathways and Workflows

To aid in understanding the context of this compound's action and the process of its evaluation, the following diagrams are provided.

GSK_J4_Mechanism_of_Action This compound inhibits JMJD3 and UTX, leading to increased H3K27me3 levels. H3K27me3 H3K27me3 (Repressive Mark) H3K27me2 H3K27me2 JMJD3 JMJD3 (KDM6B) JMJD3->H3K27me2 Demethylates UTX UTX (KDM6A) UTX->H3K27me2 Demethylates GSK_J4 This compound GSK_J4->JMJD3 Inhibits GSK_J4->UTX Inhibits

Caption: Mechanism of action of this compound.

In_Vivo_Toxicity_Workflow Workflow for assessing in vivo toxicity of this compound. start Start: In Vivo Study with this compound dose_prep Dose Preparation & Formulation start->dose_prep admin Administration to Animal Model dose_prep->admin monitoring Daily Clinical Monitoring admin->monitoring data_collection Data Collection: - Body Weight - Clinical Signs monitoring->data_collection endpoint Study Endpoint data_collection->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy blood Blood Collection endpoint->blood histopath Histopathology (H&E Staining) necropsy->histopath biochem Serum Biochemistry (Liver/Kidney Markers) blood->biochem hematology Hematology (CBC) blood->hematology analysis Data Analysis & Interpretation histopath->analysis biochem->analysis hematology->analysis

Caption: In vivo toxicity assessment workflow.

Troubleshooting_Logic Troubleshooting logic for observed in vivo toxicity. start Toxicity Observed? yes Yes start->yes no No start->no check_dose Is Dose High? yes->check_dose continue_study Continue Study & Monitor no->continue_study check_formulation Consider Formulation Issues check_dose->check_formulation No reduce_dose Reduce Dose check_dose->reduce_dose Yes optimize_formulation Optimize Formulation (e.g., reduce DMSO) check_formulation->optimize_formulation Yes change_schedule Modify Dosing Schedule check_formulation->change_schedule No reduce_dose->continue_study optimize_formulation->continue_study alternative_route Consider Alternative Administration Route change_schedule->alternative_route alternative_route->continue_study

Caption: Troubleshooting decision tree for this compound toxicity.

References

Technical Support Center: GSK-J4 Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of GSK-J4 in cancer cell line research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, cell-permeable small molecule that acts as an inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] By inhibiting these enzymes, this compound leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a histone mark associated with gene silencing.[1][2] This epigenetic modification can, in turn, affect the expression of various genes involved in cancer progression, including those related to apoptosis, the cell cycle, and cellular metabolism.[1][2]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cancer cell lines?

A3: The effective concentration of this compound can vary significantly between different cancer cell lines. A common starting point for dose-response experiments is a range from 1 µM to 20 µM.[4][5] However, as shown in the IC50 data table below, some cell lines may be sensitive to lower concentrations, while others may require higher doses. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration with this compound depends on the specific cancer cell line and the biological process being investigated. Common incubation times for assessing effects on cell viability, apoptosis, or cell cycle are 24, 48, and 72 hours.[4][5] Time-course experiments are recommended to determine the most effective treatment duration for your experimental setup.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Cancer TypeCell LineIC50 (µM)Citation
Acute Myeloid LeukemiaKG-1a~5.5 (72h)[4]
RetinoblastomaY790.68 (48h)
RetinoblastomaWERI-Rb12.15 (48h)
Prostate CancerPC3~20 (48h)[6]
Prostate CancerLNCaP~20 (48h)[6]
Prostate CancerC42B0.7166[7]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol outlines the general steps for determining the effect of this compound on cancer cell viability using a colorimetric assay like CCK-8 or MTT.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to assess this compound-induced apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Culture cells in 6-well plates and expose them to different concentrations of this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Troubleshooting Guide

Q5: My this compound is not dissolving properly in the culture medium.

A5: this compound has limited solubility in aqueous solutions.

  • Solution: Ensure you are first dissolving the this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).[3] When preparing your working concentrations, add the DMSO stock directly to your pre-warmed cell culture medium and mix thoroughly by pipetting or gentle vortexing. Avoid preparing large volumes of diluted this compound in aqueous solutions and storing them for extended periods, as precipitation may occur.

Q6: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.

A6: Several factors could contribute to a lack of response.

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound.[6] Consult the IC50 table and literature for data on your specific cell line or similar ones.

  • Dosage and Duration: You may need to increase the concentration of this compound or extend the treatment duration. Perform a broad dose-response curve and a time-course experiment to determine the optimal conditions.

  • Drug Activity: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.

  • Cellular Resistance Mechanisms: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms to epigenetic drugs.

Q7: I am observing high background or inconsistent results in my cell viability assay.

A7: This can be due to several technical issues.

  • For MTT assays: Incomplete solubilization of formazan crystals can lead to inaccurate readings. Ensure the crystals are fully dissolved before reading the plate. Also, be aware that some compounds can interfere with the MTT reduction reaction.

  • For CCK-8 assays: Phenol red in the culture medium can sometimes interfere with the absorbance reading. If you suspect this is an issue, consider using a phenol red-free medium for the assay.

  • General: Uneven cell seeding, edge effects in the 96-well plate, or microbial contamination can all lead to inconsistent results. Ensure proper cell counting and seeding techniques, and consider not using the outer wells of the plate for experimental samples.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits the histone demethylases JMJD3 and UTX, leading to an increase in H3K27me3 levels. This epigenetic modification represses the transcription of target genes, ultimately affecting various cellular processes.

GSK_J4_Mechanism GSKJ4 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Increased) JMJD3_UTX->H3K27me3 Demethylates H3K27me3 (Inhibition leads to increase) Gene_Silencing Transcriptional Repression of Target Genes H3K27me3->Gene_Silencing Cellular_Effects Apoptosis, Cell Cycle Arrest, Metabolic Alterations Gene_Silencing->Cellular_Effects

Caption: Mechanism of action of this compound.

This compound and Downstream Signaling Pathways

This compound has been shown to modulate several key signaling pathways in cancer cells, including the PI3K/AKT/NF-κB and the Endoplasmic Reticulum (ER) Stress pathways.

GSK_J4_Signaling cluster_epigenetic Epigenetic Regulation cluster_pi3k PI3K/AKT/NF-κB Pathway cluster_er ER Stress Pathway GSKJ4 This compound JMJD3_UTX JMJD3 / UTX GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 ↑ JMJD3_UTX->H3K27me3 Inhibition of demethylation PI3K PI3K H3K27me3->PI3K Modulates expression ER_Stress ER Stress H3K27me3->ER_Stress Induces AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation_Survival ↓ Proliferation & Survival NFkB->Proliferation_Survival ATF4 ATF4 ER_Stress->ATF4 CHOP CHOP ATF4->CHOP Apoptosis ↑ Apoptosis CHOP->Apoptosis

Caption: this compound's impact on downstream signaling.

Experimental Workflow for Determining Optimal this compound Dosage

This workflow provides a logical sequence for determining the effective dose of this compound for a new cell line.

Experimental_Workflow Start Start: New Cancer Cell Line Dose_Response Dose-Response Experiment (e.g., 0-50 µM this compound for 48h) Assay: Cell Viability (CCK-8/MTT) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Time_Course Time-Course Experiment (Treat with IC50 for 24, 48, 72h) Assay: Cell Viability Determine_IC50->Time_Course Optimal_Dose_Time Select Optimal Dose and Time for further experiments Time_Course->Optimal_Dose_Time Functional_Assays Perform Functional Assays (Apoptosis, Cell Cycle, etc.) Optimal_Dose_Time->Functional_Assays

Caption: Workflow for this compound dose determination.

References

Validation & Comparative

GSK-J5: The Essential Negative Control for Validating GSK-J4-Mediated Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

In the realm of epigenetic research, the small molecule inhibitor GSK-J4 has emerged as a critical tool for investigating the biological roles of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] To ensure the specificity of experimental findings and to distinguish on-target effects from potential off-target activities, the use of a proper negative control is paramount. This guide provides a detailed comparison of this compound and its inactive isomer, GSK-J5, establishing the critical role of GSK-J5 as a negative control in experiments utilizing this compound.

Differentiating this compound and GSK-J5: A Tale of Two Isomers

This compound and GSK-J5 are cell-permeable ethyl ester derivatives of GSK-J1 and GSK-J2, respectively.[4][5] While structurally similar, a key stereochemical difference renders this compound a potent inhibitor of JMJD3 and UTX, whereas GSK-J5 is largely inactive.[6] This differential activity is the cornerstone of GSK-J5's utility as a negative control.

Mechanism of Action: Why this compound is Active and GSK-J5 is Not

This compound functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site within the catalytic domain of JMJD3 and UTX histone demethylases.[7] By occupying this site, this compound prevents the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark.[8] This, in turn, influences gene expression, with notable effects on inflammatory and developmental pathways.[8][9][10]

GSK-J5, due to its distinct stereochemistry, does not fit into the active site of these enzymes in a manner that allows for effective inhibition. This inherent inactivity against the target demethylases makes it an ideal tool to control for any non-specific or off-target effects that might be observed with this compound treatment.

Quantitative Comparison of Inhibitory Activity

The differential activity of this compound and GSK-J5 has been quantified in various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against several histone demethylases, highlighting the lack of significant activity for GSK-J5.

Target DemethylaseThis compound IC50 (µM)GSK-J5 ActivityReference
KDM6B (JMJD3)8.6Inactive[3][4]
KDM6A (UTX)6.6Inactive[3][4]
TNF-α production9No effect[1][3][11]

Logical Workflow for Using GSK-J5 as a Negative Control

The following diagram illustrates the logical workflow for incorporating GSK-J5 into experiments designed to study the effects of this compound. This workflow ensures that the observed biological effects can be confidently attributed to the specific inhibition of the target histone demethylases.

G Logical Workflow: this compound and GSK-J5 cluster_0 Experimental Setup cluster_2 Outcome Analysis Hypothesis Hypothesis: Effect is due to JMJD3/UTX inhibition Cells_or_System Target Cells or Biological System Hypothesis->Cells_or_System Vehicle Vehicle Control (e.g., DMSO) Cells_or_System->Vehicle GSK_J4 Active Inhibitor This compound Cells_or_System->GSK_J4 GSK_J5 Negative Control GSK-J5 Cells_or_System->GSK_J5 Phenotype Observe Phenotype (e.g., Cytokine production, Gene expression) Vehicle->Phenotype GSK_J4->Phenotype GSK_J5->Phenotype Interpretation Interpret Results Phenotype->Interpretation G Workflow: Assessing Impact on LPS-induced TNF-α Production Start Plate Primary Macrophages Pre_treat Pre-treat with: - Vehicle - this compound (various conc.) - GSK-J5 (various conc.) Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect Collect Supernatant Stimulate->Collect Assess_Viability Assess Cell Viability Stimulate->Assess_Viability Measure_TNF Quantify TNF-α (ELISA) Collect->Measure_TNF Analyze Analyze and Compare Results Measure_TNF->Analyze Assess_Viability->Analyze

References

Validating GSK-J4 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK-J4, a potent inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). We will explore direct and indirect validation techniques, compare this compound to other relevant histone demethylase inhibitors, and provide detailed experimental protocols to aid in your research.

Introduction to this compound and Target Engagement

This compound is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Intracellular esterases convert this compound into the active inhibitor GSK-J1, which competitively targets the 2-oxoglutarate binding site of KDM6A and KDM6B.[2] These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), a key epigenetic mark associated with transcriptional repression. Inhibition of KDM6A/B by this compound is expected to lead to an increase in global and locus-specific H3K27me3 levels. Validating that a compound reaches and interacts with its intended target in a cellular context is a critical step in drug discovery and chemical biology.

Core Validation Strategies

Two primary strategies are employed to validate this compound target engagement:

  • Direct Target Engagement Assays: These methods provide evidence of the physical interaction between the inhibitor and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique in this category.

  • Indirect Target Engagement Assays: These assays measure the downstream consequences of target inhibition. For this compound, this primarily involves quantifying changes in H3K27 methylation status and the subsequent effects on gene expression and cellular phenotype.

Comparative Analysis of KDM Inhibitors

A crucial aspect of validating this compound's effects is to compare it with other inhibitors that target histone demethylases. This helps to understand its specificity and potential off-target effects. Here, we compare this compound with JIB-04, a pan-Jumonji inhibitor, and IOX1, a broad-spectrum 2-oxoglutarate oxygenase inhibitor.

InhibitorPrimary Target(s)Mechanism of ActionReported Cellular IC50 / EC50Key Characteristics
This compound KDM6A/UTX, KDM6B/JMJD3[2]Competitive inhibitor of 2-oxoglutarate binding to KDM6A/B.[2]8.6 µM (KDM6B), 6.6 µM (KDM6A) in cell-based assays.[3]Relatively selective for the KDM6 subfamily. Also shows activity against other KDM subfamilies at higher concentrations.[3]
JIB-04 Pan-Jumonji (JMJ) inhibitorNon-competitive with α-ketoglutarate.[4]IC50s in the nM range for various JMJ enzymes (e.g., 855 nM for JMJD3).[5]Broad-spectrum inhibitor of the Jumonji family of histone demethylases.[6]
IOX1 Broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitorCompetitive inhibitor of 2-oxoglutarate binding.[7]IC50 of 1.4 µM for KDM6B.[8]Inhibits a wide range of 2OG-dependent enzymes, including other KDM subfamilies.[7]

Experimental Protocols and Data Presentation

Below are detailed protocols for key experiments to validate this compound target engagement, along with representative data.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->treatment heat 3. Heat cell suspension across a temperature gradient treatment->heat lysis 4. Lyse cells and separate soluble and aggregated proteins heat->lysis detection 5. Detect soluble target protein (e.g., Western Blot, ELISA) lysis->detection

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble KDM6A or KDM6B by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to higher temperatures in the this compound treated samples indicates target engagement. For isothermal dose-response (ITDR-CETSA), cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against a range of this compound concentrations to determine an EC50 value.[2]

Expected Results:

TreatmentTemperature (°C)Soluble KDM6B (% of unheated control)
Vehicle (DMSO)40100
5085
6040
7010
This compound (10 µM)40100
5095
6075
7030
Western Blot for Global H3K27me3 Levels

This is a straightforward method to assess the overall impact of this compound on its target's enzymatic activity.

Experimental Workflow:

WB_Workflow cluster_cell_treatment Cell Treatment cluster_histone_extraction Histone Extraction cluster_sds_page SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting cluster_detection_wb Detection cell_treatment 1. Treat cells with this compound, JIB-04, IOX1, or vehicle histone_extraction 2. Isolate histones from treated cells cell_treatment->histone_extraction sds_page 3. Separate histones by SDS-PAGE and transfer to membrane histone_extraction->sds_page immunoblotting 4. Probe with antibodies against H3K27me3 and total H3 sds_page->immunoblotting detection_wb 5. Visualize and quantify band intensities immunoblotting->detection_wb

Western Blot Experimental Workflow

Detailed Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound, JIB-04, IOX1, or vehicle (DMSO) for a defined period (e.g., 24-72 hours).

  • Histone Extraction: Harvest cells and perform acid extraction of histones.

  • SDS-PAGE and Western Blotting: Separate the extracted histones on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for H3K27me3. Subsequently, probe with an antibody for total Histone H3 as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Expected Results:

Treatment with this compound is expected to show a dose-dependent increase in global H3K27me3 levels.[1][6] JIB-04, as a pan-Jumonji inhibitor, may also increase H3K27me3, while the effect of IOX1 on this specific mark might be less pronounced depending on the cellular context and the relative expression and activity of different KDM subfamilies.

TreatmentH3K27me3/Total H3 (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
This compound (1 µM)1.5
This compound (5 µM)3.2
JIB-04 (1 µM)2.5
IOX1 (10 µM)1.8
Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) allows for the analysis of H3K27me3 enrichment at specific gene loci.

Experimental Workflow:

ChIP_Workflow cluster_crosslinking Crosslinking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification Purification & Analysis crosslinking 1. Crosslink proteins to DNA with formaldehyde in treated cells chromatin_prep 2. Lyse cells and shear chromatin crosslinking->chromatin_prep ip 3. Immunoprecipitate with an H3K27me3 antibody chromatin_prep->ip purification 4. Reverse crosslinks, purify DNA, and analyze by qPCR or sequencing ip->purification

ChIP Experimental Workflow

Detailed Protocol:

  • Cell Treatment and Crosslinking: Treat cells with the inhibitors as described for the Western blot. Crosslink proteins to DNA using formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • DNA Purification and Analysis: Wash the beads, elute the chromatin, and reverse the crosslinks. Purify the DNA.

  • Analysis: For ChIP-qPCR, use primers specific to the promoter regions of known KDM6A/B target genes (e.g., HOX genes) to quantify the enrichment of H3K27me3.[9] For ChIP-seq, prepare a sequencing library from the purified DNA to identify genome-wide changes in H3K27me3 distribution.

Expected Results (ChIP-qPCR):

This compound treatment should lead to a significant increase in H3K27me3 enrichment at the promoter regions of its target genes.

Target Gene PromoterTreatmentFold Enrichment (vs. IgG)
HOXA9Vehicle (DMSO)2.5
This compound (5 µM)15.0
Negative Control LocusVehicle (DMSO)1.1
This compound (5 µM)1.3

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway affected by this compound and the logical flow of target engagement validation.

This compound Mechanism and Validation

Conclusion

Validating the target engagement of this compound in cells requires a multi-faceted approach. Direct evidence of target binding can be robustly demonstrated using CETSA. The downstream consequences of this engagement should be confirmed by quantifying the increase in global and locus-specific H3K27me3 levels through Western blotting and ChIP-based methods, respectively. Comparing the effects of this compound with less specific inhibitors like JIB-04 and IOX1 can further elucidate its specific role in modulating the cellular epigenome. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to design and interpret their this compound target validation studies.

References

GSK-J4: A Selective Inhibitor of JMJD3? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Jumonji C (JmjC) domain-containing histone demethylase JMJD3 (KDM6B) has emerged as a critical regulator in various biological processes, including inflammation, cellular differentiation, and cancer. Consequently, the development of selective inhibitors for JMJD3 is of significant interest for both basic research and therapeutic applications. GSK-J4 is a widely used small molecule inhibitor reported to target JMJD3. This guide provides a comprehensive comparison of this compound's selectivity for JMJD3 over other JmjC demethylases, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers in their experimental design and data interpretation.

Selectivity Profile of this compound: A Tale of Conflicting Data

The selectivity of this compound, and its active cell-permeable prodrug form GSK-J1, has been a subject of debate in the scientific community. Initial reports championed GSK-J1 as a highly selective inhibitor of the KDM6 subfamily, which includes JMJD3 and the closely related UTX (KDM6A). However, subsequent studies have challenged this notion, presenting evidence of off-target activity against other JmjC demethylase subfamilies.

A landmark study by Kruidenier et al. in 2012 introduced GSK-J1 as a potent and selective inhibitor of JMJD3 and UTX.[1] Their findings, based on a combination of thermal shift assays, mass spectrometry, and antibody-based assays, suggested minimal activity against other JmjC demethylases.

Conversely, a 2014 report by Heinemann et al. provided compelling evidence that GSK-J1 and this compound inhibit members of the KDM4 and KDM5 subfamilies with potencies similar to that for the KDM6 subfamily.[2] This study utilized a sensitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the half-maximal inhibitory concentrations (IC50) across a panel of JmjC demethylases.

The conflicting data underscores the importance of careful experimental design and data interpretation when using this compound as a chemical probe to interrogate JMJD3 function. Researchers should consider the potential for off-target effects and employ orthogonal approaches, such as genetic knockdown, to validate their findings.

Quantitative Comparison of this compound and GSK-J1 Activity

The following table summarizes the reported IC50 values for this compound and its active form, GSK-J1, against various JmjC demethylases from the study by Heinemann et al. (2014), which employed an AlphaLISA assay. This data highlights the broader inhibitory profile of these compounds.

DemethylaseSubfamilyThis compound IC50 (µM)GSK-J1 IC50 (µM)
KDM6B (JMJD3) KDM6 8.6 0.016
KDM6A (UTX) KDM6 6.6 0.023
KDM4AKDM410.10.046
KDM4BKDM47.90.027
KDM4CKDM49.10.031
KDM4DKDM411.20.041
KDM5AKDM513.50.089
KDM5BKDM59.50.035
KDM5CKDM511.70.064
KDM5DKDM515.20.110
KDM2AKDM2>50>10
KDM3AKDM3>50>10

Data extracted from Heinemann et al., Nature 2014.[2]

Experimental Protocols

To aid in the replication and validation of selectivity studies, detailed protocols for two common assays used to measure JmjC demethylase activity are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol for JmjC Demethylase Activity

This protocol is adapted from commercially available kits and published methodologies.[3][4]

Materials:

  • White opaque 384-well microplates

  • Recombinant JmjC demethylase enzyme

  • Biotinylated histone peptide substrate (e.g., H3K27me3)

  • This compound or other inhibitors

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: α-ketoglutarate (2-KG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

  • AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K27me2)

  • Streptavidin-coated Donor beads

  • Microplate reader capable of AlphaScreen/AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound in DMSO).

    • Prepare a fresh solution of cofactors in assay buffer.

    • Dilute the JmjC enzyme and biotinylated peptide substrate to their final working concentrations in assay buffer.

  • Enzyme Reaction:

    • Add 2.5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the diluted enzyme solution to each well.

    • Initiate the demethylase reaction by adding 5 µL of the substrate and cofactor solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of the AlphaLISA Acceptor bead solution.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin-coated Donor bead solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader (excitation at 680 nm, emission at 615 nm).

  • Data Analysis:

    • The AlphaLISA signal is inversely proportional to the enzyme activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Mass Spectrometry-Based Assay for JmjC Demethylase Activity

This protocol outlines a general workflow for a label-free mass spectrometry-based assay.[5][6]

Materials:

  • Recombinant JmjC demethylase enzyme

  • Histone peptide substrate (e.g., H3K27me3)

  • This compound or other inhibitors

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5)

  • Cofactors: α-ketoglutarate (2-KG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

  • Quenching solution (e.g., 0.1% formic acid in water)

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the JmjC enzyme, assay buffer, and cofactors.

    • Add the inhibitor solution or DMSO (vehicle control).

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the histone peptide substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of quenching solution.

  • Sample Preparation for MS:

    • Desalt and concentrate the peptide samples using C18 ZipTips or a similar method.

    • Elute the peptides in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the substrate and product peptides based on their mass-to-charge ratios (m/z) and retention times.

    • Calculate the conversion rate of substrate to product.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

JMJD3 Signaling Pathways

JMJD3 plays a crucial role in regulating gene expression programs involved in inflammation and development, often through its interaction with key signaling pathways. Two of the most well-documented pathways influenced by JMJD3 are the Nuclear Factor-kappa B (NF-κB) and Bone Morphogenetic Protein (BMP) signaling pathways.

Simplified JMJD3 Signaling Network

The following diagram illustrates the central role of JMJD3 in the NF-κB and BMP signaling pathways.

JMJD3_Signaling cluster_stimuli External Stimuli cluster_receptors Receptors cluster_signaling Signaling Cascades cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 BMPs BMPs BMPR BMPR BMPs->BMPR NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway BMP_pathway BMP/SMAD Pathway BMPR->BMP_pathway JMJD3 JMJD3 (KDM6B) NFkB_pathway->JMJD3 Upregulation BMP_pathway->JMJD3 Upregulation Inflammatory_Genes Inflammatory Gene Expression JMJD3->Inflammatory_Genes Demethylates H3K27me3 at promoters Developmental_Genes Developmental Gene Expression JMJD3->Developmental_Genes Demethylates H3K27me3 at promoters GSKJ4 This compound GSKJ4->JMJD3 Inhibition

Caption: this compound inhibits JMJD3, a key regulator in NF-κB and BMP signaling pathways.

Conclusion

The selectivity of this compound for JMJD3 over other JmjC demethylases is a complex issue with conflicting evidence in the literature. While it is a potent inhibitor of JMJD3, researchers must be aware of its potential to inhibit other KDM subfamilies, particularly KDM4 and KDM5. The provided data and experimental protocols are intended to equip researchers with the necessary information to critically evaluate the use of this compound in their studies and to encourage the use of complementary techniques to validate findings related to JMJD3's biological functions. As the field of epigenetic drug discovery continues to evolve, the development of more highly selective inhibitors will be crucial for dissecting the specific roles of individual JmjC demethylases.

References

The H3K27 Demethylase Inhibitor GSK-J4: A Comparative Guide to its Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the histone demethylase inhibitor GSK-J4, offering a comparative overview of its efficacy across various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a structured format, and details the methodologies behind the cited research.

Abstract

This compound, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a promising anti-cancer agent. By preventing the removal of the repressive H3K27me3 mark, this compound modulates gene expression, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a variety of cancer types. This guide compares the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, providing a valuable resource for the scientific community to assess its therapeutic potential.

Data Presentation: Efficacy of this compound Across Cancer Models

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and animal models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Citation(s)
Anaplastic Thyroid CancerCal-621.502[1]
Anaplastic Thyroid Cancer8505C5.269[1]
Anaplastic Thyroid Cancer8305C5.246[1]
Prostate CancerPC31.213[2]
Prostate CancerC42B0.7166[2]
Prostate CancerPC-3~20 (at 48h)[3]
Prostate CancerLNCaP~20 (at 48h)[3]
RetinoblastomaY790.68 (at 48h)[4]
RetinoblastomaWERI-Rb12.15 (at 48h)[4]
Acute Lymphoblastic LeukemiaHAL-010.25[5]
Acute Lymphoblastic LeukemiaREH0.56[5]
Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelTreatment RegimenOutcomeCitation(s)
Retinoblastoma (Y79 xenograft)Mice25 mg/kg, i.p., daily for 10 daysSignificant suppression of tumor growth.[6]
Prostate Cancer (LNCaP xenograft)Mice50 mg/kg, i.p., daily for 10 daysDecrease in tumor growth.[7][8][9]
Prostate Cancer (PC3 xenograft)Mice50 mg/kg, i.p., daily for 10 daysNo significant effect on tumor growth.[7][8][9]
Prostate Cancer (DU-145 xenograft)Mice50 mg/kg, i.p., daily for 10 daysNo significant effect on tumor growth.[7][8][9]
Acute Myeloid LeukemiaMouse xenograftNot specifiedAttenuated disease progression.[10]
Cone DystrophyMouse modelContinuous administration in retinal explantsIncreased cone survival.[11]
Table 3: Efficacy of this compound in Combination Therapies
Cancer TypeCombination Agent(s)Cell Line(s)Synergy AssessmentOutcomeCitation(s)
Acute Myeloid LeukemiaCytarabine (Ara-C)Kasumi-1Combination Index (CI) < 1Synergistic inhibition of cell proliferation and colony formation.[10]
Castration-Resistant Prostate CancerCabazitaxelR1-D567, CWR22Rv-1Combination Index (CI) < 1Synergistic inhibition of proliferation.[12]
KRAS-Mutant Anaplastic Thyroid CancerDoxorubicinCal-62Combination Index (CI) = 0.673 at Fa of 0.624Significant synergistic inhibition of proliferation in vitro and in vivo.[1]
Prostate CancerHesperetinPC-3, LNCaPNot specifiedCombination significantly reduced individual doses needed for cytotoxicity.[3]
Testicular Germ Cell TumorsCisplatinNTERA-2, 2102EPNot specifiedDramatically sensitized cisplatin-sensitive and -resistant tumors.[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound or combination agents. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1 x 10⁶ to 10 x 10⁶ cells per 100 µL.[7][8][9]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 5-6 weeks.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., intravitreal injection for retinoblastoma).[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width² x length)/2) or through bioluminescence imaging if using luciferase-expressing cells.

  • Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.) or subcutaneous injection according to the specified schedule.[6][7][8][9]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).[6]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (e.g., H3K27me3) overnight at 4°C. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis: Analyze the immunoprecipitated DNA by qPCR or high-throughput sequencing (ChIP-seq).[14][15]

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are mediated through the modulation of key signaling pathways.

Inhibition of the PI3K/AKT/NF-κB Pathway

In retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor growth.

PI3K_AKT_NFkB_Pathway GSKJ4 This compound KDM6B JMJD3/UTX (KDM6B/A) GSKJ4->KDM6B inhibits PI3K PI3K KDM6B->PI3K activates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits

This compound inhibits the PI3K/AKT/NF-κB pathway.
Downregulation of the CREB-CREBBP Pathway

In acute myeloid leukemia and acute lymphoblastic leukemia, this compound has been demonstrated to downregulate the CREB-CREBBP signaling pathway.[16][17][18] CREB is a transcription factor that plays a critical role in leukemogenesis. This compound treatment leads to a decrease in CREB protein levels, which is preceded by phosphorylation at Ser133 and subsequent proteasomal degradation.[16] This downregulation contributes to the anti-leukemic effects of this compound.

CREB_CREBBP_Pathway GSKJ4 This compound KDM6B JMJD3/UTX (KDM6B/A) GSKJ4->KDM6B inhibits PKA PKA KDM6B->PKA modulates CREB CREB PKA->CREB phosphorylates pCREB p-CREB (Ser133) CREBBP CREBBP CREB->CREBBP binds Proteasome Proteasomal Degradation pCREB->Proteasome GeneExpression Leukemogenic Gene Expression CREBBP->GeneExpression promotes Proteasome->CREB degrades

This compound leads to CREB downregulation.

Comparison with Other Epigenetic Modulators

While direct comparative studies are limited, the available data suggests that this compound has a distinct mechanism of action and efficacy profile compared to other classes of epigenetic drugs.

  • EZH2 Inhibitors: Both this compound and EZH2 inhibitors target the H3K27 methylation status, but through opposing mechanisms. This compound inhibits the removal of H3K27me3, while EZH2 inhibitors block its addition. The choice between these inhibitors may depend on the specific cancer context and the underlying epigenetic dysregulation. In some cancers, the expression of both KDM6B and EZH2 is altered, suggesting potential for combination therapies.[19]

  • HDAC Inhibitors: HDAC inhibitors have a broader mechanism of action, affecting the acetylation of numerous histone and non-histone proteins.[20] In contrast, this compound is more targeted towards H3K27 demethylation. The differing specificities may lead to different efficacy and toxicity profiles. Combination therapies with HDAC inhibitors could be a promising strategy to target multiple epigenetic pathways simultaneously.

Conclusion

This compound demonstrates significant anti-cancer activity across a range of hematological and solid tumors. Its efficacy is particularly notable in cancers with dysregulated H3K27 methylation. Furthermore, its ability to synergize with conventional chemotherapies and other targeted agents highlights its potential as a valuable component of combination treatment regimens. The detailed experimental data and protocols provided in this guide serve as a foundational resource for further investigation and development of this compound as a novel cancer therapeutic. Further head-to-head comparative studies with other epigenetic modulators are warranted to fully delineate its therapeutic niche.

References

GSK-J4: A Comparative Guide to its Cross-reactivity with Histone Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK-J4 is a widely utilized chemical probe for studying the biological roles of the H3K27me3/me2-demethylases KDM6A (UTX) and KDM6B (JMJD3). While it is a potent inhibitor of these primary targets, a comprehensive understanding of its selectivity profile is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of this compound's inhibitory activity against various histone demethylase subfamilies, supported by quantitative data and detailed experimental protocols.

In Vitro Inhibitory Potency of this compound

The cross-reactivity of this compound has been assessed against a panel of Jumonji C (JmjC) domain-containing histone demethylases using a highly sensitive Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.

Histone Demethylase SubfamilyTargetIC50 (µM)
KDM6 (Primary Targets) KDM6A (UTX)8.6
KDM6B (JMJD3)6.6
KDM2 KDM2A>100
KDM3 KDM3A>100
KDM4 KDM4A11
KDM4B13
KDM4C9.2
KDM4E14
KDM5 KDM5A13
KDM5B12
KDM5C11
PHF8 PHF8>100

Data sourced from Heinemann et al., 2014.

Cellular Inhibitory Activity of this compound

The inhibitory effect of this compound has also been evaluated in a cellular context. In these experiments, various histone demethylases were overexpressed in cells, and the ability of this compound to prevent the removal of specific histone methylation marks was measured.

Histone Demethylase SubfamilyTarget EnzymeCellular IC50 (µM)
KDM6 KDM6B1.8
KDM5 KDM5B1.9
KDM4 KDM4C1.6

Data sourced from Heinemann et al., 2014.

Experimental Protocols

In Vitro Histone Demethylase Activity Assay (AlphaLISA)

This assay quantifies the enzymatic activity of histone demethylases by detecting the demethylated product of a biotinylated histone peptide substrate.

Materials:

  • Recombinant histone demethylase enzymes

  • Biotinylated histone peptide substrates (specific for each enzyme)

  • This compound inhibitor

  • AlphaLISA anti-demethylated mark acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: α-ketoglutarate, Fe(II) (as ferrous ammonium sulfate), L-ascorbic acid

  • 384-well white opaque assay plates

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the recombinant histone demethylase and its corresponding biotinylated histone peptide substrate in assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Mixture: In a 384-well plate, combine the histone demethylase enzyme, biotinylated peptide substrate, cofactors (α-ketoglutarate, Fe(II), and L-ascorbic acid), and the this compound inhibitor at various concentrations.

  • Enzymatic Reaction: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to occur.

  • Detection:

    • Add AlphaLISA acceptor beads conjugated with an antibody specific to the demethylated histone mark.

    • Incubate to allow for binding of the antibody to the demethylated substrate.

    • Add streptavidin-coated donor beads, which bind to the biotinylated peptide.

  • Signal Measurement: Incubate the plate in the dark. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal at 615 nm. The signal is measured using an appropriate plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based Histone Demethylase Activity Assay

This method assesses the ability of this compound to inhibit the activity of a specific histone demethylase within a cellular environment.

Materials:

  • Cell line suitable for transfection (e.g., U2OS)

  • Expression vectors for the target histone demethylases (e.g., KDM6B, KDM5B, KDM4C)

  • Transfection reagent

  • This compound inhibitor

  • Antibodies specific for the histone methylation mark of interest (e.g., H3K27me3, H3K4me3, H3K9me3)

  • Secondary antibodies for detection (e.g., immunofluorescence or Western blot)

  • Cell culture reagents and plates

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in appropriate culture plates.

    • Transfect the cells with an expression vector encoding the histone demethylase of interest.

  • Inhibitor Treatment: After a suitable time for protein expression (e.g., 24 hours), treat the cells with a range of concentrations of this compound.

  • Cell Lysis or Fixation:

    • For Western Blot: Lyse the cells and extract nuclear proteins.

    • For Immunofluorescence: Fix the cells and permeabilize them.

  • Detection of Histone Methylation:

    • Western Blot: Separate the nuclear proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the histone methylation mark that is a substrate for the transfected demethylase. A total histone H3 antibody should be used as a loading control.

    • Immunofluorescence: Incubate the fixed and permeabilized cells with the primary antibody against the specific histone methylation mark.

  • Signal Quantification:

    • Western Blot: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities.

    • Immunofluorescence: Use a fluorescently labeled secondary antibody and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell.

  • Data Analysis: The cellular IC50 is determined by plotting the level of the specific histone methylation mark (normalized to a control) against the this compound concentration and fitting the data to a dose-response curve.

Visualizing Cross-Reactivity and Signaling Context

To provide a clearer understanding of this compound's activity, the following diagrams illustrate its cross-reactivity profile and the signaling pathway in which its primary targets are involved.

GSK_J4_Cross_Reactivity cluster_inhibitor Inhibitor cluster_primary Primary Targets (KDM6) cluster_off_target_high Off-Targets (High Affinity) cluster_off_target_low Off-Targets (Low/No Affinity) This compound This compound KDM6A KDM6A This compound->KDM6A IC50 = 8.6 µM KDM6B KDM6B This compound->KDM6B IC50 = 6.6 µM KDM4A KDM4A This compound->KDM4A IC50 = 11 µM KDM4B KDM4B This compound->KDM4B IC50 = 13 µM KDM4C KDM4C This compound->KDM4C IC50 = 9.2 µM KDM5B KDM5B This compound->KDM5B IC50 = 12 µM KDM5C KDM5C This compound->KDM5C IC50 = 11 µM KDM2A KDM2A This compound->KDM2A IC50 > 100 µM KDM3A KDM3A This compound->KDM3A IC50 > 100 µM PHF8 PHF8 This compound->PHF8 IC50 > 100 µM KDM6_Signaling_Pathway cluster_stimuli External Stimuli cluster_demethylases Histone Demethylases cluster_histone_mod Histone Modification cluster_gene_expression Gene Expression cluster_cellular_response Cellular Response Inflammatory Signals Inflammatory Signals KDM6B KDM6B (JMJD3) Inflammatory Signals->KDM6B Developmental Cues Developmental Cues KDM6A KDM6A (UTX) Developmental Cues->KDM6A Developmental Cues->KDM6B H3K27me3 H3K27me3 (Repressive Mark) KDM6A->H3K27me3 Demethylates KDM6B->H3K27me3 Demethylates H3K27me2_1 H3K27me2/1 (Active Mark) H3K27me3->H3K27me2_1 Target Genes Inflammatory/Developmental Target Genes H3K27me2_1->Target Genes Activates Transcription Inflammation Inflammation Target Genes->Inflammation Differentiation Differentiation Target Genes->Differentiation GSK-J4_Inhibitor This compound GSK-J4_Inhibitor->KDM6A Inhibits GSK-J4_Inhibitor->KDM6B Inhibits

Unveiling the Transcriptional Consequences of GSK-J4: An RNA-Seq-Centric Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

GSK-J4, a potent and selective inhibitor of the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a critical tool in epigenetic research and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.[1][2][3] By preventing the removal of the repressive H3K27me3 mark, this compound modulates the expression of a wide array of downstream target genes.[2][3][4] Validating these targets is paramount for understanding its mechanism of action and for the development of novel therapeutic strategies.

This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) with other common experimental methods for validating the downstream targets of this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific research questions.

RNA-Seq as a Primary Tool for Target Discovery

RNA-seq stands out as a powerful, unbiased, and genome-wide approach to identify the downstream targets of this compound. It provides a quantitative snapshot of the entire transcriptome, allowing for the discovery of both anticipated and novel gene expression changes induced by the inhibitor.

Comparative Performance with Alternative Validation Methods

While RNA-seq is invaluable for initial, broad-spectrum analysis, it is often complemented by more targeted approaches to validate specific findings. The following table compares RNA-seq with other commonly used techniques.

Method Principle Advantages Limitations Typical Application in this compound Studies
RNA-Seq High-throughput sequencing of the entire transcriptome.Unbiased, genome-wide analysis; discovers novel transcripts; provides quantitative expression data.Higher cost per sample; complex data analysis; requires bioinformatics expertise.Initial discovery of all genes up- or down-regulated by this compound treatment.
qRT-PCR Reverse transcription followed by quantitative PCR to measure the expression of specific genes.Highly sensitive and specific; lower cost; rapid validation of a small number of genes.Low-throughput; requires prior knowledge of target genes.Validation of a select number of differentially expressed genes identified by RNA-seq.[5]
ChIP-Seq Chromatin immunoprecipitation followed by sequencing to identify genome-wide DNA binding sites of a specific protein.Genome-wide identification of direct target genes by mapping H3K27me3 enrichment.[6]Technically challenging; requires high-quality antibodies; data analysis is complex.To confirm that changes in gene expression are directly linked to alterations in H3K27me3 marks at gene promoters or enhancers following this compound treatment.[7][8]
Western Blot Protein separation by gel electrophoresis followed by antibody-based detection of specific proteins.Validates changes in gene expression at the protein level; provides information on protein size and abundance.Low-throughput; semi-quantitative; dependent on antibody quality.To confirm that changes in mRNA levels observed with RNA-seq or qRT-PCR translate to changes in protein expression.[1]

Experimental Data: The Transcriptomic Impact of this compound

Numerous studies have employed RNA-seq to characterize the global gene expression changes induced by this compound in various cell types. The following tables summarize key findings from representative studies.

Table 1: Differentially Expressed Genes Following this compound Treatment in Differentiating Embryoid Bodies
Cell Type This compound Concentration Treatment Duration Up-regulated Genes Down-regulated Genes Key Findings Reference
Differentiating Embryoid Bodies10 µM48 hours4758This compound alters genes associated with cell proliferation, cell cycle progression, and apoptosis.[9]Kim et al., 2017[9]
Table 2: Effect of this compound on Gene Expression in B cells
Cell Type Treatment Comparison Up-regulated Genes Down-regulated Genes Key Findings Reference
Activated B cellsThis compound vs. DMSOActB106253Downregulation of genes associated with signaling and p53 pathways; upregulation of cell cycle genes.[10]Jadi et al., 2020[10]
PlasmablastsThis compound vs. DMSOPB84352A common set of 113 genes was downregulated in both activated B cells and plasmablasts.[10]Jadi et al., 2020[10]

Signaling Pathways Modulated by this compound

This compound, through its inhibition of JMJD3 and UTX, impacts several critical signaling pathways. The primary mechanism involves the maintenance of the repressive H3K27me3 mark on the promoters of target genes, leading to their transcriptional silencing.

GSK_J4_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects GSKJ4 This compound JMJD3_UTX JMJD3 / UTX (H3K27me3 Demethylases) GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Removes TargetGenes Target Gene Promoters H3K27me3->TargetGenes Silences Transcription Transcription TargetGenes->Transcription Blocks CellularProcesses Altered Cellular Processes (e.g., Inflammation, Proliferation, Apoptosis) Transcription->CellularProcesses Leads to

Caption: Mechanism of this compound action on downstream gene expression.

Experimental Protocols

RNA-Seq Experimental Workflow

A typical RNA-seq experiment to identify this compound targets involves the following key steps:

RNA_Seq_Workflow CellCulture 1. Cell Culture & Treatment (e.g., with this compound or DMSO control) RNA_Extraction 2. Total RNA Extraction CellCulture->RNA_Extraction Library_Prep 3. Library Preparation (mRNA selection, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (QC, alignment, differential expression) Sequencing->Data_Analysis Target_Validation 6. Target Validation (qRT-PCR, Western Blot, ChIP-seq) Data_Analysis->Target_Validation

References

GSK-J4: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

GSK-J4 has emerged as a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. Its ability to modulate the epigenetic landscape by increasing the levels of the repressive H3K27me3 mark has positioned it as a valuable tool in preclinical research, particularly in oncology and immunology.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Mechanism of Action: An Epigenetic Modulator

This compound functions by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the methyl groups from lysine 27 on histone H3 (H3K27me2/3), a mark associated with transcriptional repression.[1] By blocking this demethylation process, this compound leads to an accumulation of H3K27me3 at specific gene promoters, resulting in the silencing of target gene expression.[1] This epigenetic reprogramming underlies the diverse biological effects of this compound observed in both cell culture and animal models.

In Vitro Effects of this compound

The in vitro activity of this compound has been extensively characterized across a wide range of cell types, demonstrating its cytostatic and cytotoxic effects, particularly in cancer cells.

Anti-proliferative Activity

This compound exhibits potent anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
PC3Prostate Cancer1.21348h[3]
C42BProstate Cancer0.716648h[3]
Y79Retinoblastoma0.6848h[4]
WERI-Rb1Retinoblastoma2.1548h[4]
HAL-01B-cell Precursor Acute Lymphoblastic Leukemia0.25Not Specified[5]
REHB-cell Precursor Acute Lymphoblastic Leukemia0.56Not Specified[5]
Primary Macrophages (TNF-α production)Not Applicable9Not Specified[1]
Induction of Cell Cycle Arrest and Apoptosis

A key mechanism underlying the anti-cancer effects of this compound is its ability to induce cell cycle arrest and apoptosis. In retinoblastoma cells, this compound treatment leads to a significant arrest at the G2/M phase of the cell cycle.[4][6] In prostate cancer cells, it has been shown to increase the sub-G0-G1 population, indicative of apoptosis.[3] Furthermore, studies in acute myeloid leukemia (AML) cells have demonstrated that this compound can induce apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.

In Vivo Effects of this compound

The promising in vitro findings have been translated into various animal models, where this compound has demonstrated therapeutic potential in a range of diseases.

Tumor Growth Inhibition in Xenograft Models

This compound has shown significant efficacy in reducing tumor growth in several preclinical cancer models. The dosage, administration route, and treatment duration are critical parameters that influence its anti-tumor activity.

Cancer TypeAnimal ModelCell LineDosage and AdministrationTreatment DurationOutcomeReference
Prostate Cancer (AR+)Male Balb/c nude miceLNCaP-luc50 mg/kg, intraperitoneal injection, daily10 daysDecreased tumor growth[7][8]
Prostate Cancer (AR-)Male Balb/c nude micePC3-luc, DU-145-luc50 mg/kg, intraperitoneal injection, daily10 daysIncreased tumor growth[7][8]
RetinoblastomaOrthotopic xenograftY79Not SpecifiedNot SpecifiedSignificantly inhibited tumor proliferation[6]
Pediatric Brainstem GliomaNot SpecifiedSF8628Not SpecifiedNot SpecifiedPotent antitumor activity[9]

It is noteworthy that the effect of this compound on prostate cancer xenografts appears to be dependent on the androgen receptor (AR) status, with a reduction in tumor growth observed in AR-positive models and an unexpected increase in AR-negative models.[7][8]

Modulation of Inflammatory and Autoimmune Responses

This compound has also been investigated in models of inflammatory and autoimmune diseases. For instance, it has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of several key signaling pathways.

PI3K/AKT/NF-κB Signaling Pathway

In retinoblastoma, this compound has been shown to suppress tumor growth by regulating the PI3K/AKT/NF-κB signaling pathway.[6][8] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can promote apoptosis and reduce the expression of pro-survival genes.

PI3K_AKT_NFkB_Pathway GSKJ4 This compound JMJD3_UTX JMJD3/UTX GSKJ4->JMJD3_UTX inhibits H3K27me3 H3K27me3 ↑ JMJD3_UTX->H3K27me3 demethylates Gene_Repression Target Gene Repression H3K27me3->Gene_Repression PI3K PI3K Gene_Repression->PI3K downregulates AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB NF-κB IKK->NFkB Proliferation Proliferation ↓ NFkB->Proliferation Apoptosis Apoptosis ↑ NFkB->Apoptosis inhibits

Caption: this compound inhibits the PI3K/AKT/NF-κB pathway.

Sonic Hedgehog (Shh) Signaling Pathway

This compound has also been found to impair the Sonic Hedgehog (Shh) signaling pathway.[2][10][11] This pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. This compound inhibits Shh signaling by increasing H3K27me3 levels at the regulatory regions of Shh target genes, such as Gli1, leading to their transcriptional repression.[10][11]

Shh_Pathway GSKJ4 This compound JMJD3 JMJD3 GSKJ4->JMJD3 inhibits H3K27me3_Shh H3K27me3 at Shh target genes ↑ JMJD3->H3K27me3_Shh demethylates Shh_Signaling Shh Signaling (e.g., Gli1 expression) ↓ H3K27me3_Shh->Shh_Signaling Tumor_Growth Tumor Growth ↓ Shh_Signaling->Tumor_Growth

Caption: this compound inhibits the Sonic Hedgehog (Shh) signaling pathway.

Experimental Protocols

To facilitate the replication and extension of research on this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.

Cell_Viability_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add MTT or CCK-8 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure Measure absorbance Incubate_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical cell viability assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry.[1][3][5][10]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol provides a general workflow for assessing the enrichment of H3K27me3 at specific gene promoters following this compound treatment.[6][12][13][14]

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Sonication buffer

  • Sonicator

  • Anti-H3K27me3 antibody

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin overnight with the anti-H3K27me3 antibody or IgG control.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3. Analyze the data relative to the input and IgG controls.

Conclusion

This compound is a powerful research tool for investigating the roles of H3K27me3 in various biological processes. Its distinct effects in vitro and in vivo highlight the importance of comprehensive preclinical evaluation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this compound, enabling more robust and reproducible scientific discoveries. As our understanding of the epigenetic regulation of gene expression continues to grow, the targeted modulation of histone demethylases with inhibitors like this compound holds significant promise for the development of novel therapeutic strategies.

References

Validation of GSK-J4's anti-inflammatory properties in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

GSK-J4, a selective, cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a critical tool for investigating the role of histone demethylation in inflammatory processes. This guide provides an objective comparison of this compound's anti-inflammatory properties in primary cells, supported by experimental data and detailed protocols to aid researchers in their study design.

Performance Comparison

This compound has been validated as a potent inhibitor of pro-inflammatory cytokine production in various primary immune cells. A key feature of its validation is the consistent use of its diastereomer, GSK-J5, as an inactive control. GSK-J5 differs in stereochemistry at the C2 position of the propionate group and lacks inhibitory activity against JMJD3/UTX, thus providing a robust negative control for experiments.

Inhibition of TNF-α Production in Human Primary Macrophages

Lipopolysaccharide (LPS)-stimulated primary human monocyte-derived macrophages are a cornerstone model for studying inflammatory responses. In this system, this compound demonstrates a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, a key pro-inflammatory cytokine.

CompoundTargetPrimary Cell TypeStimulantEndpointIC50Citation
This compound JMJD3/UTXHuman Monocyte-Derived MacrophagesLPSTNF-α protein secretion9 µM[1][2]
GSK-J5 (Inactive Control) N/AHuman Monocyte-Derived MacrophagesLPSTNF-α protein secretionNo effect[1]

Mechanism of Action: The JMJD3/UTX Signaling Axis

This compound exerts its anti-inflammatory effects by inhibiting the demethylase activity of JMJD3 and UTX. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated and drives the expression of JMJD3. JMJD3 is then recruited to the promoters of pro-inflammatory genes, including TNFA, where it removes the repressive H3K27me3 mark, leading to gene transcription. By inhibiting JMJD3/UTX, this compound maintains the H3K27me3 repressive mark, thereby preventing the recruitment of RNA Polymerase II and suppressing the transcription of inflammatory genes.

GSK-J4_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates NFkB NF-κB NFkB_activation->NFkB JMJD3_gene JMJD3 Gene NFkB->JMJD3_gene Induces Transcription JMJD3_protein JMJD3/UTX JMJD3_gene->JMJD3_protein Translation H3K27me3 H3K27me3 (Repressive Mark) JMJD3_protein->H3K27me3 Removes Inflammatory_genes Inflammatory Gene Promoters (e.g., TNFA) Transcription Transcription of Inflammatory Genes Inflammatory_genes->Transcription Leads to GSKJ4 This compound GSKJ4->JMJD3_protein Inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis PBMC_isolation Isolate PBMCs from Whole Blood Monocyte_isolation Isolate CD14+ Monocytes PBMC_isolation->Monocyte_isolation Macrophage_differentiation Differentiate into Macrophages (6-7 days with M-CSF) Monocyte_isolation->Macrophage_differentiation Plating Plate Macrophages Macrophage_differentiation->Plating Pretreatment Pre-treat with this compound/J5 (1 hour) Plating->Pretreatment Stimulation Stimulate with LPS (6 hours) Pretreatment->Stimulation Supernatant_collection Collect Supernatants Stimulation->Supernatant_collection ELISA Measure TNF-α by ELISA Supernatant_collection->ELISA Data_analysis Analyze Data and Determine IC50 ELISA->Data_analysis

References

Safety Operating Guide

Proper Disposal of GSK-J4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling GSK-J4 must adhere to stringent safety protocols, not only during its application but also through to its final disposal. Proper waste management is critical to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are essential engineering controls in any laboratory where this compound is handled.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Segregation of Waste:

    • Solid Waste: Collect unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. Aqueous solutions should not be stored for more than one day.[2]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Include any other components of the waste mixture (e.g., solvents used).

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store waste containers in a cool, well-ventilated, and designated hazardous waste accumulation area.[1]

    • Keep containers tightly sealed to prevent leaks or spills.[1]

    • Store away from direct sunlight and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.

Chemical and Physical Properties

A summary of this compound's properties is provided below for reference.

PropertyValue
Molecular Formula C₂₄H₂₇N₅O₂[3]
Molecular Weight 417.5 g/mol [3]
CAS Number 1373423-53-0[1][3]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[3]
Storage Temperature Store at room temperature[3] or -20°C.[2][5]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Segregation and Disposal A Handle this compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Always C Generate this compound Waste B->C D Solid Waste (e.g., contaminated gloves, tubes) C->D E Liquid Waste (e.g., solutions) C->E F Sharps Waste (e.g., needles) C->F G Segregate into Labeled Hazardous Waste Container D->G E->G F->G into sharps container H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup H->I J Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can minimize risks to themselves and the environment, ensuring that this valuable research compound is managed responsibly from acquisition to disposal.

References

Personal protective equipment for handling Gsk-J4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSK-J4. It outlines the necessary personal protective equipment (PPE), safe handling procedures, disposal guidelines, and relevant biological context to ensure laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecification and Use
Eye and Face Protection Safety glasses with side shields or chemical goggles, and a face shield.Must be worn at all times when handling the compound to protect against splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Gloves should be inspected before use and changed immediately if contaminated. A lab coat should be worn to protect street clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a chemical fume hood).Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.Contaminated clothing should be removed and washed before reuse.[1]

Safe Handling and Disposal Workflow

Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in a Ventilated Area (Chemical Fume Hood) A->B C 3. Prepare Stock Solution B->C D 4. Conduct Experiment C->D E 5. Handle Contaminated Materials D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Waste (Follow Local Regulations) F->G H 8. Doff PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

There are no specific chemical neutralization protocols provided in the safety data sheets. All waste materials, including empty containers, unused product, and contaminated consumables, should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]

Experimental Protocols: Stock Solution Preparation

This compound is a cell-permeable prodrug that is hydrolyzed to the active inhibitor, GSK-J1, within the cell.[2] Proper preparation of stock solutions is the first step in many experimental protocols.

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO84201.19
Ethanol41.75100

Data sourced from multiple suppliers; batch-specific solubility may vary.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: Based on the molecular weight of this compound (417.5 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 0.4175 mg.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of fresh, high-quality DMSO to the powder. Ensure the solution is clear and homogenous. Gentle vortexing or sonication may be required.

  • Storage: Store the stock solution at -20°C or -80°C.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[5]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 27, a mark generally associated with transcriptional repression. By inhibiting these demethylases, this compound leads to an increase in the global levels of H3K27me3, thereby altering gene expression.[6] This mechanism has been shown to modulate various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and to impact processes such as inflammation, cell differentiation, and cancer cell proliferation.[6][7]

cluster_pathway This compound Signaling Pathway GSKJ4 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ4->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylates GeneExpression Target Gene Expression (e.g., NF-κB pathway genes) H3K27me3->GeneExpression Represses CellularResponse Cellular Response (e.g., Decreased Inflammation) GeneExpression->CellularResponse Leads to

Caption: Mechanism of this compound action on histone demethylation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.